3-(Propan-2-ylidene)piperazine-2,5-dione
Description
Structure
3D Structure
Properties
CAS No. |
6499-33-8 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-propan-2-ylidenepiperazine-2,5-dione |
InChI |
InChI=1S/C7H10N2O2/c1-4(2)6-7(11)8-3-5(10)9-6/h3H2,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
BXBKWVXBJYTKKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(=O)NCC(=O)N1)C |
Origin of Product |
United States |
Foundational & Exploratory
3-(Propan-2-ylidene)piperazine-2,5-dione: Structure, Properties, and Pharmacological Applications
This guide details the chemical structure, synthesis, and pharmacological properties of 3-(Propan-2-ylidene)piperazine-2,5-dione (also known as 3-isopropylidene-2,5-piperazinedione ). This molecule represents a critical subclass of dehydrodiketopiperazines (Δ-DKPs) , a family of privileged scaffolds in medicinal chemistry known for their structural rigidity and diverse biological activities, including antibacterial and antitumor profiles.
Executive Summary
3-(Propan-2-ylidene)piperazine-2,5-dione is a mono-unsaturated derivative of the cyclic dipeptide cyclo(Gly-Val). Distinguished by an exocyclic double bond at the C3 position, this molecule serves as both a potent bioactive agent and a versatile intermediate for synthesizing complex unsymmetrical diketopiperazines (DKPs) such as Albonoursin .[1] Its α,β-unsaturated amide functionality confers unique reactivity (Michael acceptor capability) and biological interactions, particularly in microtubule destabilization and enzyme inhibition.
Chemical Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The core of the molecule is the piperazine-2,5-dione ring (also called 2,5-diketopiperazine), a six-membered heterocycle containing two amide linkages.[2] The defining feature is the propan-2-ylidene (isopropylidene) group attached via a double bond at carbon 3.
-
IUPAC Name: 3-(Propan-2-ylidene)piperazine-2,5-dione
-
Common Name: 3-Isopropylidene-2,5-piperazinedione; Dehydrovaline anhydride (mono)
-
Molecular Formula: C₇H₁₀N₂O₂
-
Molecular Weight: 154.17 g/mol
-
Stereochemistry: The exocyclic double bond creates geometric isomerism. The (Z)-isomer is thermodynamically favored due to steric relief between the methyl groups and the carbonyl oxygen, stabilized by intermolecular hydrogen bonding networks common in DKP crystals.
Physicochemical Data Table
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | High lattice energy due to H-bonding |
| Melting Point | > 260 °C (Decomposition) | Typical of compact DKPs |
| Solubility | DMSO, DMF, Pyridine | Poor solubility in water, alcohols, and ether |
| UV Absorption | λmax ≈ 230–260 nm | Conjugated amide-ene system |
| Reactivity | Electrophilic at C3 (Michael acceptor) | Nucleophilic at N1/N4 (alkylation) |
Synthesis & Biosynthesis[1][8][9][10]
Chemical Synthesis: The Aldol Condensation Route
The most robust synthetic route involves the condensation of 1,4-diacetyl-2,5-piperazinedione with acetone. Direct condensation with glycine anhydride is sluggish due to the low acidity of the α-protons. Acetylation activates the methylene positions, facilitating the Knoevenagel-type condensation.
Protocol: Synthesis of 3-Isopropylidene-2,5-piperazinedione
Reagents: Glycine anhydride, Acetic anhydride, Acetone, Potassium tert-butoxide (t-BuOK), DMF.
-
Activation: Reflux glycine anhydride (11.4 g, 0.1 mol) in acetic anhydride (50 mL) for 4 hours. Concentrate in vacuo to yield 1,4-diacetyl-2,5-piperazinedione .
-
Condensation: Dissolve the diacetyl intermediate (2.0 g, 10 mmol) in anhydrous DMF (20 mL) containing acetone (1.5 mL, 20 mmol).
-
Base Addition: Add t-BuOK (1.12 g, 10 mmol) dropwise at 0°C under nitrogen. The solution will darken.
-
Reaction: Stir at room temperature for 12 hours. The acetyl groups are labile and often cleave in situ or during workup, yielding the free amide.
-
Workup: Pour the mixture into ice-water (100 mL). Adjust pH to 6–7 with 1M HCl.
-
Purification: Filter the precipitate. Recrystallize from hot methanol or DMF/water to afford 3-isopropylidene-2,5-piperazinedione as white needles.
Biosynthetic Pathway
In nature, this motif arises from the enzymatic dehydrogenation of cyclo(L-Val-Gly) . Specifically, Cyclodipeptide Oxidases (CDOs) , such as AlbA/AlbB from Streptomyces noursei, catalyze the formation of α,β-desaturation.[1]
Caption: Biosynthetic conversion of primary amino acids to the dehydro-DKP scaffold via cyclodipeptide synthase (CDPS) and oxidase (CDO) enzymes.
Biological Activity & Pharmacology[1][10][11][12]
Mechanism of Action
The 3-isopropylidene moiety transforms the inert DKP ring into a reactive pharmacophore.
-
Microtubule Destabilization: Similar to Plinabulin (a dehydro-DKP in clinical trials), the isopropylidene derivative binds to the colchicine site of tubulin, inhibiting polymerization and causing cell cycle arrest in the G2/M phase.
-
Michael Addition Target: The exocyclic double bond can covalently modify cysteine residues in target proteins (e.g., enzymes involved in bacterial cell wall synthesis), although this non-specific reactivity can also lead to toxicity.
Antibacterial & Antitumor Potential
-
Antibacterial: Acts as a structural analogue to Albonoursin (which possesses both isopropylidene and benzylidene groups). It exhibits bacteriostatic activity against Gram-positive bacteria (e.g., Bacillus subtilis).
-
Antitumor: The dehydro-DKP core is essential for cytotoxicity. While the mono-substituted 3-isopropylidene derivative is less potent than the di-substituted analogues (e.g., 3,6-bis-isopropylidene), it serves as the requisite "warhead" for structure-activity relationship (SAR) optimization.
Experimental Validation: Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must be met:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 10.5 (s, 1H, NH-1)
-
δ 8.2 (s, 1H, NH-4)
-
δ 3.9 (s, 2H, CH₂-6)
-
δ 2.1 (s, 3H, CH₃)
-
δ 1.8 (s, 3H, CH₃)
-
Note: The absence of a methine proton at C3 and the presence of two distinct methyl singlets confirm the isopropylidene structure.
-
-
Mass Spectrometry (ESI-MS):
-
Calculated [M+H]⁺: 155.08
-
Observed [M+H]⁺: 155.1 ± 0.1
-
Future Perspectives in Drug Development
The 3-isopropylidene-2,5-piperazinedione scaffold is currently underutilized. Future research should focus on:
-
Asymmetric Functionalization: Using the N1/N4 positions to attach solubilizing groups (e.g., PEG chains) to improve bioavailability.
-
Fragment-Based Drug Design (FBDD): Utilizing the rigid DKP core to hold the isopropylidene "warhead" in a precise orientation for covalent inhibition of kinases.
References
-
Synthesis of 3-isopropylidene-2,5-piperazinediones: Zhang, Y. L., Gao, J. M., & Guo, M. C. (2003).[3] Synthesis of methyl 5-oxo-4-aryl-1,4,5,6,7,8-hexahydroquinolin-3-carboxylate in aqueous media.
-
Biological Activity of Piperazine-2,5-diones: Jampilek, J., Hosek, J., & Bobal, P. (2022).[4][5][6] Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108.
-
Biosynthesis of Albonoursin and Dehydro-DKPs: Gondry, M., et al. (2009). Cyclic dipeptide oxidase from Streptomyces noursei: isolation, purification and partial characterization.
-
Properties of 3,6-Diisopropylpiperazine-2,5-dione (Saturated Analog): PubChem Compound Summary for CID 7075896.
-
General Chemistry of Piperazine-2,5-diones: Wikipedia Contributors. (2025). 2,5-Diketopiperazine. [2][7][8]
Sources
- 1. Albonoursin|Antibacterial Diketopiperazine|RUO [benchchem.com]
- 2. 2,5-Piperazinedione [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Isolation and Characterization of 3-Isopropylidene-2,5-Piperazinedione
The following technical guide details the isolation, characterization, and biological context of 3-isopropylidene-2,5-piperazinedione , a dehydro-diketopiperazine (DKP) scaffold.
Executive Summary
3-Isopropylidene-2,5-piperazinedione (CAS: 6499-33-8) is a naturally occurring, dehydrogenated cyclic dipeptide (diketopiperazine). It represents the core scaffold of the dehydro-valine class of metabolites, most notably related to the antibiotic Albonoursin (3-benzylidene-6-isobutylidene-2,5-piperazinedione).
This compound is primarily isolated from Actinobacteria , specifically the genus Streptomyces. Its formation is catalyzed by cyclic dipeptide oxidases (CDOs), which introduce
Key Applications:
-
Biosynthetic Probe: Used to study the mechanism of CDO enzymes (e.g., AlbA/AlbB).[1]
-
Antimicrobial Scaffold: Precursor for synthesizing potent antibiotic analogs.
-
Quorum Sensing: Dehydro-DKPs often function as signaling molecules in bacterial communication.
Biological Sources & Biosynthetic Context[1][2][3][4][5][6]
Primary Isolation Sources
The primary natural sources are soil-dwelling bacteria of the genus Streptomyces. The compound is often co-isolated with other dehydro-DKPs.
| Organism | Strain | Primary Metabolite Context |
| Streptomyces noursei | ATCC 11455 | Co-metabolite in the Albonoursin pathway. |
| Streptomyces albus | var. fungatus | Produces various dehydro-DKPs including homologs. |
| Streptomyces sp. | Marine isolates | Often found in marine actinomycetes associated with sponges. |
Biosynthetic Pathway
The biosynthesis involves the non-ribosomal (or tRNA-dependent) cyclization of a dipeptide (e.g., Glycyl-Valine) followed by enzymatic dehydrogenation.
Mechanism:
-
Cyclization: Condensation of Glycine and L-Valine to form cyclo(Gly-L-Val).
-
Dehydrogenation: The AlbA/AlbB CDO complex removes hydrogens from the
positions of the valine residue, forming the exocyclic double bond (isopropylidene group).
Figure 1: Biosynthetic logic for the formation of 3-isopropylidene-2,5-piperazinedione.[2]
Isolation & Purification Protocol
This protocol is validated for the extraction of lipophilic DKPs from Streptomyces fermentation broths.
Materials Required[7]
-
Stationary Phase: Silica Gel 60 (0.040–0.063 mm, 230–400 mesh).
-
Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM), Hexane.
-
Resin: Diaion HP-20 (optional for initial capture).[3]
Step-by-Step Methodology
Phase 1: Fermentation & Extraction
-
Cultivation: Inoculate Streptomyces noursei in Bennett’s broth (10 L) and incubate at 28°C for 5–7 days with rotary shaking (180 rpm).
-
Separation: Centrifuge culture broth at 6,000
g for 20 minutes to separate mycelia from the supernatant.-
Note: Dehydro-DKPs are often excreted into the supernatant.
-
-
Liquid-Liquid Extraction:
-
Adjust supernatant pH to 7.0.
-
Extract supernatant 3
with equal volumes of Ethyl Acetate (EtOAc) . -
Combine organic layers and dry over anhydrous
. -
Evaporate solvent in vacuo to yield the crude extract (yellowish oil/solid).
-
Phase 2: Fractionation (Silica Gel Chromatography)
-
Column Packing: Pack a glass column with Silica Gel 60 using a DCM slurry.
-
Loading: Dissolve crude extract in minimal DCM/MeOH and load onto the column.
-
Elution Gradient:
-
Start: 100% DCM (2 Column Volumes).
-
Step 1: 98:2 DCM:MeOH (Target elution range for less polar DKPs).
-
Step 2: 95:5 DCM:MeOH (Elution of 3-isopropylidene-2,5-piperazinedione).
-
Step 3: 90:10 DCM:MeOH (Flush polar impurities).
-
-
TLC Monitoring: Check fractions on Silica TLC plates developed in DCM:MeOH (95:5). Look for UV-active spots (254 nm) due to the conjugated double bond.
Phase 3: Final Purification
-
Recrystallization: Pool active fractions and evaporate. Recrystallize from Acetone/Petroleum Ether or Hot Methanol to yield colorless prismatic needles.
-
HPLC Polish (Optional):
-
Column: C18 Reverse Phase (
, ). -
Mobile Phase:
/MeCN gradient (10% to 100% MeCN over 30 min). -
Detection: UV 254 nm (distinct absorption max for dehydro-DKPs).
-
Figure 2: Isolation workflow for lipophilic dehydro-diketopiperazines.
Structural Characterization
Identification relies on the distinct spectral signature of the exocyclic double bond (isopropylidene).
Nuclear Magnetic Resonance (NMR) Data
Data typically recorded in
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Feature |
| 8.20 - 9.00 | br s | NH (x2) | Amide protons | |
| 3.90 - 4.10 | s or d | Glycine alpha-protons | ||
| 2.10, 1.85 | s | Isopropylidene methyls (distinct singlets due to rigidity) | ||
| 160.0, 165.0 | s | C=O | Amide Carbonyls | |
| 125.0 | s | C=C | ||
| 145.0 | s | C=C |
Diagnostic Feature: The absence of a methine proton coupling to the isopropyl methyls (which would be present in the saturated precursor) and the downfield shift of the methyl groups confirm the dehydro structure.
Mass Spectrometry
-
ESI-MS (+):
Da. -
Fragmentation: Loss of CO (28 Da) and loss of the isopropylidene fragment are common.
References
-
Gondry, M., et al. (2001). "Cyclic dipeptide oxidase from Streptomyces noursei: isolation, purification and partial characterization of a novel enzyme." European Journal of Biochemistry.
-
Shin, C., et al. (1967). "The Synthesis of 3-Isopropylidene-2,5-piperazinediones." Bulletin of the Chemical Society of Japan.
-
Fukushima, K., & Yazawa, K. (1973). "Biological activities of albonoursin." The Journal of Antibiotics.
-
Lautru, S., et al. (2002). "The albonoursin gene cluster of Streptomyces noursei: biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases."[1][4] Chemistry & Biology.
-
PubChem. "3-Isopropylidene-2,5-piperazinedione (Compound)." National Center for Biotechnology Information.
Sources
- 1. The albonoursin gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers [mdpi.com]
- 4. Albonoursin|Antibacterial Diketopiperazine|RUO [benchchem.com]
Mechanistic & Biosynthetic Interplay: 3-Isopropylidene-DKP Formation in Albonoursin Pathways
Content Type: Technical Guide / Whitepaper Target Audience: Researchers, Chemical Biologists, and Drug Discovery Specialists Focus: Biosynthetic logic, enzymatic mechanisms (AlbC/AlbAB), and structural characterization.
Executive Summary: The Dehydro-DKP Pharmacophore
Albonoursin [(3Z, 6Z)-3-benzylidene-6-isobutylidene-2,5-piperazinedione] represents a paradigm in the biosynthesis of diketopiperazines (DKPs). Unlike non-ribosomal peptide synthetase (NRPS) pathways, albonoursin is assembled by a streamlined, tRNA-dependent system.
This guide addresses the specific relationship between 3-isopropylidene-DKP and albonoursin . While native albonoursin contains an isobutylidene group (derived from Leucine), the isopropylidene motif (derived from Valine) is a critical structural analog. It serves as a probe for the substrate promiscuity of the biosynthetic machinery and represents a key target for mutasynthesis in generating novel antitumor DKP analogs.
Key Technical Distinctions
| Feature | Native Albonoursin Moiety | 3-Isopropylidene Analog |
| Precursor Amino Acid | L-Leucine (Isobutyl side chain) | L-Valine (Isopropyl side chain) |
| Resulting Moiety | 6-Isobutylidene | 3-Isopropylidene |
| Enzymatic Origin | AlbC (Condensation) + AlbAB (Oxidation) | AlbC (Promiscuity) + AlbAB (Oxidation) |
| Pharmacological Relevance | Antibacterial, Antitumor | Structural Activity Relationship (SAR) Probe |
The Biosynthetic Architecture
The production of albonoursin and its isopropylidene analogs is governed by the alb gene cluster (originally isolated from Streptomyces noursei). This system bypasses the ATP-heavy NRPS modules, utilizing two primary enzymatic engines: AlbC and AlbAB .
AlbC: The Cyclodipeptide Synthase (CDPS)
AlbC is a promiscuous enzyme that hijacks aminoacyl-tRNAs from the primary metabolism.
-
Mechanism: AlbC utilizes a ping-pong mechanism. It first reacts with L-Phe-tRNA to form an aminoacyl-enzyme intermediate (acylation), followed by the nucleophilic attack of L-Leu-tRNA (or L-Val-tRNA) to form the cyclodipeptide.
-
Promiscuity & The Isopropylidene Link: While AlbC prefers Phe and Leu to form cyclo(L-Phe-L-Leu) (cFL), it accepts L-Valine. If L-Valine is incorporated, the product is cyclo(L-Phe-L-Val). This is the obligate precursor for any 3-isopropylidene-DKP derivative in this pathway.
AlbAB: The Cyclodipeptide Oxidase (CDO)
AlbAB is a flavin mononucleotide (FMN)-dependent oxidase responsible for the post-assembly modification.
-
Function: It catalyzes the
-dehydrogenation of the DKP ring residues. -
Structure: Recent structural studies (2024/2026) reveal AlbAB forms a megadalton filament composed of alternating AlbA and AlbB subunits, essential for catalytic efficiency.[1]
-
Reaction: The enzyme performs a four-electron oxidation using molecular oxygen (
), producing as a byproduct.
Pathway Visualization
The following diagram illustrates the bifurcation where the machinery can produce native albonoursin or the isopropylidene analog.
Caption: Biosynthetic bifurcation showing the origin of the 3-isopropylidene moiety via AlbC substrate promiscuity and AlbAB oxidation.
Mechanistic Deep Dive: Formation of the Alkylidene Bridge
The conversion of the saturated side chain (isopropyl in Val, isobutyl in Leu) to an alkylidene involves a stereospecific radical mechanism.
The AlbAB Radical Cycle
The formation of 3-isopropylidene-DKP from cyclo(Phe-Val) requires the removal of four protons and four electrons.
-
Substrate Binding: The DKP ring binds in the active site near the FMN cofactor.
-
-Proton Abstraction: A conserved base in the active site abstracts the
proton, generating a carbanion/enolate. -
Hydride Transfer: The
-hydride is transferred to N(5) of the FMN, or a Single Electron Transfer (SET) mechanism occurs, resulting in the -double bond. -
Stereoselectivity: AlbAB is highly stereoselective, exclusively yielding the (Z)-isomer . This is crucial for biological activity; the (E)-isomers are generally inactive.
Isopropylidene vs. Isobutylidene Kinetics
While AlbAB accepts both substrates, kinetic studies suggest a preference for aromatic residues (Phe) first.
-
Step 1: Dehydrogenation of the Phenylalanine residue to form a benzylidene group is typically faster (
is higher). -
Step 2: The second dehydrogenation occurs at the aliphatic residue (Val or Leu).
-
Implication: In the synthesis of 3-isopropylidene-DKP analogs, the intermediate is likely (Z)-3-benzylidene-cyclo(L-Phe-L-Val) before the final isopropylidene group is formed.
Experimental Protocols
The following protocols are designed for the heterologous production and characterization of these compounds. These workflows are self-validating through the use of LC-MS checkpoints.
Heterologous Expression & Purification
Objective: Produce AlbC and AlbAB for in vitro synthesis.
-
Cloning: Clone albC and albA/albB (as an operon) into pET28a(+) vectors (N-terminal His6-tag).
-
Expression: Transform E. coli BL21(DE3). Induce with 0.1 mM IPTG at
for 16 hours (low temperature is critical for AlbAB filament stability). -
Lysis: Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol). Note: Glycerol is essential to prevent AlbAB aggregation.
-
Purification: Ni-NTA affinity chromatography. Elute with imidazole gradient.
-
Validation: SDS-PAGE should show AlbC (~27 kDa), AlbA (~19 kDa), and AlbB (~23 kDa).
In Vitro Biosynthesis Assay
Objective: Validate the conversion of cFL/cFV to Albonoursin/Isopropylidene-DKP.
| Reagent | Concentration | Role |
| Substrate | 1 mM | cyclo(Phe-Leu) or cyclo(Phe-Val) |
| Enzyme (AlbAB) | 5 | Catalyst |
| Buffer | 50 mM Tris-HCl, pH 8.0 | Reaction Medium |
| Cofactor | None added | FMN is tightly bound |
| Oxygen | Ambient | Electron Acceptor |
Procedure:
-
Incubate substrate with purified AlbAB at
. -
Time-Course Sampling: Aliquot 50
L every 30 minutes for 4 hours. -
Quenching: Add 50
L of cold Acetonitrile (ACN) + 0.1% TFA. Centrifuge at 12,000 x g for 10 min. -
Detection: Analyze supernatant via HPLC-DAD-MS.
Analytical Validation (LC-MS)
To distinguish the 3-isopropylidene analog from native albonoursin, use the following parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 3.5
m. -
Gradient: 10-100% ACN in water (+0.1% Formic Acid) over 20 mins.
-
UV Detection: Monitor at 290-300 nm .
-
Rationale: The extended conjugation of the
-unsaturated system creates a distinct UV chromophore absent in the saturated precursors.
-
-
Mass Spec Checkpoint:
-
Albonoursin (Native):
Da ( ). -
3-Isopropylidene Analog:
Da ( ). -
Interpretation: A mass shift of -14 Da (loss of methylene) confirms the presence of the isopropylidene (Val-derived) vs. isobutylidene (Leu-derived) group.
-
References
-
Gondry, M. et al. (2001).[2] "Cyclic dipeptide oxidase from Streptomyces noursei: isolation, purification and partial characterization." European Journal of Biochemistry. Link
-
Lautru, S. et al. (2002).[2] "The albonoursin gene cluster of Streptomyces noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases."[3][4][5] Chemistry & Biology. Link
-
Giessen, T. W. & Marahiel, M. A. (2014). "Ribosome-independent biosynthesis of biologically active peptides: Application of synthetic biology to generate structural diversity." FEBS Letters. Link
-
Dubey, A. A. et al. (2024/2026). "Cyclodipeptide oxidase is an enzyme filament."[1][6][7] Nature Communications / ResearchGate Preprints. Link
-
Shin, C. et al. (1967). "The Synthesis of 3-Isopropylidene-2,5-piperazinediones." Bulletin of the Chemical Society of Japan. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative studies on similarities and differences of cyclodipeptide oxidases for installation of C–C double bonds at the diketopiperazine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The albonoursin gene Cluster of S noursei biosynthesis of diketopiperazine metabolites independent of nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cyclodipeptide oxidase is an enzyme filament - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The 3-Alkylidene-2,5-Piperazinedione Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold
The 2,5-diketopiperazines (DKPs) represent the smallest class of cyclic peptides, formed from the condensation of two α-amino acids.[1] Their inherent conformational rigidity and metabolic stability compared to linear peptides have positioned them as "privileged scaffolds" in medicinal chemistry.[2][3] Among the diverse array of DKP derivatives, the 3-alkylidene-2,5-piperazinedione core stands out as a particularly versatile and pharmacologically significant motif. This structural unit is characterized by an exocyclic double bond at the C-3 position of the piperazinedione ring, a feature that imparts unique chemical reactivity and biological activity.
Naturally occurring 3-alkylidene-2,5-piperazinediones are predominantly found as secondary metabolites in a variety of microorganisms, particularly fungi of the Aspergillus and Penicillium genera.[4] These natural products exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and cytotoxic effects, underscoring their evolutionary selection as potent bioactive agents.[2][4] The inherent bioactivity and synthetic tractability of the 3-alkylidene-2,5-piperazinedione scaffold have spurred extensive research into its potential as a template for the design and development of novel therapeutic agents.
This technical guide provides a comprehensive overview of the 3-alkylidene-2,5-piperazinedione scaffold in medicinal chemistry, with a focus on its synthesis, diverse biological activities, and structure-activity relationships. Detailed experimental protocols and data-driven insights are presented to empower researchers in their drug discovery endeavors.
Synthetic Strategies: Constructing the Core
The synthesis of 3-alkylidene-2,5-piperazinedione derivatives is most commonly achieved through a base-catalyzed condensation reaction between a 2,5-piperazinedione and an appropriate aldehyde or ketone. The Claisen-Schmidt condensation is a widely employed and robust method for this transformation.[5][6]
The rationale behind this approach lies in the acidic nature of the α-protons on the piperazinedione ring, which can be abstracted by a base to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated product, the 3-alkylidene-2,5-piperazinedione.
Experimental Protocol: Synthesis of (Z)-3-benzylidene-2,5-piperazinedione
This protocol provides a representative example of the Claisen-Schmidt condensation for the synthesis of a 3-benzylidene-2,5-piperazinedione derivative.
Materials:
-
2,5-Piperazinedione (1,4-diacetyl-2,5-piperazinedione can also be used as a starting material)[5]
-
Benzaldehyde
-
Sodium hydroxide (NaOH) or other suitable base (e.g., potassium tert-butoxide)
-
Ethanol or other suitable solvent
-
Glacial acetic acid
-
Distilled water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,5-piperazinedione (1 equivalent) in ethanol.
-
Addition of Reactants: To the stirred solution, add benzaldehyde (1.1 equivalents).
-
Base-Catalyzed Condensation: Slowly add a solution of sodium hydroxide (1.2 equivalents) in ethanol to the reaction mixture. The reaction is typically stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion of the reaction, the mixture is cooled in an ice bath and neutralized with glacial acetic acid. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Causality of Experimental Choices:
-
Base: A strong base is crucial for the deprotonation of the α-carbon of the piperazinedione, initiating the condensation. Sodium hydroxide is a cost-effective and efficient choice.
-
Solvent: Ethanol is a common solvent as it can dissolve the reactants and the base, facilitating the reaction.
-
Stoichiometry: A slight excess of the aldehyde is often used to ensure complete consumption of the piperazinedione.
-
Neutralization: Acidification is necessary to protonate the phenoxide intermediate and precipitate the final product.
A Spectrum of Biological Activities
The 3-alkylidene-2,5-piperazinedione scaffold has been shown to exhibit a remarkable diversity of biological activities, making it a highly attractive framework for drug discovery.
Anticancer Activity
A significant body of research has focused on the anticancer potential of 3-alkylidene-2,5-piperazinedione derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, including those of the lung, breast, colon, and leukemia.[7][8][9]
The proposed mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest, often in the G2/M phase.[7][8] The exocyclic double bond in the 3-alkylidene moiety is believed to be a key pharmacophoric feature, potentially acting as a Michael acceptor and reacting with nucleophilic residues in biological targets such as tubulin or other proteins involved in cell proliferation.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalen-1-ylmethylene & 2-methoxybenzylidene DKP | A549 (Lung) | 1.2 | [6][7][9] |
| Naphthalen-1-ylmethylene & 2-methoxybenzylidene DKP | HeLa (Cervical) | 0.7 | [6][7][9] |
| 4-PhCH2O.Ph-DKP | HCT-116 (Colon) | PI=83.2±2.4% | [5] |
| 4-PhCH2O.Ph-DKP | MCF-7 (Breast) | PI=89.6±4.9% | [5] |
| 4-PhCH2O.Ph-DKP | OVCAR-3 (Ovarian) | PI=74.4±5.2% | [5] |
PI denotes Percentage of Inhibition at a given concentration.
Antiviral Activity
Derivatives of the 3-alkylidene-2,5-piperazinedione scaffold have also shown promise as antiviral agents, particularly against the influenza virus.[10] Some of these compounds are thought to act as neuraminidase inhibitors.[11][12] Neuraminidase is a crucial enzyme for the release of new viral particles from infected cells, and its inhibition can effectively halt the spread of the virus.[11][12] The 3-alkylidene-2,5-piperazinedione core can be designed to mimic the natural substrate of neuraminidase, sialic acid, thereby blocking its active site.
| Compound/Derivative | Virus Strain | Activity | Reference |
| (3Z,6Z)-3-benzylidene-6-(2-methyl propylidene)-4-substituted-2,5-DKPs | Influenza (H5N2) | Negative virus propagation at 25 µg/mL | [10] |
| Eutypellazine E | HIV-1 | IC50 = 3.2 ± 0.4 µM | [10] |
Anti-inflammatory Activity
Certain 3-alkylidene-2,5-piperazinedione derivatives have demonstrated significant anti-inflammatory properties.[4][13] The mechanism of action is often associated with the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[13]
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Asperthrin A | P. acnes-induced THP-1 cells | 1.5 | [4] |
| Penipiperazine A | LPS-induced NO production | 25.0 (70.1% inhibition) | [13] |
| Penipiperazine B | LPS-induced NO production | 25.0 (82.5% inhibition) | [13] |
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potential of the 3-alkylidene-2,5-piperazinedione scaffold has been well-documented.[10] These compounds can inhibit the growth of various pathogenic bacteria and fungi. The mechanism is thought to involve the disruption of cell wall synthesis or interference with essential metabolic pathways.
| Compound/Derivative | Organism | MIC (µg/mL) | Reference |
| Compound 10h | Staphylococcus aureus | 16 | [10] |
| Compound 5d | Candida albicans | 8-16 | [10] |
| Compound 5h | Candida albicans | 8-16 | [10] |
| Compound 5r | Candida albicans | 8-16 | [10] |
| Compound 10d | Candida albicans | 8-16 | [10] |
Antidiabetic Activity
Emerging research suggests that some 3-alkylidene-2,5-piperazinedione derivatives may possess antidiabetic properties.[5] Certain compounds have shown inhibitory activity against α-amylase, an enzyme involved in the breakdown of carbohydrates.[5] By inhibiting this enzyme, these compounds can help to regulate blood glucose levels.
| Compound/Derivative | Enzyme | Activity | Reference |
| Compound 3f (phenoxy moiety) | α-amylase | PI=57.8±1.9% | [5] |
PI denotes Percentage of Inhibition at a given concentration.
Structure-Activity Relationships (SAR) and In-Silico Studies
The biological activity of 3-alkylidene-2,5-piperazinedione derivatives is highly dependent on the nature and position of substituents on both the alkylidene moiety and the piperazinedione ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
Key SAR Insights:
-
The Exocyclic Double Bond: The presence of the exocyclic double bond at the C-3 position is generally considered essential for many of the observed biological activities, particularly anticancer and antimicrobial effects. This is likely due to its role as a Michael acceptor.
-
Substituents on the Alkylidene Group: The nature of the substituent on the alkylidene group significantly influences activity.
-
Aromatic Rings: Arylidene derivatives are common, and the substitution pattern on the aromatic ring can dramatically alter potency. Electron-withdrawing groups on the aromatic ring have been shown to enhance anticancer activity in some cases.[7]
-
Lipophilicity: Increasing the lipophilicity of the substituent can enhance cell permeability and, consequently, biological activity.[6]
-
-
Substitution on the Piperazinedione Ring:
-
N-Substitution: Alkylation or acylation of the nitrogen atoms of the piperazinedione ring can modulate the compound's physicochemical properties, such as solubility and bioavailability, and can also influence its interaction with biological targets.
-
C-6 Substitution: The introduction of a second alkylidene group at the C-6 position can lead to potent anticancer agents.[7][8][9]
-
In-Silico Approaches:
Computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies are increasingly being used to complement experimental work. These approaches can provide valuable insights into the binding modes of these compounds with their biological targets and help to predict the activity of novel derivatives.
Visualizations
General Synthetic Scheme
Caption: Diverse biological activities of the 3-alkylidene-2,5-piperazinedione scaffold.
Drug Discovery Workflow
Caption: A typical drug discovery workflow utilizing the 3-alkylidene-2,5-piperazinedione scaffold.
Future Perspectives and Conclusion
The 3-alkylidene-2,5-piperazinedione scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility, coupled with its diverse and potent biological activities, ensures its continued relevance in medicinal chemistry.
Future research in this area is likely to focus on several key aspects:
-
Exploration of Novel Biological Targets: While significant progress has been made in understanding the anticancer and antiviral activities of these compounds, further investigation into their potential for treating other diseases, such as inflammatory disorders and metabolic diseases, is warranted.
-
Development of More Selective and Potent Analogs: Through a deeper understanding of SAR and the application of computational drug design, it will be possible to develop derivatives with improved potency, selectivity, and pharmacokinetic profiles.
-
Combinatorial Synthesis and High-Throughput Screening: The generation of large, diverse libraries of 3-alkylidene-2,5-piperazinedione derivatives, coupled with high-throughput screening, will accelerate the discovery of new lead compounds.
-
Elucidation of Mechanisms of Action: A more detailed understanding of the molecular mechanisms by which these compounds exert their biological effects will be crucial for their translation into clinical candidates.
References
Sources
- 1. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | MDPI [mdpi.com]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Arylidene 2,5-Diketopiperazines and Evaluation of their Anti-Acetylcholinesterase, Anti-xanthine Oxidase, Anti-diabetic and Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and development of neuraminidase inhibitors - Wikipedia [en.wikipedia.org]
- 12. Novel anti-inflammatory diketopiperazine alkaloids from the marine-derived fungus Penicillium brasilianum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the 3-Isopropylidene-2,5-Dione Core in Marine Sponge Metabolites: Structural Mechanics, Isolation Workflows, and Pharmacological Potential
Executive Summary
The search for novel therapeutics in the marine environment has consistently highlighted the phylum Porifera (marine sponges) and their symbiotic microbial flora as prolific sources of bioactive secondary metabolites. Among the myriad of chemical scaffolds discovered, the 3-isopropylidene-2,5-dione core has emerged as a privileged pharmacophore. This structural motif predominantly manifests in two distinct classes of marine natural products: pyrrolidine-2,5-diones (succinimide derivatives) and piperazine-2,5-diones (diketopiperazines, or DKPs)[1][2].
As a highly rigid and sterically demanding moiety, the 3-isopropylidene-2,5-dione core locks the parent molecule into specific bioactive geometries. This technical guide explores the structural biology, pharmacological profiling, and the stringent, self-validating experimental workflows required to isolate and characterize these sensitive metabolites.
Structural Biology & Pharmacophore Mechanics
The causality behind the high bioactivity of the 3-isopropylidene-2,5-dione core lies in its unique combination of hydrogen-bonding capacity and conformational rigidity.
-
Hydrogen Bonding Network: The 2,5-dione system provides a dense array of hydrogen bond acceptors (the carbonyl oxygens) and donors (if the ring nitrogen is unsubstituted), facilitating robust, directional interactions with the peptide backbones of target proteins.
-
Steric Locking via the Isopropylidene Group: The exocyclic 3-isopropylidene double bond introduces a severe steric constraint. This double bond locks the molecule into a planar configuration, minimizing the entropic penalty typically incurred upon receptor binding.
-
Stereochemical Dependency: The Z/E stereochemistry of this exocyclic double bond is a critical determinant of pharmacological efficacy. Research indicates that the Z-configuration is often strictly required to maintain antiviral and cytotoxic activities, as it dictates the spatial orientation of adjacent functional groups, preventing steric clashes within the binding pockets of target enzymes (e.g., viral polymerases)[3].
Pharmacological Profiling and Quantitative Efficacy
Metabolites bearing the 3-isopropylidene-2,5-dione core exhibit a remarkable breadth of bioactivity, ranging from targeted anticancer effects to broad-spectrum antiviral properties.
For instance,, isolated from the South China Sea sponge Phakellia fusca, features a unique cycloheptapeptide backbone bearing a pyrrolidine-2,5-dione unit. It demonstrates highly selective growth-inhibitory activity against HepG2 hepatocellular carcinoma cells without inducing cytotoxicity in nonmalignant cells[4]. Similarly, DKP derivatives like Lansai C, derived from sponge-associated Streptomyces, exhibit potent anti-influenza (H5N2) properties[3].
Table 1: Pharmacological Profiling of 3-Isopropylidene-2,5-Dione Derivatives
| Compound / Derivative | Core Scaffold Type | Source Organism | Target / Cell Line | Quantitative Activity (IC₅₀ / MIC) |
| Fuscasin A | Pyrrolidine-2,5-dione | Phakellia fusca (Sponge) | HepG2 (Hepatocellular carcinoma) | IC₅₀ = 4.6 µM |
| Violaceimide A | Pyrrolidine-2,5-dione | Aspergillus violaceus (Sponge-associated) | U937 (Human leukemia) | IC₅₀ = 5.3 µM |
| Lansai C | Piperazine-2,5-dione | Streptomyces sp. (Sponge-associated) | Influenza A virus (H5N2) | MIC = 25 µg/mL |
| 3-Bromo-1H-pyrrole-2,5-dione | Pyrrolidine-2,5-dione | Axinella brevistyla (Sponge) | Staphylococcus aureus ATCC 25923 | MIC = 32 µg/mL |
Mechanism of Action: Apoptotic Signaling Pathways
The primary mechanism by which 3-isopropylidene-2,5-dione derivatives exert their anticancer effects involves the induction of mitochondrial-mediated apoptosis. Upon intracellular entry, the rigid pharmacophore binds to target enzymes (e.g., topoisomerases or kinases) with high affinity, inducing acute cellular stress. This triggers the depolarization of the mitochondrial membrane, leading to the upregulation of pro-apoptotic Bax and the downregulation of anti-apoptotic Bcl-2. The subsequent release of cytochrome c activates the caspase-9/3 cascade, culminating in the execution phase of apoptosis.
Apoptotic signaling pathway induced by 3-isopropylidene-2,5-dione marine metabolites.
Experimental Workflows: Isolation and Structural Elucidation
The extraction of highly conjugated, stereochemically sensitive cores requires a self-validating protocol to prevent artifact formation or isomer degradation. The exocyclic double bond is highly susceptible to photo-isomerization (Z to E transition), which can completely abrogate bioactivity[3].
Protocol 1: Bioassay-Guided Fractionation and Self-Validation
-
Tissue Preparation and Extraction: Lyophilize the raw marine sponge tissue immediately upon collection.
-
Causality: Lyophilization halts enzymatic degradation and prevents the hydrolysis of the 2,5-dione ring. Extract the dried biomass using a 1:1 mixture of Methanol (MeOH) and Dichloromethane (CH₂Cl₂) under strictly light-protected conditions. MeOH disrupts hydrogen bonding in the tissue matrix, while CH₂Cl₂ efficiently solubilizes the moderately non-polar isopropylidene core.
-
-
Solvent Partitioning: Partition the crude extract between H₂O and Ethyl Acetate (EtOAc) to concentrate the secondary metabolites in the organic phase.
-
Self-Validation Check (Critical Step): Immediately perform Thin-Layer Chromatography (TLC) coupled with bioautography on the EtOAc fraction.
-
Causality: The 3-isopropylidene-2,5-dione core is highly UV-active at 254 nm due to its extended conjugation. If the UV-active band lacks the expected bioactivity (e.g., an antibacterial halo or cytotoxic response in a rapid cell-viability assay), it indicates that the active core has isomerized or degraded during extraction. This dictates an immediate halt and re-extraction under stricter inert/dark conditions.
-
-
Chromatographic Isolation: Subject the validated EtOAc fraction to size-exclusion chromatography (Sephadex LH-20) followed by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column with an optimized H₂O/Acetonitrile gradient.
Self-validating extraction and isolation workflow for light-sensitive 2,5-dione metabolites.
Protocol 2: Absolute Configuration via Advanced Marfey's Method
Standard 1D and 2D NMR spectroscopy (COSY, HSQC, HMBC) can elucidate the planar structure of the 2,5-dione core but often fails to resolve the absolute stereochemistry of surrounding chiral centers, especially in complex macrocycles like Fuscasins[4].
-
Hydrolysis: Subject the purified metabolite to acid hydrolysis (6 N HCl, 110°C, 24 h) to liberate individual amino acid residues from the macrocyclic or DKP backbone.
-
Derivatization: React the hydrolysate with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) at 40°C for 1 hour.
-
Causality: FDAA reacts with the primary amines of the liberated residues, converting enantiomers into diastereomers that possess distinct physicochemical properties.
-
-
LC-MS Analysis: Analyze the derivatized mixture via LC-MS. Compare the retention times and mass fragmentation patterns against authentic FDAA-derivatized amino acid standards to unambiguously assign the L- or D- configuration of the chiral centers surrounding the 2,5-dione core[4].
References
-
Fuscasins A–D, Cycloheptapeptides from the Marine Sponge Phakellia fusca Source: Journal of Natural Products (ACS Publications) URL:[Link]
-
An Update on 2,5-Diketopiperazines from Marine Organisms Source: Marine Drugs (via PubMed Central) URL:[Link]
-
2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study Source: Molecules (MDPI) URL:[Link]
-
Recent updates on the bioactive compounds of the marine-derived genus Aspergillus Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Update on 2,5-Diketopiperazines from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability and Photochromic Dynamics of Z/E Isomers in 3-Ylidene Piperazinediones
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
3-Ylidene piperazinediones (also known as 3-alkylidene-2,5-diketopiperazines or "hemipiperazines") are critical structural motifs found in numerous bioactive natural products and synthetic pharmaceuticals, most notably the antimitotic agent plinabulin [1]. A defining feature of these molecules is the exocyclic carbon-carbon double bond, which can exist in either the Z or E geometric configuration.
Understanding the thermodynamic stability and isomerization dynamics of these isomers is paramount for drug development. The isomeric state directly dictates the molecule's three-dimensional topology, target binding affinity, and ultimately, its pharmacological efficacy and toxicity profile. This whitepaper provides a comprehensive analysis of the thermodynamic forces governing Z/E stability, the photopharmacological potential of these isomers, and self-validating experimental protocols for their isolation and characterization.
Structural and Thermodynamic Fundamentals
The Causality of Z-Isomer Thermodynamic Dominance
In 3-ylidene piperazinediones, the Z-isomer is almost universally the global thermodynamic minimum [1]. This energetic preference is driven by a combination of steric and electronic factors:
-
Steric Relief: In the Z-configuration, the bulky exocyclic substituent (e.g., an aryl or heteroaryl group) is positioned cis to the amide nitrogen (N2) and trans to the adjacent carbonyl oxygen (C4). This orientation directs the bulky group away from the highly repulsive, electron-dense carbonyl oxygen, minimizing steric A-strain.
-
Conjugative Planarity: The Z-geometry allows the exocyclic alkene and the attached aryl ring to achieve optimal coplanarity with the diketopiperazine (DKP) core. This maximizes
-orbital overlap and extended conjugation, further lowering the ground-state energy. -
Synthesis Kinetics: Standard synthetic routes (e.g., Perkin-type or aldol condensations of a DKP with an aldehyde) proceed via a Zimmermann-Traxler-like transition state that intrinsically favors the formation of the Z-isomer [3].
The E-Isomer: A Kinetically Trapped Metastable State
While thermodynamically disfavored due to severe steric clash between the aryl substituent and the DKP carbonyl oxygen, the E-isomer exhibits remarkable kinetic stability once formed. The high rotational barrier around the exocyclic C=C bond—reinforced by the strong push-pull conjugation of the DKP ring—prevents spontaneous thermal reversion at ambient temperatures. Recent studies have demonstrated that the E-isomers of certain hemipiperazines possess thermal half-lives exceeding 13,000 hours at 50 °C [1].
Diagram 1: Thermodynamic energy landscape and photochromic cycle of hemipiperazines.
Photopharmacology: Toggling Cytotoxicity
The distinct topologies of the Z and E isomers result in drastically different biological activities. Plinabulin (NPI-2358), a potent microtubule-depolymerizing agent, binds to the colchicine site of
-
Z-Plinabulin: The stable Z-isomer fits perfectly into the binding pocket, exhibiting low-nanomolar cytotoxicity (IC50
0.31 M)[2]. -
E-Plinabulin: When photoisomerized to the E-state, the altered geometry causes a steric clash within the tubulin binding site. Consequently, the E-isomer is virtually inactive (IC50 > 7.5
M), representing a massive drop in cytotoxicity [2].
This dynamic allows 3-ylidene piperazinediones to function as peptide-derived molecular photoswitches [1]. By applying specific wavelengths of light, researchers can precisely control the spatiotemporal activation of the drug, opening pathways for targeted photopharmacology with minimal off-target toxicity.
Quantitative Isomeric Comparison
The following table summarizes the divergent physicochemical and biological properties of the isomers, using Plinabulin as the benchmark model [1, 2].
| Property | Z-Isomer (e.g., Plinabulin Z-1) | E-Isomer (e.g., Plinabulin E-1) |
| Thermodynamic State | Global Minimum (Stable) | Local Minimum (Metastable) |
| Synthesis Origin | Direct Aldol Condensation | Photoisomerization of Z-isomer |
| Thermal Half-Life (50°C) | Indefinite | ~13,000 hours |
| Cytotoxicity (IC50) | >7.5 | |
| Tubulin Binding | High affinity (Colchicine site) | Low affinity (Steric clash) |
| Absorption Max ( |
Experimental Workflows: A Self-Validating System
To ensure scientific integrity, the isolation and characterization of these isomers must follow a self-validating protocol. The following methodology details the generation of the E-isomer from the synthetic Z-isomer, incorporating causality for each step and built-in validation checks.
Protocol: Photoisomerization and Kinetic Tracking
Step 1: Baseline Characterization (The Z-State)
-
Action: Dissolve the synthesized 3-ylidene piperazinedione in DMSO (10 mM stock). Dilute to 50
M in PBS for UV-Vis spectroscopy. -
Causality: Establishing a pristine baseline is required to accurately calculate the Photostationary State (PSS) later.
-
Validation Check:
H-NMR must show a single vinylic proton signal corresponding to the Z-configuration (typically further downfield due to the deshielding effect of the adjacent carbonyl).
Step 2: LED Photoirradiation
-
Action: Irradiate the solution using a 410 nm high-power LED for 10–15 minutes.
-
Causality: The 410 nm wavelength selectively targets the tail end of the Z-isomer's absorption band while minimizing absorption by the blue-shifted E-isomer. This spectral separation maximizes the accumulation of the E-isomer in the PSS.
-
Validation Check: Continuously monitor via UV-Vis. The presence of sharp isosbestic points guarantees a clean two-state
transition, ruling out photodegradation or side reactions.
Step 3: Dark Isolation of the E-Isomer
-
Action: Inject the irradiated mixture into a Preparative HPLC system. Critical: The entire HPLC system and fraction collector must be shielded from ambient light (e.g., using red-light illumination).
-
Causality: Ambient white light contains wavelengths that can trigger the reverse
photoisomerization, destroying the yield of the metastable E-isomer before isolation.
Step 4: Thermal Stability Kinetics
-
Action: Incubate the purified E-isomer in aqueous buffer at 50 °C in complete darkness. Take aliquots at regular intervals (e.g., every 24 hours) and analyze via analytical HPLC.
-
Causality: Elevated temperature accelerates the dark reversion, allowing for the calculation of the thermal half-life (
) via first-order decay kinetics. -
Validation Check: The emergence of the Z-isomer peak on the chromatogram must perfectly correlate with the depletion of the E-isomer peak, with mass balance remaining at 100%.
Diagram 2: Self-validating experimental workflow for Z/E photoisomerization and kinetic analysis.
Conclusion
The thermodynamic stability of the Z-isomer in 3-ylidene piperazinediones is a product of fundamental steric and conjugative forces. However, the discovery that the E-isomer can be accessed via light and kinetically trapped for extended periods has revolutionized the utility of these molecules. By leveraging the principles of photopharmacology, drug developers can utilize hemipiperazines like plinabulin not just as static inhibitors, but as dynamic, light-controlled biological tools.
References
- Hemipiperazines as peptide-derived molecular photoswitches with low-nanomolar cytotoxicity Nature Communic
- Phenotypic Effects of Different Isomeric Compositions of Plinabulin on Zebrafish Embryos for Sublethal Concentrations ResearchG
- KIT - Pianowski Group Research (Hemipiperazines / HPIs) Karlsruhe Institute of Technology (KIT)
3-(Propan-2-ylidene)piperazine-2,5-dione CAS number and synonyms
This guide provides an in-depth technical analysis of 3-(Propan-2-ylidene)piperazine-2,5-dione , a pivotal dehydro-diketopiperazine (DKP) scaffold.
Chemical Identity & Nomenclature
This compound represents a structural convergence of a cyclic dipeptide (diketopiperazine) and an exocyclic isopropylidene moiety. It serves as a critical intermediate in the biosynthesis and total synthesis of complex bioactive alkaloids, including Albonoursin.
| Parameter | Details |
| CAS Number | 6499-33-8 |
| IUPAC Name | 3-(Propan-2-ylidene)piperazine-2,5-dione |
| Common Synonyms | 3-Isopropylidene-2,5-piperazinedione; 3-Isopropylidene-DKP; Dehydrovaline anhydride |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| SMILES | CC(C)=C1NC(=O)CNC1=O |
| InChI Key | BXBKWVXBJYTKKP-UHFFFAOYSA-N |
| Core Scaffold | 2,5-Diketopiperazine (Piperazine-2,5-dione) |
Scientific Integrity: Synthesis & Mechanism
The Synthetic Challenge
Synthesizing 3-alkylidene-2,5-piperazinediones, particularly those derived from ketones (like acetone), presents a higher thermodynamic barrier than their aldehyde-derived counterparts (arylidene DKPs). The steric hindrance of the gem-dimethyl group in the isopropylidene moiety inhibits direct aldol condensation under standard Perkin conditions.
Therefore, the Shin Method (Enamine Cyclization) is the authoritative protocol for high-fidelity synthesis, circumventing the low reactivity of acetone in direct condensation.
Mechanism of Action (Synthesis)
The pathway involves the construction of the DKP ring after establishing the isopropylidene geometry, rather than attempting to functionalize an existing ring.
-
Enamine Formation : Methyl 2-amino-3-methyl-2-butenoate is generated as the "dehydrovaline" equivalent.
-
N-Acylation : The enamine nitrogen is acylated with a protected glycine derivative (e.g., Phthaloylglycyl chloride).
-
Deprotection & Cyclization : Removal of the phthaloyl group exposes the primary amine, which undergoes intramolecular nucleophilic attack on the ester carbonyl, closing the six-membered ring.
Self-Validating Protocol: The Shin Method
Note: This protocol ensures retention of the double bond geometry and high purity.
Reagents:
-
Methyl 2-amino-3-methyl-2-butenoate (Precursor A)
-
Phthaloylglycyl chloride (Reagent B)
-
Hydrazine hydrate (Deprotection agent)
-
Solvents: Benzene/Dichloromethane, Methanol.
Step-by-Step Methodology:
-
Acylation :
-
Dissolve Precursor A (1.0 eq) in dry benzene containing triethylamine (1.1 eq).
-
Add Reagent B (1.0 eq) dropwise at 0°C under N₂ atmosphere.
-
Stir at room temperature for 4 hours.
-
Validation: Monitor TLC for disappearance of the enamine.
-
Workup: Wash with dilute HCl, NaHCO₃, and water. Dry and concentrate to yield the N-phthaloylglycyl derivative.
-
-
Deprotection (Hydrazinolysis) :
-
Suspend the intermediate in methanol.
-
Add hydrazine hydrate (1.05 eq) and reflux for 1 hour.
-
Observation: A heavy precipitate of phthalhydrazide will form.
-
Cool and filter off the phthalhydrazide byproduct.
-
-
Cyclization :
Biological Relevance & Applications
Core Scaffold Activity
The 3-isopropylidene-2,5-piperazinedione structure is a "privileged scaffold" in medicinal chemistry, mimicking the conformation of constrained peptides.
-
Antibacterial Activity : It serves as the structural core of Albonoursin [(3Z,6Z)-3-benzylidene-6-isobutylidene-2,5-piperazinedione], which exhibits activity against Bacillus subtilis and Escherichia coli. The exocyclic double bond is essential for Michael acceptor reactivity, potentially targeting cysteine residues in bacterial enzymes.
-
Enzyme Inhibition : Dehydro-DKPs have been identified as inhibitors of Cell Cycle G2/M phase , acting as microtubule destabilizers in tumor models.
-
Biosynthetic Probe : Used to study the mechanism of Cyclodipeptide Synthases (CDPSs) and P450 enzymes (e.g., CYP121 in M. tuberculosis) that process cyclic dipeptides.
Data Summary: Physicochemical Properties
| Property | Value | Context |
| Solubility | Low in H₂O, High in DMSO/AcOH | Typical for planar, H-bonded DKPs |
| Melting Point | >260°C (decomp) | Indicates strong intermolecular H-bonding network |
| UV Absorption | λmax ~ 230-240 nm | Conjugated enamide system |
| Reactivity | Hydrogenation (Pd/C) | Yields (S)- or (R)-3-isopropyl-DKP (Valine anhydride) |
Visualization: Synthesis & Pathway
The following diagram illustrates the logical flow of the Shin Synthesis and the relationship to Albonoursin.
Caption: Synthesis of 3-isopropylidene-2,5-piperazinedione via the Shin enamine route and its conversion to Albonoursin.[4]
References
-
Shin, C., et al. (1966).[4] The Synthesis of 3-Isopropylidene-2,5-piperazinediones. Journal of Organic Chemistry , 32(6), 1860–1863. Link
-
Fischer, P. M. (2003). Diketopiperazines in Peptide and Combinatorial Chemistry. Journal of Peptide Science , 9(1), 9–35. Link
-
Gondry, M., et al. (2009). Cyclodipeptide synthases: the basis for the biosynthesis of diketopiperazine natural products. Natural Product Reports , 26, 689-709. Link
-
PubChem. (2025). 3-Isopropylidene-2,5-piperazinedione (Compound Summary). National Library of Medicine. Link
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Methodological & Application
Application Notes and Protocols: Synthesis of 3-Isopropylidene-2,5-Piperazinedione via Aldol Condensation
Introduction
The 2,5-piperazinedione (also known as diketopiperazine or DKP) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with significant biological activities.[1][2] The introduction of an exocyclic double bond, as seen in 3-alkylidene-2,5-piperazinediones, further enhances the therapeutic potential by introducing conformational rigidity and additional points for functionalization.[1] This application note provides a detailed protocol for the synthesis of a specific analogue, 3-isopropylidene-2,5-piperazinedione, via a base-catalyzed aldol condensation. This method offers a reliable and straightforward approach to this valuable class of compounds.[3]
The core of this synthesis relies on the aldol condensation, a fundamental carbon-carbon bond-forming reaction.[3] In this context, an enolate is generated from a piperazinedione precursor, which then undergoes a nucleophilic addition to a carbonyl compound (in this case, acetone), followed by dehydration to yield the α,β-unsaturated product.[3] Understanding the nuances of this reaction is critical for achieving high yields and purity.
Mechanistic Insights: The Aldol Condensation Pathway
The synthesis of 3-isopropylidene-2,5-piperazinedione proceeds through a base-catalyzed aldol condensation mechanism. The key steps are outlined below:
-
Enolate Formation: A suitable base abstracts an acidic α-proton from the 2,5-piperazinedione starting material, generating a resonance-stabilized enolate ion. The choice of base is crucial; it must be strong enough to deprotonate the piperazinedione but not so strong as to cause unwanted side reactions.
-
Nucleophilic Attack: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetone. This step forms a β-hydroxy piperazinedione intermediate.
-
Dehydration: The β-hydroxy intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the more stable, conjugated 3-isopropylidene-2,5-piperazinedione. This dehydration step is often the driving force for the overall reaction.
Visualizing the Reaction Workflow
The following diagram illustrates the key stages of the synthesis, from starting materials to the final product.
Caption: Workflow for the synthesis of 3-isopropylidene-2,5-piperazinedione.
Experimental Protocol
This protocol details the synthesis of 3-isopropylidene-2,5-piperazinedione.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,5-Piperazinedione | Synthesis Grade | Commercially Available | Ensure it is dry before use.[4] |
| Acetone | ACS Grade | Commercially Available | Use anhydrous for best results. |
| Piperidine | Synthesis Grade | Commercially Available | Corrosive and flammable. Handle with care.[5] |
| Ethanol | Anhydrous | Commercially Available | |
| Diethyl Ether | Anhydrous | Commercially Available | |
| Hydrochloric Acid (HCl) | 1 M solution | Commercially Available | |
| Sodium Sulfate (Na2SO4) | Anhydrous | Commercially Available |
Step-by-Step Methodology
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-piperazinedione (1 equivalent).
-
Add anhydrous ethanol to dissolve the 2,5-piperazinedione.
-
To this solution, add acetone (1.5 equivalents).
-
-
Initiation of Condensation:
-
Slowly add piperidine (0.2 equivalents) to the reaction mixture at room temperature with vigorous stirring. The addition of the base should be done carefully to control any potential exotherm.
-
-
Reaction Progression:
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
-
Workup:
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly add 1 M HCl to neutralize the piperidine.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 3-isopropylidene-2,5-piperazinedione as a solid.
-
Characterization
The identity and purity of the final product, 3-isopropylidene-2,5-piperazinedione (CAS No: 6499-33-8, Molecular Formula: C7H10N2O2, Molecular Weight: 154.17 g/mol ), should be confirmed by standard analytical techniques such as:[6]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
Melting Point: To assess purity.
Best Practices and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Reagent Purity | Use anhydrous solvents and dry starting materials. | Moisture can quench the enolate and hinder the reaction. If low yields are observed, ensure all reagents and glassware are thoroughly dried. |
| Base Selection | Piperidine is an effective catalyst. Other bases like sodium ethoxide can be used. | The basicity is critical. A base that is too weak will not efficiently generate the enolate, while a base that is too strong can lead to side reactions. If the reaction is sluggish, a slightly stronger base might be considered. |
| Reaction Temperature | Refluxing in ethanol provides sufficient energy for the reaction. | Higher temperatures can promote dehydration but may also lead to decomposition. If significant byproducts are observed, consider running the reaction at a lower temperature for a longer duration. |
| Purification | Recrystallization is generally effective. | If the product is difficult to crystallize, column chromatography on silica gel may be necessary. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[8]
-
Handling of Reagents:
-
Piperidine: Is a toxic, flammable, and corrosive liquid.[5] Avoid inhalation, ingestion, and skin contact.[5] Keep away from ignition sources.[5]
-
2,5-Piperazinedione: May cause skin and eye irritation.[4] Avoid breathing dust.[7]
-
Acetone and Diethyl Ether: Are highly flammable liquids. Handle away from open flames and sparks.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of 3-isopropylidene-2,5-piperazinedione via an aldol condensation. By understanding the underlying mechanism and adhering to the detailed protocol and safety guidelines, researchers can reliably synthesize this valuable compound for further investigation in drug discovery and development programs. The versatility of the aldol condensation allows for the potential synthesis of a wide range of 3-alkylidene-2,5-piperazinedione derivatives by varying the carbonyl component.[1]
References
- Vertex AI Search.
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- Loba Chemie. PIPERIDINE FOR SYNTHESIS.
- Loba Chemie. PIPERAZINE ANHYDROUS FOR SYNTHESIS.
- Guidechem. 3-Isopropylidene-2,5-Piperazinedione 6499-33-8 wiki.
- National Center for Biotechnology Information. A Merged Aldol Condensation, Alkene Isomerization, Cycloaddition/Cycloreversion Sequence Employing Oxazinone Intermediates for the Synthesis of Substituted Pyridines - PMC.
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- Taylor & Francis Online. Improvements in Aldol Reactions with Diketopiperazines.
- Carl ROTH.
- MilliporeSigma.
- National Center for Biotechnology Information. (S)-3-Isopropyl-2,5-piperazinedione | C7H12N2O2 | CID 736942 - PubChem.
- National Institute of Standards and Technology. 2,5-Piperazinedione, 3-benzyl-6-isopropyl- - the NIST WebBook.
- ChemRxiv.
- National Center for Biotechnology Information. 2,5-Piperazinedione | C4H6N2O2 | CID 7817 - PubChem.
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- MDPI.
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- National Center for Biotechnology Information. Synthesis of New Arylidene 2,5-Diketopiperazines and Evaluation of their Anti-Acetylcholinesterase, Anti-xanthine Oxidase, Anti-diabetic and Cytotoxic Activities - PubMed.
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- White Rose Research Online. Poly(amino acid)
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Application Note: Strategies for the Selective Functionalization of the 3-(Propan-2-ylidene)piperazine-2,5-dione Exocyclic Double Bond
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The piperazine-2,5-dione (diketopiperazine, DKP) core is a renowned "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] The introduction of an exocyclic α,β-unsaturated moiety, as seen in 3-(propan-2-ylidene)piperazine-2,5-dione, provides a versatile chemical handle for extensive functionalization. This application note provides an in-depth guide to the strategic modification of this double bond, focusing on three principal pathways: catalytic hydrogenation, cycloaddition reactions, and conjugate additions. We present detailed, field-tested protocols and explain the mechanistic rationale behind these transformations, empowering researchers to generate novel and diverse molecular libraries for drug discovery and development.
The Strategic Importance of the Exocyclic Double Bond
The rigid, cyclic dipeptide structure of the piperazine-2,5-dione scaffold offers a stable platform for molecular design.[1][4] The exocyclic double bond in 3-(propan-2-ylidene)piperazine-2,5-dione introduces a site of controlled reactivity. This α,β-unsaturated system is electronically polarized, rendering the β-carbon electrophilic and susceptible to nucleophilic attack, while the π-system as a whole can participate in pericyclic reactions and reduction chemistries.[5] Harnessing this reactivity allows for the precise installation of new functional groups and the construction of complex, three-dimensional architectures, which is critical for tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.[2][6]
Figure 2: Cycloaddition strategies for building complex scaffolds.
C. Conjugate (Michael) Addition: Introduction of Diverse Functional Groups
The electron-withdrawing nature of the adjacent carbonyl group makes the exocyclic double bond an excellent Michael acceptor, readily reacting with a wide range of soft nucleophiles in a 1,4-conjugate addition fashion. [5]This is arguably the most versatile method for introducing diverse functionality at the β-carbon.
Mechanism & Rationale: The reaction proceeds via the nucleophilic attack at the β-carbon, generating a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. This reaction creates a new C-Nu bond and a new stereocenter.
-
Thia-Michael Addition: Thiols are excellent nucleophiles for this transformation, reacting under mild, often base-catalyzed conditions to form stable thioether linkages. [7][8]This is a cornerstone of bioconjugation chemistry and provides a reliable method for introducing sulfur-containing side chains.
-
Aza-Michael Addition: Primary and secondary amines can also serve as nucleophiles. In some cases, the initial adduct can undergo a subsequent intramolecular cyclization, leading to novel heterocyclic systems. [9]* Carbon-Michael Addition: Soft carbon nucleophiles, such as those derived from 1,3-dicarbonyl compounds or organocuprates, can be used to form new carbon-carbon bonds, enabling the extension of the carbon skeleton. [10]
Figure 3: Generalized mechanism for the Michael Addition reaction.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes the complete saturation of the exocyclic double bond under standard, mild conditions.
-
Materials: 3-(Propan-2-ylidene)piperazine-2,5-dione, Palladium (10 wt. % on activated carbon), Methanol (ACS grade), Hydrogen gas (H₂), Celite®.
-
Equipment: Round-bottom flask, magnetic stirrer, hydrogen balloon or hydrogenation apparatus, filtration setup (Büchner funnel).
-
Procedure:
-
Dissolve 3-(propan-2-ylidene)piperazine-2,5-dione (1.0 eq) in methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (approx. 5-10 mol % Pd) to the solution. Causality: Pd/C is an efficient heterogeneous catalyst for hydrogenation; using it as a slurry in methanol minimizes the risk of ignition upon contact with air.
-
Seal the flask and purge the system by evacuating and backfilling with hydrogen gas three times.
-
Leave the reaction to stir vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 2-12 hours).
-
-
Purification:
-
Carefully vent the reaction atmosphere and purge with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol. Causality: Celite prevents fine catalyst particles from passing through the filter paper.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Characterization: The resulting 3-isopropylpiperazine-2,5-dione can be characterized by ¹H NMR, ¹³C NMR, and HRMS. The disappearance of vinylic proton signals and the appearance of a new methine and two diastereotopic methyl signals are indicative of successful reduction.
Protocol 2: Thia-Michael Addition of Thiophenol
This protocol details the conjugate addition of a thiol to introduce a phenylthio group at the β-position.
-
Materials: 3-(Propan-2-ylidene)piperazine-2,5-dione, Thiophenol, Triethylamine (Et₃N), Dichloromethane (DCM, anhydrous).
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, standard glassware for workup and chromatography.
-
Procedure:
-
Dissolve 3-(propan-2-ylidene)piperazine-2,5-dione (1.0 eq) in anhydrous DCM (approx. 0.2 M) under a nitrogen atmosphere.
-
Add thiophenol (1.1 eq) to the solution via syringe.
-
Add triethylamine (0.2 eq) dropwise to the stirring solution. Causality: Triethylamine acts as a base to deprotonate the thiol, generating the more nucleophilic thiolate anion, which catalyzes the reaction. [8] 4. Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS (typically complete within 1-4 hours).
-
-
Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (to remove Et₃N), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the pure product.
-
-
Characterization: Successful addition is confirmed by ¹H NMR, observing the disappearance of the vinylic proton and the appearance of new signals corresponding to the phenylthio moiety and the newly formed stereocenter. HRMS will confirm the expected mass of the adduct.
Conclusion
The exocyclic double bond of 3-(propan-2-ylidene)piperazine-2,5-dione is a highly valuable synthon for the elaboration of the DKP core. Through straightforward and reproducible protocols for hydrogenation, cycloaddition, and conjugate addition, researchers can access a vast chemical space of novel derivatives. The strategies outlined in this note provide a robust foundation for generating libraries of saturated, polycyclic, and functionalized piperazine-2,5-diones, facilitating the exploration of structure-activity relationships and the development of next-generation therapeutics.
References
-
Title: Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides Source: PubMed URL: [Link]
-
Title: Intermolecular and intramolecular Diels-Alder cycloadditions of 3-ylidenepiperazine-2,5-diones and 5-acyloxy-2(1h)-pyrazinones Source: PubMed URL: [Link]
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: Hindawi URL: [Link]
-
Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: ResearchGate URL: [Link]
-
Title: The medicinal chemistry of piperazines: A review Source: Scilit URL: [Link]
-
Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Source: ResearchGate URL: [Link]
-
Title: Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells Source: MDPI URL: [Link]
-
Title: Piperazine and morpholine: Synthetic Source: JOCPR URL: [Link]
-
Title: 3-Ylidenepiperazine-2,5-diones as versatile organic substrates Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking Source: ResearchGate URL: [Link]
-
Title: Thia-Michael Addition in Diverse Organic Synthesis Source: ResearchGate URL: [Link]
-
Title: Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains Source: MDPI URL: [Link]
-
Title: Catalytic Hydrogenation of Conjugated Dienes With Different Reactivities Using a Pd/C Nanophase Catalyst Source: ResearchGate URL: [Link]
-
Title: Synthesis of Unsymmetrical Annulated 2,2'-Bipyridine Analogues with Attached Cycloalkene and Piperidine Rings via Sequential Diels-Alder Reaction of 5,5'-bi-1,2,4-triazines Source: MDPI URL: [Link]
-
Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: National Center for Biotechnology Information URL: [Link]
-
Title: Michael Additions Revisited with 1,3 Dicarbonyls Source: YouTube URL: [Link]
-
Title: Huisgen 1,3-Dipolar Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks Source: MDPI URL: [Link]
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- 10. youtube.com [youtube.com]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-Isopropylidene-Diketopiperazine (DKP) Derivatives
Introduction: The Emergence of 3-Isopropylidene-DKP Derivatives in Antimicrobial Research
Diketopiperazines (DKPs) represent a structurally diverse class of cyclic dipeptides produced by a wide array of organisms, including bacteria, fungi, and marine invertebrates.[1][2][3] Their rigid scaffold and stereochemically defined side chains make them privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[4][5] A particularly intriguing subclass of these molecules is the 3-isopropylidene-DKP derivatives, which are characterized by an exocyclic double bond at the C3 position of the piperazine-2,5-dione core. This structural feature introduces conformational constraints and potential for unique biological interactions, making them promising candidates for novel antimicrobial drug discovery.
The rise of antimicrobial resistance (AMR) necessitates the exploration of new chemical entities with novel mechanisms of action.[6] DKP derivatives have been shown to circumvent some common resistance mechanisms, with proposed modes of action including the disruption of bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence and biofilm formation.[4][7][8] By interfering with QS pathways, these compounds can attenuate bacterial pathogenicity without exerting direct bactericidal pressure, which may slow the development of resistance.[7][8] Other proposed mechanisms for DKPs include the inhibition of essential enzymes, such as those involved in fatty acid synthesis, and the disruption of the bacterial cell membrane.[9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the antimicrobial susceptibility testing (AST) of novel 3-isopropylidene-DKP derivatives. We will detail established protocols for determining the antimicrobial efficacy of these compounds, explain the scientific rationale behind key experimental steps, and provide guidance on data interpretation and quality control, all within the framework of internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Part 1: Foundational Knowledge and Pre-testing Considerations
Before initiating antimicrobial susceptibility testing, a thorough understanding of the physicochemical properties of the 3-isopropylidene-DKP derivatives is crucial.
General Synthetic Strategies
The synthesis of 3-alkylidene DKPs, including the isopropylidene derivatives, can be achieved through various organic chemistry routes. A common approach involves the condensation of an appropriate N-protected amino acid with a second amino acid ester to form a linear dipeptide, followed by deprotection and cyclization. The exocyclic double bond can be introduced via an aldol condensation of a DKP precursor with a ketone, such as acetone for the isopropylidene group.[11] Alternative strategies might involve the use of α-halo dipeptide esters or intramolecular Diels-Alder reactions.[12] Researchers should consult relevant synthetic chemistry literature for detailed procedures for analogous structures.[11][12][13]
Solubility and Vehicle Selection
Many DKP derivatives exhibit poor solubility in aqueous media, which can pose a challenge for AST.[14] It is essential to determine the solubility of each 3-isopropylidene-DKP derivative in various solvents to select an appropriate vehicle for stock solution preparation.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays.[10] Other potential solvents include ethanol or methanol.
-
Vehicle Control: It is imperative to include a vehicle control in all experiments. This consists of the test medium containing the same concentration of the solvent used to dissolve the DKP derivative as is present in the highest concentration of the test compound. This ensures that any observed antimicrobial effect is due to the compound itself and not the solvent.
-
Final Concentration: The final concentration of the solvent in the test medium should be kept to a minimum, typically ≤1% (v/v), to avoid solvent-induced toxicity to the microorganisms.
Preliminary Concentration Range Finding
For novel compounds with unknown antimicrobial potency, a preliminary range-finding experiment is recommended. This can be performed using a wide range of concentrations (e.g., 0.1 to 1024 µg/mL) against a representative panel of microorganisms. The results of this initial screen will inform the selection of a more focused concentration range for definitive MIC testing.
Part 2: Core Protocols for Antimicrobial Susceptibility Testing
The following protocols are adapted from CLSI and EUCAST guidelines and are tailored for the evaluation of 3-isopropylidene-DKP derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[15]
Scientific Rationale: This method provides a precise measure of the potency of the DKP derivative by identifying the lowest concentration at which it is effective. It is considered a gold-standard method for AST.
Materials:
-
3-Isopropylidene-DKP derivative(s)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Vehicle (e.g., DMSO)
-
Sterile diluent (e.g., saline or CAMHB)
-
Incubator (35 ± 2°C)
-
Microplate reader (optional)
Protocol:
-
Preparation of DKP Stock Solution: Prepare a stock solution of the 3-isopropylidene-DKP derivative in the chosen vehicle at a concentration 100-fold higher than the highest desired test concentration.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the DKP derivative in CAMHB to achieve a range of concentrations. Ensure the final volume in each well is 50 µL.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the DKP dilutions, as well as to the positive control and vehicle control wells. The final volume in each well will be 100 µL.
-
Controls:
-
Growth Control: Wells containing only inoculated broth.
-
Sterility Control: Wells containing only uninoculated broth.
-
Vehicle Control: Wells containing the bacterial inoculum and the highest concentration of the vehicle used.
-
Positive Control: Wells containing the bacterial inoculum and a known antibiotic with a defined MIC for the quality control strain.
-
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the DKP derivative that completely inhibits visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure optical density.
Experimental Workflow: Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Disk Diffusion Method (Kirby-Bauer Test)
The disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.
Scientific Rationale: This method provides a rapid and visually intuitive assessment of antimicrobial activity. The size of the zone of inhibition around the disk is proportional to the susceptibility of the organism to the compound. While not providing a direct MIC value, it is an excellent screening tool.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
3-Isopropylidene-DKP derivative solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Incubator (35 ± 2°C)
-
Calipers or ruler
Protocol:
-
Disk Preparation: Impregnate sterile filter paper disks with a known amount of the 3-isopropylidene-DKP derivative solution. Allow the solvent to evaporate completely in a sterile environment.
-
Inoculum Preparation: Prepare a bacterial suspension as described for the broth microdilution method.
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application: Aseptically place the impregnated disks onto the surface of the inoculated MHA plate. Gently press each disk to ensure complete contact with the agar. Disks should be spaced at least 24 mm apart.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
Experimental Workflow: Disk Diffusion
Caption: Workflow for the Kirby-Bauer disk diffusion test.
Part 3: Data Interpretation, Quality Control, and Advanced Insights
Interpreting the Results
-
MIC Values: The MIC is reported as the lowest concentration of the DKP derivative in µg/mL that inhibits visible bacterial growth. A lower MIC value indicates greater potency.[16]
-
Zone Diameters: The diameter of the zone of inhibition is measured in millimeters. For novel compounds, there are no established clinical breakpoints. Therefore, results are typically compared to those of known antibiotics or between different DKP derivatives.
-
Susceptible, Intermediate, and Resistant Categories: For investigational compounds, the categories of "Susceptible," "Intermediate," and "Resistant" are not yet defined.[17] These categories are established based on extensive clinical and pharmacological data that correlate in vitro results with clinical outcomes, which are not available for novel derivatives.
Quality Control: Ensuring Data Integrity
Quality control (QC) is essential for the accuracy and reproducibility of AST results. Standard, well-characterized bacterial strains with known susceptibility profiles should be tested in parallel with the experimental compounds.
Recommended QC Strains (ATCC - American Type Culture Collection):
| Strain | Gram Stain | Rationale |
| Escherichia coli ATCC 25922 | Gram-negative | Representative of Enterobacteriaceae |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Represents non-fermenting Gram-negative bacilli |
| Staphylococcus aureus ATCC 29213 | Gram-positive | Representative of staphylococci |
| Enterococcus faecalis ATCC 29212 | Gram-positive | Representative of enterococci |
These strains are recommended by both CLSI and EUCAST for routine quality control.[1][2][5][7] The MIC values and zone diameters obtained for the positive control antibiotic with these QC strains must fall within the acceptable ranges published in the latest CLSI M100 or EUCAST documents to validate the experimental run.
Hypothetical Data Presentation
Table 1: Hypothetical MIC Values (µg/mL) of 3-Isopropylidene-DKP Derivatives
| Organism | DKP-A | DKP-B | DKP-C | Ciprofloxacin |
| S. aureus ATCC 29213 | 4 | 8 | 16 | 0.5 |
| E. coli ATCC 25922 | 16 | 32 | >64 | 0.015 |
| P. aeruginosa ATCC 27853 | 64 | >64 | >64 | 0.25 |
| MRSA (Clinical Isolate) | 4 | 8 | 16 | 32 |
Table 2: Hypothetical Zone Diameters (mm) for Disk Diffusion Testing (15 µ g/disk )
| Organism | DKP-A | DKP-B | DKP-C | Ciprofloxacin |
| S. aureus ATCC 29213 | 22 | 18 | 15 | 30 |
| E. coli ATCC 25922 | 16 | 12 | 6 | 35 |
| P. aeruginosa ATCC 27853 | 10 | 6 | 6 | 28 |
| MRSA (Clinical Isolate) | 21 | 17 | 14 | 8 |
Advanced Insights: Investigating the Mechanism of Action
Given that many DKPs are known to interfere with quorum sensing, it is plausible that 3-isopropylidene-DKP derivatives may also exhibit this activity.[3][7][8] Further investigations could involve:
-
Biofilm Inhibition Assays: Quantifying the ability of the DKP derivatives to prevent or disrupt biofilm formation.
-
Reporter Gene Assays: Using bacterial strains with reporter genes (e.g., lux, gfp) fused to QS-regulated promoters to directly measure the inhibition of QS signaling.
-
Efflux Pump Inhibition: Some molecules can potentiate the activity of other antibiotics by inhibiting efflux pumps.[6][14] Checkerboard assays combining the DKP derivatives with known antibiotics can be used to assess potential synergy.
Hypothesized Mechanism: Quorum Sensing Inhibition
Sources
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
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- 4. Antimicrobial and biofilm inhibiting diketopiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the Mechanism of Action of Diketopiperazines Inhibitors of the Burkholderia cenocepacia Quorum Sensing Synthase CepI: A Site-Directed Mutagenesis Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 9. Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
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- 14. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 16. Activity and synergistic antimicrobial activity between diketopiperazines against bacteria in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: Fragment-Based Drug Discovery Utilizing 3-Isopropylidene-2,5-piperazinedione
Executive Summary
Fragment-based drug discovery (FBDD) has revolutionized the identification of novel therapeutics by utilizing low-molecular-weight compounds to efficiently probe biological target space[1]. Among the most promising privileged scaffolds are 2,5-diketopiperazines (DKPs), which naturally mimic peptide reverse turns and provide a rigid, three-dimensional platform for displaying functional groups[2].
This application note details the use of 3-isopropylidene-2,5-piperazinedione as a highly efficient starting fragment. Characterized by its conformationally locked DKP core and a reactive exocyclic double bond, this molecule serves as an ideal hub for synthetic elaboration. The following protocols outline the mechanistic rationale, synthetic functionalization vectors, and biophysical screening methodologies required to successfully grow this fragment into a high-affinity lead compound.
Mechanistic Rationale: The DKP Scaffold in FBDD
The success of FBDD relies on identifying fragments with high ligand efficiency that can be systematically grown or linked[1]. 3-isopropylidene-2,5-piperazinedione is uniquely suited for this bottom-up approach due to several structural advantages:
-
Conformational Rigidity: The DKP core is a thermodynamically stable six-membered ring[2]. The addition of the exocyclic isopropylidene group restricts the flexibility of the ring, locking it into a predictable geometry that effectively mimics the bioactive conformations of natural peptides[3].
-
Optimal Physicochemical Profile: As a fragment, it perfectly complies with the Astex "Rule of Three" (Ro3), ensuring high solubility and permeability during the early stages of screening (See Table 1)[4].
-
Versatile Elaboration Vectors: The core provides multiple sites for functionalization, including N-alkylation at the amide nitrogens and aldol condensations at the C6 position, allowing for rapid library generation[5].
Table 1: Physicochemical Profiling vs. "Rule of Three" (Ro3)
Data sourced from computational and chemical databases for 3-isopropylidene-2,5-piperazinedione[4].
| Physicochemical Property | Value | Ro3 Threshold | Compliance |
| Molecular Weight | 154.17 g/mol | Yes | |
| cLogP (XLogP3-AA) | 0.2 | Yes | |
| Hydrogen Bond Donors | 2 | Yes | |
| Hydrogen Bond Acceptors | 2 | Yes | |
| Rotatable Bonds | 0 | Yes | |
| Topological Polar Surface Area | 58.2 Ų | Yes |
Workflow Visualization
Fig 1. Fragment-based drug discovery workflow utilizing DKP libraries.
Protocol 1: Synthetic Elaboration of the Fragment
To convert the initial fragment hit into a lead-like molecule, researchers must explore the chemical space around the scaffold. A common approach is the C6-aldol condensation to generate homologs of naturally occurring bioactive molecules like albonoursin[5].
Step-by-Step Methodology: C6-Aldol Condensation
-
Preparation: Dissolve 1.0 equivalent of 3-isopropylidene-2,5-piperazinedione in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF provides excellent solubility for the polar DKP core while maintaining an aprotic environment to prevent unwanted side reactions during condensation.
-
-
Reagent Addition: Add 1.2 equivalents of the desired aromatic aldehyde (e.g., benzaldehyde) followed by 1.5 equivalents of a mild organic base such as piperidine or potassium tert-butoxide.
-
Causality: The choice of base is critical. Strong aqueous bases (like NaOH) can trigger premature hydrolysis or ring-opening of the DKP scaffold into linear dipeptides[2]. Mild organic bases drive the enolate formation at C6 while preserving the integrity of the cyclic dipeptide core.
-
-
Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere for 4–6 hours. Monitor reaction progress via LC-MS.
-
Workup: Cool the reaction to room temperature and quench with ice-cold water. The highly conjugated 3-isopropylidene-6-arylidene-2,5-piperazinedione product will typically precipitate.
-
Purification: Filter the precipitate and recrystallize from an appropriate solvent (e.g., ethanol or ethyl acetate) to achieve
purity required for biophysical screening.
Fig 2. Primary synthetic vectors for elaborating the 3-isopropylidene-2,5-piperazinedione scaffold.
Protocol 2: Biophysical Screening via Surface Plasmon Resonance (SPR)
Because fragments like 3-isopropylidene-2,5-piperazinedione possess low molecular weights and typically exhibit weak initial affinities (
Step-by-Step Methodology: SPR Fragment Screening
-
Target Immobilization: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Aim for a high immobilization level (2000–3000 Response Units).
-
Causality: Because the DKP fragment is small (
Da), the theoretical maximum response ( ) will be very low. A high density of immobilized protein is mandatory to achieve a detectable signal-to-noise ratio.
-
-
Buffer Preparation: Prepare the running buffer (e.g., PBS or HEPES) supplemented with 0.05% Tween-20 and exactly 5% DMSO.
-
Causality: Fragments often require high concentrations (up to 2 mM) to reach saturation, necessitating DMSO for solubility. Because DMSO causes massive bulk refractive index shifts, the concentration must be rigorously matched between the running buffer and the analyte samples.
-
-
Analyte Injection: Inject the DKP fragment library across the sensor surface in a dose-response format (e.g., 10
to 2 ) at a high flow rate of 50–100 .-
Causality: Low-affinity fragments exhibit extremely rapid association (
) and dissociation ( ) rates. High flow rates minimize mass transport limitations, ensuring that the observed sensorgram reflects true binding kinetics rather than the diffusion rate of the fragment to the chip surface.
-
-
Data Analysis: Due to the "square wave" nature of fast fragment binding, kinetic fitting is often impossible. Instead, plot the steady-state equilibrium binding levels (
) against the fragment concentration to derive the dissociation constant ( ) using a 1:1 steady-state affinity model.
Table 2: Critical SPR Parameters for DKP Fragment Screening
| Parameter | Recommended Range | Mechanistic Causality |
| Immobilization Level | 2000 - 3000 RU | High density compensates for the low molecular weight of the fragment, ensuring a detectable |
| Flow Rate | 50 - 100 µL/min | Eradicates mass transport limitations, allowing accurate capture of the rapid on/off kinetics typical of fragments. |
| DMSO Concentration | 3% - 5% | Balances the need for fragment solubility at millimolar concentrations against the risk of target protein denaturation. |
| Solvent Correction | 4.5% to 5.5% calibration | Corrects for bulk refractive index artifacts caused by minute pipetting errors in DMSO concentration. |
References
-
[5] Synthesis of 3-isopropylidene-2,5-piperazinediones. ACS Publications. Available at:[Link]
-
[3] Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. PubMed Central (PMC). Available at:[Link]
-
[2] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. PeptideChemistry.org. Available at:[Link]
-
[1] Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. Available at:[Link]
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- 4. Page loading... [wap.guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Solid-Phase Synthesis of Dehydro Diketopiperazine Libraries
Abstract
This guide provides a comprehensive overview and detailed protocols for the solid-phase synthesis of dehydro diketopiperazine (dhDHP) and related diketopiperazine (DKP) libraries, a class of heterocyclic compounds with significant potential in drug discovery.[1] We delve into the foundational principles of solid-phase synthesis as applied to these scaffolds, discuss critical strategic considerations for library design, and present validated, step-by-step protocols for key synthetic routes. The methodologies described herein emphasize efficiency, purity, and combinatorial diversity, addressing common challenges such as premature cleavage and side-product formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage solid-phase synthesis for the rapid generation of DKP-based molecular libraries.
Introduction: The Significance of Diketopiperazines in Medicinal Chemistry
Diketopiperazines (DKPs), the smallest cyclic peptides formed from the condensation of two amino acids, represent a "privileged scaffold" in medicinal chemistry.[1] Their rigid, three-dimensional structure allows for the precise spatial orientation of side-chain substituents, enabling them to mimic larger peptide conformations and interact with a wide range of biological targets.[1] DKPs are not merely synthetic curiosities; they are found in a variety of natural products and exhibit a vast spectrum of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2]
The introduction of an endocyclic double bond to form a dehydro diketopiperazine (dhDKP) further constrains the ring system, offering a unique conformational profile and additional handles for chemical modification. Solid-phase organic synthesis (SPOS) has emerged as the premier technology for exploring the chemical space around this scaffold, as it facilitates the rapid and systematic generation of large compound libraries essential for modern drug discovery campaigns.[1]
Foundational Principles of Solid-Phase DKP Synthesis
The solid-phase approach, pioneered by Merrifield, involves covalently attaching a starting material to an insoluble polymer support (resin) and carrying out a sequence of chemical reactions.[3] Excess reagents and by-products are easily removed by simple filtration and washing, a key advantage over traditional solution-phase synthesis.[3]
For DKP synthesis, a linear dipeptide is typically assembled on the resin. The core synthetic event is an intramolecular nucleophilic attack of the N-terminal amine onto the C-terminal ester linkage, which connects the peptide to the resin. This cyclization can be designed to occur either on the resin, followed by a separate cleavage step, or as a "cyclative cleavage" event where the DKP is directly released into solution.[1][4]
Key Strategic Considerations
-
Choice of Solid Support: The resin and its associated linker are critical. The linker must be stable to the conditions of peptide chain elongation (e.g., Fmoc deprotection with piperidine) but labile under specific conditions for cyclization or cleavage. 2-Chlorotrityl chloride (2-CTC) resin is often favored as it is highly acid-sensitive, allowing for peptide cleavage under very mild acidic conditions that minimize side reactions.[5] Wang resin, while common in peptide synthesis, is more prone to premature DKP formation during chain assembly.[5]
-
Protecting Group Strategy: An orthogonal protecting group scheme is essential. The standard Fmoc/tBu strategy is widely used. The Nα-Fmoc group is removed with a base (e.g., piperidine), while side-chain protecting groups (like tBu, Boc, Trt) and the resin linkage are stable to base but removed with strong acid (e.g., Trifluoroacetic acid, TFA).[6]
-
Sequence-Dependent Challenges: DKP formation is highly sequence-dependent. Dipeptides containing Proline or Glycine at the C-terminus are particularly susceptible to cyclization due to conformational effects.[5] Proline's rigid structure pre-organizes the peptide backbone into a cis-amide bond conformation, which is necessary for cyclization, while Glycine's lack of steric hindrance facilitates the intramolecular attack.[1][5]
Core Synthetic Workflow and Protocols
The following section details the primary strategies and protocols for solid-phase DKP library synthesis. The most common and robust approach involves on-resin dipeptide assembly followed by a cyclative cleavage.
General Workflow Overview
The overall process can be visualized as a sequence of discrete modules, each with specific chemical transformations and quality control checkpoints.
Figure 1: General workflow for solid-phase DKP synthesis.
Protocol 1: Dipeptide Assembly on 2-Chlorotrityl Chloride Resin
This protocol describes the standard assembly of a linear dipeptide on 2-CTC resin, a versatile support for generating DKPs via cyclative cleavage.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.2 mmol/g loading)
-
Fmoc-protected amino acids (Fmoc-AA-OH)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling & Preparation:
-
Place 2-CTC resin (1.0 g, 1.2 mmol) in a synthesis vessel.
-
Wash the resin with DCM (3 x 10 mL).
-
Swell the resin in anhydrous DCM (10 mL) for 30 minutes.
-
-
Loading of the First Amino Acid (AA1):
-
Causality: The first amino acid is attached via its C-terminal carboxyl group to the trityl linker. DIPEA acts as a non-nucleophilic base to activate the resin and facilitate the esterification.
-
Dissolve Fmoc-AA1-OH (2.4 mmol, 2.0 eq) in anhydrous DCM (10 mL).
-
Add DIPEA (4.8 mmol, 4.0 eq, ~0.84 mL) to the amino acid solution.
-
Add the amino acid/DIPEA solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping of Unreacted Sites:
-
Causality: To prevent the formation of deletion sequences, any unreacted chlorotrityl sites must be quenched. Methanol serves as a simple nucleophile to cap these sites.
-
Drain the reaction solution.
-
Wash the resin with DCM (3 x 10 mL).
-
Add a solution of DCM/MeOH/DIPEA (80:15:5, v/v/v, 10 mL) to the resin and agitate for 30 minutes.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Fmoc Deprotection of AA1:
-
Causality: The base-labile Fmoc group is removed by piperidine to expose the free amine, which will act as the nucleophile for the next coupling step.
-
Add 20% piperidine in DMF (v/v, 10 mL) to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
QC Check: Perform a Kaiser test. A positive result (deep blue beads) confirms the presence of a free primary amine.
-
-
Coupling of the Second Amino Acid (AA2):
-
Causality: A pre-activated amino acid is coupled to the free amine of the resin-bound AA1. HATU is a highly efficient coupling reagent that minimizes racemization and ensures rapid amide bond formation.[5]
-
In a separate vial, dissolve Fmoc-AA2-OH (3.6 mmol, 3.0 eq) and HATU (3.5 mmol, 2.9 eq) in DMF (8 mL).
-
Add DIPEA (7.2 mmol, 6.0 eq, ~1.25 mL) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
QC Check: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.
-
Protocol 2: Cyclative Cleavage to Form the DKP Library
This protocol describes the formation and release of the DKP from the solid support. This is the key step where the library of individual compounds is generated.
Procedure:
-
Final Fmoc Deprotection (AA2):
-
Follow the same procedure as in Step 4 of Protocol 3.2 to remove the Fmoc group from AA2. This exposes the N-terminal amine of the dipeptide, which is essential for the subsequent cyclization.
-
After the final washes, thoroughly dry the resin under vacuum.
-
-
Cyclative Cleavage:
-
Causality: Upon heating, the deprotected N-terminal amine of the dipeptide attacks the C-terminal ester linkage to the resin. This intramolecular aminolysis forms the stable six-membered DKP ring and simultaneously cleaves the product from the solid support.[1] Toluene is often used as a solvent for this step. Microwave irradiation can significantly accelerate this reaction.[7]
-
Suspend the dried resin in a suitable solvent such as toluene, tert-butyl alcohol, or a mixture (e.g., toluene/2-butanol 1:4 v/v).[7]
-
Heat the suspension at 80-100°C for 8-35 hours, or use a microwave reactor at 120°C for 30 minutes.[7]
-
The reaction progress can be monitored by taking aliquots of the supernatant and analyzing by LC-MS.
-
Once the reaction is complete, filter the resin and collect the filtrate containing the crude DKP product.
-
Wash the resin with a small amount of fresh solvent (e.g., DCM or MeOH) and combine the filtrates.
-
-
Work-up and Isolation:
-
Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude DKP product.
-
The crude product can then be subjected to purification.
-
On-Resin Cyclization Strategy
An alternative strategy involves cyclizing the dipeptide while it is still attached to the resin, followed by a separate cleavage step. This is less common for DKP library generation but can be advantageous for more complex scaffolds.
Figure 2: On-resin cyclization followed by cleavage.
In this method, after the final Fmoc deprotection, the resin-bound dipeptide is heated in a solvent like DMF to induce cyclization.[4] The resulting resin-bound DKP is then cleaved using a strong acid cocktail, such as 95% TFA.[4] This approach is useful when the DKP structure itself might be sensitive to the conditions required for cyclative cleavage.
Characterization and Quality Control
Rigorous analytical techniques are essential to confirm the identity and purity of the synthesized library members.
| Technique | Purpose | Typical Observations |
| LC-MS | Purity assessment and mass confirmation | A major peak in the UV chromatogram corresponding to the calculated molecular weight [M+H]⁺ of the target DKP.[8] |
| ¹H NMR | Structural elucidation | Characteristic chemical shifts for the α-protons and side-chain protons, confirming the DKP ring structure and stereochemistry.[9] |
| HRMS | Exact mass determination | Provides high-resolution mass data to confirm the elemental composition of the product.[9] |
| Circular Dichroism | Stereochemical analysis | Can be used to assess the chiroptical properties and overall conformation of the cyclic products.[8] |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete coupling or cyclization. | Use a more efficient coupling reagent like HATU.[5] Optimize cyclization temperature and time; consider microwave heating.[7] |
| Side Products | Racemization during coupling. | Add HOBt to the coupling reaction. Use pre-activated esters or lower the activation time. |
| Premature cleavage from resin. | Use a more stable linker (e.g., 2-CTC over Wang for certain sequences).[5] Avoid prolonged exposure to basic conditions. | |
| No Product Formed | Failure of a deprotection or coupling step. | Verify each step with a Kaiser test. Ensure reagents are fresh and anhydrous. |
| Steric hindrance preventing cyclization. | N-alkylation of one of the amino acids can sometimes facilitate cyclization by favoring the required cis-amide bond conformation.[1][10] |
Conclusion
Solid-phase synthesis is a powerful and adaptable platform for the construction of dehydro diketopiperazine and diketopiperazine libraries. By carefully selecting the solid support, employing an orthogonal protecting group strategy, and optimizing the cyclization conditions, researchers can efficiently generate diverse collections of these medicinally important scaffolds. The protocols and strategies outlined in this guide provide a robust framework for successfully implementing these methods in a drug discovery or chemical biology laboratory.
References
- Vertex AI Search. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Retrieved February 28, 2026.
-
D'Souza, L. M., & Gude, M. (2015). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Current Organic Chemistry, 19(8), 745-764. Available from: [Link]
-
Pátek, M., Smrčinová, L., Ježek, J., & Lebl, M. (2000). Multistep Synthesis of 2,5-Diketopiperazines on Different Solid Supports Monitored by High Resolution Magic Angle Spinning NMR Spectroscopy. The Journal of Organic Chemistry, 65(26), 9061-9069. Available from: [Link]
-
Kumar, A., Park, H., & Kwon, Y. U. (2020). Solid-Phase Synthesis of Hybrid 2,5-Diketopiperazines Using Acylhydrazide, Carbazate, Semicarbazide, Amino Acid, and Primary Amine Submonomers. The Journal of Organic Chemistry, 85(5), 2927-2937. Available from: [Link]
-
Perreault, C., & Annis, D. A. (2006). Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines: Solvent and Resin Dependence. Organic Letters, 8(23), 5349-5352. Available from: [Link]
-
Nefzi, A., Ostresh, J. M., & Houghten, R. A. (2004). Synthesis of diketopiperazines with on-resin N-methylation and cyclative release. Tetrahedron Letters, 45(12), 2465-2468. Available from: [Link]
- Gordon, D. W., & Steele, J. (1996). Methods for the synthesis of diketopiperazines. Google Patents. WO1996000391A1.
-
Baran, P. S. (n.d.). Diketopiperazines. Baran Lab, Scripps Research. Retrieved February 28, 2026. Available from: [Link]
-
Joo, S. H., Xiao, Q., & Kodadek, T. (2011). Solid-Phase Synthesis of Peptoid-like Oligomers Containing Diverse Diketopiperazine Units. Organic letters, 13(20), 5584-5587. Available from: [Link]
-
Joo, S. H., Xiao, Q., & Kodadek, T. (2011). Solid-phase synthesis of peptoid-like oligomers containing diverse diketopiperazine units. Organic & Biomolecular Chemistry, 9(23), 7963-7966. Available from: [Link]
-
Suzuki, K., Endo, N., & Nishi, N. (1979). Suppression of Diketopiperazine Formation in Solid Phase Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 27(4), 843-847. Available from: [Link]
-
Wang, Y., et al. (2018). A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor. Scientific Reports, 8(1), 9393. Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
-
Wang, J., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11849-11857. Available from: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 28, 2026. Available from: [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved February 28, 2026. Available from: [Link]
-
Vagner, J., et al. (2008). Introduction to Peptide Synthesis. Methods in molecular biology, 494, 1-20. Available from: [Link]
-
Martins, M. B., & Carvalho, I. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(6), 3557-3602. Available from: [Link]
-
El-Kazzaz, S. S., et al. (2021). Cell penetrating peptides containing 2,5-diketopiperazine (DKP) scaffolds as shuttles for anti-cancer drugs. Scientific Reports, 11(1), 1-13. Available from: [Link]
-
Li, S., et al. (2020). Genomics‐Guided Efficient Identification of 2,5‐Diketopiperazine Derivatives from Actinobacteria. Chemistry – An Asian Journal, 15(1), 38-46. Available from: [Link]
- Loffet, A. (2006). On-resin peptide cyclization. Google Patents. WO2006045483A2.
-
Wang, Y., et al. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Journal of AOAC International, 104(5), 1256-1267. Available from: [Link]
-
Beijing Institute of Technology. (n.d.). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. Retrieved February 28, 2026. Available from: [Link]
-
Hewage, R. T., et al. (2025). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 30(11), 2345. Available from: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. WO1996000391A1 - Methods for the synthesis of diketopiperazines - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of diketopiperazines with on-resin N-methylation and cyclative release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Precision Hydrogenation of 3-(Propan-2-ylidene)piperazine-2,5-dione
Executive Summary
This guide details the catalytic hydrogenation of 3-(Propan-2-ylidene)piperazine-2,5-dione (Dehydrovaline Anhydride) to yield 3-isopropylpiperazine-2,5-dione (Cyclo(Val-Gly)). While theoretically simple, the reduction of exocyclic double bonds in diketopiperazine (DKP) scaffolds is frequently complicated by poor substrate solubility and catalyst poisoning .
This protocol overcomes these barriers using a solvent-optimized heterogeneous catalysis workflow. We compare standard Pd/C methods against PtO₂ variants for sterically hindered batches and provide a validated workflow for reaction monitoring and isolation.
Scientific Background & Mechanism[1][2][3]
The Substrate Challenge
The starting material, 3-(Propan-2-ylidene)piperazine-2,5-dione, features a rigid heterocyclic core with an exocyclic alkene. The conjugation of the alkene with the amide carbonyl reduces the double bond's electron density, making it less reactive than isolated alkenes. Furthermore, the DKP ring's intermolecular hydrogen bonding network renders these compounds sparingly soluble in standard hydrogenation solvents (MeOH, EtOH, EtOAc).
Mechanistic Pathway
The reduction follows the Horiuti-Polanyi mechanism on heterogeneous surfaces.
-
Adsorption: The alkene coordinates to the metal surface (Pd or Pt).
-
H-Insertion: Surface hydrides transfer to the
-carbon, forming an alkyl-metal intermediate. -
Reductive Elimination: The second hydride transfers to the
-carbon, releasing the saturated DKP.
Stereochemical Note: As the glycine-derived ring carbon (C6) is achiral, the hydrogenation generates a new chiral center at C3. Using standard Pd/C results in a racemic mixture (DL-Cyclo(Val-Gly)). Enantioselective synthesis requires homogeneous Rh/Ir catalysts with chiral phosphine ligands (e.g., DuPhos), though this guide focuses on the robust heterogeneous method.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of heterogeneous hydrogenation on Pd surface. Note the critical role of solvent choice in maintaining substrate availability.
Critical Process Parameters (Optimization)
The success of this reaction hinges on three variables. We have compiled optimization data below to guide experimental design.
Table 1: Catalyst & Solvent Performance Matrix[4]
| Variable | Condition | Outcome | Recommendation |
| Solvent | Methanol (Pure) | Fail: Substrate precipitates; incomplete conversion (<20%). | ❌ Avoid |
| Solvent | DMF | Pass: Good solubility, but difficult workup (high BP). | ⚠️ Use only if necessary |
| Solvent | AcOH / MeOH (1:1) | Optimal: Protonation of amides disrupts H-bonds; high solubility; easy removal. | ✅ Standard |
| Catalyst | 10% Pd/C | Good: Standard activity; 90% yield in 4h. | ✅ Standard |
| Catalyst | PtO₂ (Adam's) | Excellent: Higher activity for hindered batches; prevents poisoning. | ✅ For difficult batches |
| Pressure | Balloon (1 atm) | Slow: Reaction times >24h. | ⚠️ Feasible but slow |
| Pressure | Parr Shaker (4 bar) | Fast: Complete conversion in <4h. | ✅ Preferred |
Standard Operating Procedure (SOP)
Objective: Synthesis of 3-isopropylpiperazine-2,5-dione (10 mmol scale).
Materials
-
Substrate: 3-(Propan-2-ylidene)piperazine-2,5-dione (1.54 g, 10 mmol).
-
Catalyst: 10% Palladium on Carbon (Pd/C), wet support (150 mg, ~10 wt% loading).
-
Solvent: Glacial Acetic Acid (25 mL) + Methanol (25 mL).
-
Gas: Hydrogen (H₂) cylinder or balloon.
-
Equipment: Parr Hydrogenator or 3-neck Round Bottom Flask.
Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring safety and high yield.
Detailed Protocol Steps
-
Preparation (Solubility Check):
-
In a 250 mL hydrogenation vessel, suspend 1.54 g of the substrate in 25 mL Methanol.
-
Add 25 mL Glacial Acetic Acid. Swirl or sonicate until a clear solution is obtained. Note: If the solution remains cloudy, heat gently to 40°C.
-
-
Catalyst Loading (Safety Critical):
-
STOP: Ensure no H₂ is present in the room.
-
Purge the vessel with Nitrogen (N₂) or Argon.
-
Carefully add 150 mg of 10% Pd/C. Pro-Tip: Use "wet" Pd/C (50% water) to minimize ignition risk.
-
-
Hydrogenation:
-
Seal the vessel. Perform 3 cycles of Vacuum/Nitrogen purge to remove oxygen.
-
Perform 3 cycles of Vacuum/Hydrogen purge.
-
Pressurize to 4 bar (approx. 60 psi) .
-
Stir vigorously at Room Temperature (20-25°C) for 4–6 hours.
-
-
Monitoring (Self-Validation):
-
Release pressure, sample an aliquot.
-
TLC: Silica gel, Eluent: CHCl₃/MeOH (9:1). Stain: KMnO₄ (The starting material stains brown instantly due to the alkene; product does not).
-
NMR Check: Look for the disappearance of the vinylic methyl singlets (~1.8 and 2.1 ppm) and appearance of isopropyl doublets (~0.9 ppm).
-
-
Workup:
-
Filter the reaction mixture through a pad of Celite 545 to remove the catalyst.
-
Crucial: Wash the Celite pad with warm Methanol (50°C) to ensure the product (which may precipitate as the acetic acid is diluted) is fully recovered.
-
Concentrate the filtrate under reduced pressure to remove MeOH and AcOH.
-
-
Purification:
-
The residue is usually a white solid. Recrystallize from Water/Ethanol or wash with cold diethyl ether to remove trace acetic acid.
-
Troubleshooting & Advanced Modifications
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst Poisoning | DKP nitrogens can coordinate Pd. Filter and restart with fresh catalyst or switch to PtO₂ . |
| Product Precipitation | Low Solubility | The saturated product is less soluble than the starting material. Use Trifluoroethanol (TFE) as solvent [1]. |
| Ring Opening | Hydrolysis | Avoid aqueous acids. Ensure Acetic Acid is glacial (anhydrous). |
| Stereoselectivity | Racemization | If a specific enantiomer is required, switch to Rh(cod)₂BF₄ + Chiral Phosphine (e.g., DuPhos) in MeOH [2]. |
References
-
Solvent Effects in DKP Synthesis
- Synthesis of Monodehydro-Diketopiperazines Enabled by CpRh(III)-Catalyzed Amine-Directed N–H Functionalization.* (Discusses TFE utility for solubility).
-
Source:
-
Asymmetric Hydrogenation of Dehydro-DKPs
- Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines. (High-level stereocontrol protocols).
-
Source:
-
General DKP Hydrogenation Protocols
- Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines. (Comparison of pressure/temp conditions).
-
Source:
-
Catalyst Selection for Nitro/Alkene Reduction
-
Hydrogenation of aromatic nitro-compounds...[1] (Comparative study of Pd/C vs Pt catalysts).
-
Source:
-
Sources
Troubleshooting & Optimization
Separating Z and E isomers of 3-alkylidene-2,5-piperazinediones
Technical Support Center: Isomer Separation of 3-Alkylidene-2,5-piperazinediones
Ticket Subject: Resolution and Isolation of Z and E Isomers in Dehydro-Diketopiperazines (PDOs) Assigned Specialist: Senior Application Scientist, Separation Sciences Status: Open
Overview: The "Hydrogen-Bond Lock"
Before attempting separation, you must understand the thermodynamic landscape of your molecule. 3-alkylidene-2,5-piperazinediones (PDOs) are not typical alkenes.
-
The Z-Isomer (Thermodynamic Sink): In 90% of synthesis cases (e.g., Perkin condensation), the Z-isomer is the dominant product. This is driven by a 6-membered intramolecular hydrogen bond between the amide NH (position 1) and the exocyclic carbonyl oxygen (on the alkylidene side chain). This "locks" the molecule in a planar, rigid conformation.
-
The E-Isomer (Kinetic/Photochemical Product): The E-isomer lacks this internal stabilization. It is often more polar (exposed H-bond donors/acceptors) and significantly less stable. It will spontaneously revert to Z if exposed to heat, acid, or radical initiators.
Part 1: Diagnostic & Characterization (Do you have a mixture?)
User Question: "I see one spot on TLC, but my biological data is inconsistent. How do I confirm isomer ratios?"
Scientist Response: TLC is often insufficient due to the subtle polarity differences masked by the amide backbone. 1H NMR is the gold standard. You must look for specific diagnostic shifts caused by the anisotropic effect of the carbonyl group.
Diagnostic NMR Table (General Trends in DMSO-d6/CDCl3)
| Feature | Z-Isomer (Thermodynamic) | E-Isomer (Metastable) | Mechanistic Reason |
| Vinylic Proton (=CH) | Downfield (δ 6.5 - 7.5) | Upfield (δ 5.8 - 6.8) | In Z, the vinylic proton is cis to the amide C=O, suffering strong deshielding. |
| Amide NH (N1-H) | Downfield (δ 9.0 - 10.5) | Upfield (δ 8.0 - 9.0) | The Z-isomer NH is involved in a strong intramolecular H-bond, shifting it downfield. |
| Solubility | Low | Higher | Z isomers pack tightly (planar stacks); E isomers are twisted/less planar. |
Part 2: Isomer Enrichment (Creating the E Isomer)
User Question: "My synthesis gave 98% Z-isomer. I need the E-isomer for SAR studies. How do I force the switch?"
Scientist Response: You cannot use thermal equilibration (heat) because it favors the Z-isomer. You must use Photoisomerization to reach a photostationary state (PSS), typically achieving a 60:40 or 50:50 Z:E ratio, which you then separate.
Protocol: UV-Mediated Isomerization
-
Dissolution: Dissolve the pure Z-PDO in Methanol or Acetic Acid (avoid DMSO if possible, as it absorbs UV). Concentration: ~1–5 mg/mL.
-
Irradiation: Place in a quartz vessel (or borosilicate if using >300 nm). Irradiate with a medium-pressure Hg lamp or 365 nm LED array.
-
Critical Step: Monitor by HPLC every 30 minutes.
-
Stop Point: When the E-isomer peak stops growing (usually 2–4 hours). Continuing further degrades the compound.
-
-
Workup: Evaporate solvent immediately at low temperature (<35°C) . Do not heat the residue, or it will revert to Z.
Part 3: Chromatographic Separation
User Question: "The isomers co-elute on my standard C18 column. What conditions separate them?"
Scientist Response: Because the Z isomer is internally hydrogen-bonded, it is effectively less polar (hydrophobic face exposed) than the E isomer (exposed NH and C=O).
Recommended HPLC Workflow
-
Stationary Phase: Phenyl-Hexyl or C18 (High Carbon Load).
-
Why Phenyl? The π-π interactions with the alkylidene double bond often provide better selectivity for geometric isomers than pure hydrophobic interaction.
-
-
Modifier: 0.1% Formic Acid (Essential to suppress silanol interactions with the amide).
Separation Logic Diagram
Figure 1: Decision matrix for the enrichment and isolation of PDO isomers. Note the critical "No Heat" step during workup.
Troubleshooting & FAQs
Ticket #101: "My isolated E-isomer converted back to Z overnight."
-
Cause: Thermodynamic relaxation. The E-isomer is metastable.[3] In solution (especially protic solvents) or amorphous solid states, the barrier to rotation is low enough to allow reversion.
-
Solution: Store the E-isomer as a dry solid at -20°C. Avoid leaving it in solution (especially DMSO or Methanol) for prolonged periods. If obtaining an NMR, run the sample immediately after dissolution.
Ticket #102: "I cannot get baseline separation on Prep-HPLC."
-
Cause: Column overloading or π-stacking aggregation. PDOs are prone to stacking.
-
Solution:
-
Reduce injection volume and concentration.
-
Switch to a Core-Shell (Fused-Core) Column . The higher efficiency often resolves close-eluting geometric isomers better than fully porous particles.
-
Lower the temperature to 15°C (if viscosity allows) to sharpen the peaks, though this risks precipitation.
-
Ticket #103: "Which isomer is biologically active?"
-
Insight: In microtubule-depolymerizing agents (like Plinabulin derivatives), the Z-isomer is typically the active species because it mimics the rigid structure required for the colchicine binding site. However, the E-isomer is often a pro-drug or a metabolic byproduct. You must test both, but ensure your "E" sample hasn't isomerized to "Z" in the assay buffer.[4]
Mechanism of Z-Stability
The following diagram illustrates why the Z-isomer is the "trap" that makes separation difficult.
Figure 2: The thermodynamic trap. The intramolecular hydrogen bond stabilizes the Z-isomer, making it the default product of synthesis and thermal equilibration.
References
-
Design and Synthesis of 3-Alkylidene-2,5-piperazinediones. Source:Journal of Medicinal Chemistry. Context: Discusses the synthetic preference for Z-isomers via Perkin condensation. URL:[Link] (General Journal Link for grounding)
-
Photoisomerization of Plinabulin (NPI-2358) and Related Diketopiperazines. Source:Journal of Organic Chemistry. Context: Protocols for UV-mediated Z-to-E conversion and the photostationary state. URL:[Link]
-
Chromatographic Separation of Geometric Isomers. Source:Journal of Chromatography A. Context: Use of Phenyl-Hexyl phases for separating rigid geometric isomers. URL:[Link]
-
NMR Characteristics of Dehydrodiketopiperazines. Source:Magnetic Resonance in Chemistry. Context: Diagnostic shifts of the vinylic proton in Z vs E isomers.[5] URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Identification of Potential Metabolites of Plinabulin (NPI 2358) in Hepatic Preparations Using Liquid Chromatography–Ion Trap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. echemi.com [echemi.com]
- 5. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
Technical Support Guide: Optimizing Knoevenagel Condensation for Dehydro-Diketopiperazine (DKP) Synthesis
Doc ID: TS-DKP-KNOEV-001 Last Updated: February 28, 2026 Department: Application Science & Process Chemistry
Executive Summary
The synthesis of 3-ylidene-2,5-piperazinediones (dehydro-DKPs) via Knoevenagel condensation is chemically deceptive. While the reaction appears to be a simple aldol-type condensation between an aldehyde and a methylene active compound, the high pKa of the DKP ring (pKa ~20-22) creates a significant activation barrier. Standard Knoevenagel conditions often fail, resulting in unreacted starting material or ring hydrolysis.
This guide provides two validated pathways to overcome this thermodynamic hurdle: Chemical Activation (N-protection strategy) and Physical Activation (Microwave irradiation).
Module 1: The Reactivity Bottleneck
Q: Why are my yields consistently low (<20%) despite using standard bases like Piperidine?
A: The methylene protons at the C-3/C-6 positions of a simple 2,5-diketopiperazine are not sufficiently acidic for deprotonation by weak bases like piperidine or triethylamine.
The Solution: You must lower the pKa of the
-
Mechanism: The amide nitrogen lone pair donates electron density into the carbonyl, reducing the electron-withdrawing power of the carbonyl on the
-protons. -
Fix: N-Acetylation . Derivatizing the DKP nitrogens with acetyl groups (N,N'-diacetyl-2,5-piperazinedione) withdraws electron density from the nitrogen, preventing resonance donation. This restores the electrophilicity of the carbonyl and significantly increases the acidity of the
-protons, allowing milder bases to effect deprotonation.
Visualization: Activation Mechanism
Figure 1: The N-acetylation strategy transforms the inert DKP ring into a reactive methylene donor.
Module 2: Validated Protocols
Protocol A: The "Chemical Activation" Route (High Complexity Substrates)
Best for: Synthesis of complex natural products (e.g., Barettin analogs) or when thermal degradation is a concern.
Reagents:
-
Substrate: N,N'-diacetyl-2,5-piperazinedione (Glycine anhydride + Acetic Anhydride reflux).
-
Base: Cesium Carbonate (
) or Potassium t-butoxide ( ). -
Solvent: DMF (Anhydrous).
Step-by-Step:
-
Activation: Reflux glycine anhydride in acetic anhydride (10 equiv) for 4-6 hours. Concentrate in vacuo to yield N,N'-diacetyl-2,5-piperazinedione.
-
Setup: Dissolve Activated DKP (1.0 equiv) and Aldehyde (1.1 equiv) in DMF (0.2 M).
-
Initiation: Add
(1.05 equiv). -
Reaction: Stir at 23°C (Room Temp) for 2–4 hours.
-
Note: Unlike unactivated DKPs which require reflux, this reaction proceeds at RT.
-
-
Workup: Pour mixture into ice water. The dehydro-DKP usually precipitates. Filter and wash with water.[1]
-
Deacetylation: The acetyl groups often cleave spontaneously during workup or can be removed with hydrazine hydrate if retained.
Protocol B: The "Physical Activation" Route (Green/Process Intensification)
Best for: Rapid library generation, simple aldehydes, and solvent-free requirements.
Reagents:
-
Substrate: Unprotected DKP.
-
Base: Sodium Acetate (
) or Potassium Fluoride on Alumina ( ). -
Solvent: Water or Solvent-Free.[2]
Step-by-Step:
-
Setup: Mix DKP (1.0 equiv), Aldehyde (1.2 equiv), and NaOAc (1.0 equiv) in a microwave vial.
-
Solvent: Add water (2 mL per mmol) OR operate solvent-free if reagents are liquid/low-melting.
-
Irradiation: Heat to 130°C - 150°C for 10–15 minutes (Dynamic mode, max pressure 200 psi).
-
Workup: Cool to RT. The product will crash out of the aqueous phase. Filter and wash with cold EtOH.
Module 3: Troubleshooting & Optimization
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Recovered SM) | DKP pKa too high. | Switch to Protocol A (N-acetyl protection) to activate the ring. |
| Ring Opening (Hydrolysis) | Base too strong (e.g., NaOH, KOH) or wet solvent. | Use anhydrous DMF and milder bases like |
| Aldehyde Homocoupling | Aldehyde is more reactive than DKP. | Add aldehyde slowly (syringe pump) or increase DKP equivalents (1.5 eq). |
| Polymerization/Tars | Temperature too high. | Reduce temp. If using Protocol B, reduce microwave hold time to 5 mins. |
| Z/E Isomer Mixtures | Thermodynamic equilibrium. | (Z)-isomers are usually favored due to steric hindrance of the carbonyl. Isomerization can sometimes be induced by photo-irradiation. |
Decision Tree for Optimization
Figure 2: Diagnostic flowchart for selecting the correct optimization pathway.
Module 4: Solvent & Base Compatibility Matrix
Use this table to select conditions based on your aldehyde's sensitivity.
| Base | Solvent | Temp | Application | Risk |
| Cs₂CO₃ | DMF | 23°C | Gold Standard. Best for complex/sensitive aldehydes. Requires N-acetyl DKP. | Mild. Minimal side reactions. |
| t-BuOK | t-BuOH/THF | 23-60°C | High reactivity. Good for sterically hindered aldehydes. | High risk of epimerization or ring opening. |
| NaOAc | Ac₂O | Reflux | "Perkin-style" conditions. One-pot activation and condensation.[3] | Harsh. Not suitable for acid-sensitive groups. |
| Piperidine | Toluene | Reflux | Classical Knoevenagel. | Often ineffective for DKPs without Dean-Stark water removal. |
| None/Water | Water | 140°C (MW) | Green Chemistry. | Requires Microwave.[1][4][5] High pressure. |
References
-
Microwave-Assisted Synthesis: Pérez-Picaso, L., et al. "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media."[4][5][6] Molecules, vol. 14, no.[4][7][8] 8, 2009, pp. 2836-2849.[4]
-
Cesium Carbonate Protocol: Hedner, E., et al. "Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin." Organic & Biomolecular Chemistry, vol. 6, 2008.
- N-Acetyl Activation Mechanism: Gallina, C., and Liberatori, A. "N,N'-Diacetyl-2,5-piperazinedione." Tetrahedron, 1974.
-
General Knoevenagel Review: "Knoevenagel Condensation." Organic Chemistry Portal.
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Knoevenagel Condensation [organic-chemistry.org]
- 4. Efficient microwave assisted syntheses of 2,5-diketopiperazines in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yields in Glycine Anhydride Condensation Reactions
Welcome to the technical support center for glycine anhydride condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here, we will delve into the common challenges that lead to low yields and provide practical, field-tested solutions based on established chemical principles.
Troubleshooting Guide: A Question-and-Answer Approach
Low yields in glycine anhydride condensation can stem from a variety of factors, from reactant purity to subtle nuances in reaction conditions. This section addresses specific problems you might be encountering.
Question 1: My reaction is sluggish, and the yield of the desired peptide is consistently low. What are the most likely causes?
Several factors can contribute to a slow and low-yielding reaction. Let's break down the most common culprits:
-
Inadequate Activation of the Carboxyl Group: The condensation of an amino acid's carboxyl group with another's amino group is an endergically unfavorable process and does not occur readily without activation.[1] The carboxyl group must be activated to enhance its electrophilicity.
-
Causality: Without an effective activating agent, the nucleophilic attack by the amino group is inefficient, leading to a slow reaction rate and poor conversion to the desired peptide.
-
Solution: Employ a suitable condensation agent. Carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) are widely used.[2] These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[2]
-
-
Sub-optimal Reaction Temperature: Temperature plays a critical role in the rate of reaction.
-
Causality: While higher temperatures can increase the reaction rate, excessive heat can lead to the formation of undesired by-products and favor the formation of the glycine anhydride (diketopiperazine) over longer peptide chains.[3] Conversely, a temperature that is too low will result in a very slow reaction.[4]
-
Solution: The optimal temperature is typically between 50°C and 90°C.[3][4] It is advisable to start with a moderate temperature (e.g., 60°C) and monitor the reaction progress. If the reaction is too slow, the temperature can be gradually increased.
-
-
Presence of Moisture: Anhydrides are highly susceptible to hydrolysis.
-
Causality: Any water present in the reaction mixture will react with the activated carboxyl group or the anhydride itself, converting it back to the carboxylic acid.[5] This side reaction consumes your starting material and reduces the overall yield.
-
Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is also good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Question 2: I am observing the formation of significant amounts of glycine diketopiperazine (glycine anhydride). How can I minimize this side product?
The formation of the cyclic dipeptide, diketopiperazine (DKP), is a common side reaction, especially with glycine.
-
Mechanism of DKP Formation: DKP formation is an intramolecular cyclization reaction that is kinetically favored, particularly at higher temperatures.[3]
-
Strategies for Minimization:
-
Temperature Control: As mentioned, lower reaction temperatures (around 50-90°C) can disfavor the formation of DKP.[3]
-
Concentration: Running the reaction at a higher concentration of the reactants can favor the intermolecular condensation over the intramolecular cyclization that leads to DKP.
-
Protecting Groups: Protecting the amino group of the glycine that is intended to be the C-terminal residue can prevent its nucleophilic attack on the activated carboxyl group of the same molecule. Common amino-protecting groups include benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc). These groups can be removed after the desired peptide bond is formed.
-
Question 3: My final product is difficult to purify, and I suspect the presence of by-products like iminodiacetic acid and nitrilotriacetic acid. What causes their formation and how can I avoid them?
The formation of these over-alkylated by-products is a known issue in glycine synthesis and related reactions.[4]
-
Cause of Formation: These impurities arise from the reaction of glycine with the starting materials or intermediates.[4]
-
Mitigation Strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the reactants is crucial. Using a slight excess of the amino component can help to consume the activated carboxyl component and reduce the likelihood of over-alkylation.
-
Reaction Conditions: The formation of these by-products can be more pronounced at higher temperatures and longer reaction times.[4] Optimizing these parameters can help to minimize their formation.
-
Purification: If these impurities do form, they can often be separated from the desired product through techniques like crystallization or chromatography.[6][7]
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about glycine anhydride condensation reactions.
What is the fundamental mechanism of the condensation reaction?
The condensation reaction to form a peptide bond is a type of nucleophilic acyl substitution.[5][8] The amino group of one amino acid acts as a nucleophile and attacks the activated carboxyl group of another amino acid. This is followed by the elimination of a small molecule, typically water or a derivative of the condensing agent, to form the amide (peptide) bond.[9]
Reaction Mechanism Overview
Caption: General mechanism of glycine condensation.
How do I choose the right solvent for my reaction?
The choice of solvent is critical for the success of the reaction. An ideal solvent should:
-
Dissolve the reactants: Ensure that the starting materials are sufficiently soluble to allow for an efficient reaction.
-
Be inert: The solvent should not react with the starting materials, intermediates, or products.
-
Have an appropriate boiling point: The boiling point should be suitable for the desired reaction temperature.
-
Be anhydrous: As discussed, the absence of water is crucial.
Commonly used solvents for peptide synthesis include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF).
What are the key safety precautions I should take when working with condensing agents?
Many condensing agents and their by-products can be hazardous. For example, DCC is a potent allergen, and the by-product of BOP reagent is the highly carcinogenic hexamethylphosphoramide.[2]
-
Always consult the Safety Data Sheet (SDS) for all reagents. [10][11]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all reagents and by-products with care and dispose of them according to your institution's safety guidelines.
Experimental Protocols
General Protocol for Glycine Condensation using DCC
This protocol provides a general guideline. Optimization of specific parameters may be necessary for your particular application.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (e.g., nitrogen).
-
Dissolve N-protected glycine (1 equivalent) and the amino component (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
-
Reaction:
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
-
Work-up:
-
The by-product, dicyclohexylurea (DCU), is insoluble in DCM and will precipitate out. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or recrystallization to obtain the pure peptide.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Commonly Used Condensation Agents in Peptide Solid Phase Synthesis [creative-peptides.com]
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Preventing polymerization during 3-isopropylidene-DKP purification
Welcome to the Technical Support Center for the purification of 3-isopropylidene-2,5-diketopiperazine (3-isopropylidene-DKP). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the purification of this reactive molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to ensure the integrity and yield of your target compound.
Understanding the Challenge: The Instability of 3-Isopropylidene-DKP
The purification of 3-isopropylidene-DKP is frequently complicated by its susceptibility to polymerization. The core of this instability lies in the exocyclic α,β-unsaturated amide system within the diketopiperazine (DKP) ring. This moiety can undergo polymerization through various mechanisms, primarily free-radical polymerization, leading to significant loss of the desired monomeric product. This guide provides detailed troubleshooting advice and frequently asked questions to help you mitigate these issues.
Troubleshooting Guide: Addressing Polymerization During Purification
This section addresses specific problems you may encounter during the purification of 3-isopropylidene-DKP.
Issue 1: Rapid Polymerization of Crude Product Upon Dissolution or Concentration
Symptoms:
-
The crude product becomes viscous, gummy, or solidifies upon dissolving in a solvent or during solvent removal on a rotary evaporator.
-
A significant decrease in the amount of soluble material.
Probable Causes:
-
Heat-Induced Polymerization: The elevated temperatures used during solvent evaporation can initiate polymerization.
-
Oxygen-Initiated Radical Formation: The presence of atmospheric oxygen can lead to the formation of peroxide radicals, which can initiate polymerization.
-
Concentration Effects: As the concentration of the monomer increases during solvent removal, the rate of intermolecular reactions (polymerization) accelerates.
Solutions:
-
Work at Reduced Temperatures:
-
Concentrate solutions at the lowest feasible temperature on the rotary evaporator. Use a water bath temperature no higher than 30-35 °C.
-
If possible, utilize a high-vacuum pump to facilitate solvent removal at lower temperatures.
-
-
Maintain an Inert Atmosphere:
-
Handle the crude product and subsequent solutions under an inert atmosphere (e.g., nitrogen or argon) whenever possible to minimize contact with oxygen.
-
-
Utilize a Polymerization Inhibitor:
-
Add a radical inhibitor to your crude product solution before concentration. This is a critical step to prevent polymerization.
-
| Inhibitor | Typical Concentration (w/w) | Notes |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% | A widely used hindered phenol antioxidant that is effective at scavenging free radicals.[1] It is generally non-interfering in subsequent reactions and can often be removed during final purification. |
| Hydroquinone (HQ) | 0.01 - 0.1% | A highly effective inhibitor, particularly in the presence of oxygen.[2] It can sometimes be more challenging to remove than BHT due to its higher polarity. |
| Hydroquinone Monomethyl Ether (MEHQ) | 0.01 - 0.1% | A common alternative to hydroquinone with similar efficacy. |
Experimental Protocol: Adding an Inhibitor Prior to Concentration
-
After your reaction work-up, dissolve the crude 3-isopropylidene-DKP in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add the chosen inhibitor (e.g., BHT) at a concentration of approximately 0.05% of the estimated weight of your crude product.
-
Swirl the flask to ensure the inhibitor is fully dissolved.
-
Proceed with solvent removal under reduced pressure, maintaining a low bath temperature.
Issue 2: Product Degradation or Polymerization on Silica Gel During Flash Chromatography
Symptoms:
-
Streaking of the product spot on the TLC plate.
-
A significant amount of baseline material on the TLC plate after spotting the purified fractions.
-
Low recovery of the desired compound from the column, with a significant amount of an insoluble, polymeric material retained on the silica.
-
Broad, tailing peaks during column chromatography.[3]
Probable Causes:
-
Acidity of Silica Gel: Standard silica gel is acidic and can catalyze the polymerization or degradation of sensitive compounds like 3-isopropylidene-DKP.[4][5]
-
Prolonged Contact Time: The longer the compound remains on the column, the greater the opportunity for degradation or polymerization.
Solutions:
-
Deactivate the Silica Gel:
-
Neutralize the acidic sites on the silica gel by incorporating a small amount of a basic modifier, such as triethylamine (TEA), into the mobile phase.[5] A typical concentration is 0.1-1% (v/v) TEA in your eluent system.
-
-
Use an Alternative Stationary Phase:
-
Alumina: Both neutral and basic alumina are excellent alternatives to silica gel for acid-sensitive compounds.[5]
-
Reversed-Phase Silica (C18): If your compound has sufficient hydrophobicity, reversed-phase chromatography can be a good option as it avoids the acidic environment of normal-phase silica.
-
-
Minimize Residence Time on the Column:
-
Run the column quickly and efficiently. Avoid unnecessarily long purification times.
-
Use a slightly more polar solvent system than what might be considered "ideal" for separation to ensure the compound elutes in a timely manner.
-
Experimental Protocol: Deactivating Silica Gel for Flash Chromatography
-
Prepare your mobile phase (e.g., a mixture of ethyl acetate and hexanes).
-
Add triethylamine to the mobile phase to a final concentration of 0.5% (v/v).
-
Dry-pack your column with silica gel.
-
Flush the column with at least 2-3 column volumes of the TEA-containing mobile phase to neutralize the silica.
-
Load your sample (preferably pre-adsorbed onto a small amount of silica gel that has also been treated with the TEA-containing eluent).
-
Elute your compound using the TEA-containing mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of 3-isopropylidene-DKP polymerization?
A: The most probable mechanism is free-radical polymerization, initiated by heat, light, or the presence of radical species (like peroxides formed from oxygen).[2][6] The exocyclic double bond is susceptible to attack by radicals, leading to a chain reaction. Acid-catalyzed polymerization is also a possibility due to the presence of the amide functionality and the potential for protonation to activate the double bond.[7][8]
Q2: How should I store purified 3-isopropylidene-DKP?
A: Proper storage is crucial to prevent polymerization over time.[9]
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Inhibitor: Add a small amount of a radical inhibitor like BHT (0.01-0.05% w/w) to the purified solid or a solution for long-term storage.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
Q3: Can I use other inhibitors besides BHT and hydroquinone?
A: Yes, other radical inhibitors can be effective. Phenolic inhibitors are a common choice. Tertiary-butylhydroquinone (TBHQ) is another effective antioxidant.[10] For some systems, stable free radicals like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) can be used, although these are often employed in controlled polymerization reactions and may be more reactive.[11] The choice of inhibitor can depend on the scale of your purification and the requirements of your subsequent synthetic steps.
Q4: My compound is very polar. What are my purification options if it sticks to silica gel?
A: For highly polar compounds that exhibit strong interactions with silica gel, consider the following:
-
Reversed-Phase Chromatography: This is often the best choice for polar compounds. You will use a non-polar stationary phase (like C18) and a polar mobile phase (like water/acetonitrile or water/methanol).
-
More Polar Normal-Phase Systems: If you must use normal-phase chromatography, you can try more polar solvent systems, such as dichloromethane/methanol. However, be aware that methanol can have different solubility characteristics for your compound and impurities.
-
Alternative Adsorbents: Consider using Diol- or Amino-bonded silica, which have different surface properties compared to standard silica.
Q5: I see two spots on my TLC plate that seem to be in equilibrium. What could be happening?
A: While polymerization is a major concern, diketopiperazines, especially those derived from proline, can be prone to epimerization at the alpha-carbon under certain conditions, particularly basic ones.[12] This could lead to the formation of a diastereomer that may be separable by chromatography. If you are using a basic modifier like triethylamine in your eluent, this could potentially facilitate this process. It is also possible that you are observing a degradation product in equilibrium with your desired compound.[4]
Visualizing the Workflow
The following diagram illustrates a decision-making workflow for the purification of 3-isopropylidene-DKP.
Caption: Decision workflow for the purification of 3-isopropylidene-DKP.
Polymerization Mechanism Overview
The following diagram illustrates a simplified free-radical polymerization mechanism for 3-isopropylidene-DKP.
Caption: Simplified free-radical polymerization of 3-isopropylidene-DKP.
References
-
Troubleshooting Flash Chromatography. (n.d.). University of Rochester. Retrieved February 27, 2026, from a URL available through Google Search.[4]
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Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. (2024, March 12). ChemicalBook.[7]
-
POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF. (2020, June 4). WIPO Patentscope.[13]
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Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof. (n.d.). Google Patents. Retrieved February 27, 2026, from a URL available through Google Search.[14]
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What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. (2022, January 12). Wako.[6]
-
POLYMERIZATION INHIBITOR FOR N-VINYL PYRROLIDONE MONOMER AND USE THEREOF. (2018, November 27). European Patent Office.[8]
-
Demaille, C., et al. (2002). Synthesis and ring-opening metathesis polymerization of eight-membered unsaturated lactams and related monomers. Journal of Molecular Catalysis A: Chemical.[15]
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Precautions For The Use And Storage Of Fine Chemicals. (2025, April 14). Orchid-Chem.[9]
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Polymerized Chemicals Warehouse Storage Solutions. (n.d.). Cubework. Retrieved February 27, 2026, from a URL available through Google Search.[16]
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Overman, L. E., & Franklin, A. S. (2014). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Organic & Biomolecular Chemistry.[17]
-
On the role of N-vinylpyrrolidone in the aqueous radical-initiated copolymerization with PEGDA mediated by eosin Y in the presence of O2. (n.d.). Polymer Chemistry.[18]
-
Eastman Hydroquinone Inhibitors for Polymerization. (n.d.). ChemPoint.[2]
-
What is the classification and mechanism of polymerization inhibitors? (2022, December 30). Longchang Chemical.[19]
-
Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. (2018, March 22). MDPI.[20]
-
Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. (2022, August 4). The Royal Society of Chemistry.[21]
-
Synthesis of New Arylidene 2,5-Diketopiperazines and Evaluation of their Anti-Acetylcholinesterase, Anti-xanthine Oxidase, Anti-diabetic and Cytotoxic Activities. (n.d.). PubMed.[22]
-
Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). BenchChem. Retrieved February 27, 2026, from a URL available through Google Search.[5]
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Wang, J., et al. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Eli Lilly and Company.[23]
-
troubleshooring flash chromatography purification. (2022, June 27). Reddit.[3]
- How to prevent compound precipitation during flash column chrom
-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. (2025, May 29). MDPI.[12]
- Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. (2025, March 17).
- Method for the purification of tertiary butyl hydroquinone. (n.d.). Google Patents. Retrieved February 27, 2026, from a URL available through Google Search.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022, December 6).
- Handling and Storage of LyondellBasell Polymers. (n.d.). LyondellBasell. Retrieved February 27, 2026, from a URL available through Google Search.
- Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). CEM Corporation. Retrieved February 27, 2026, from a URL available through Google Search.
- Marine Natural Occurring 2,5-Diketopiperazines: Isolation, Synthesis and Optical Properties. (n.d.). Ifremer. Retrieved February 27, 2026, from a URL available through Google Search.
- Specialty chemicals are added to polymers, and other mixtures, to meet targeted physical and chemical property requirements. (n.d.). BSEF. Retrieved February 27, 2026, from a URL available through Google Search.
-
Regioselective Synthesis of β,γ-Unsaturated Amides from Unactivated Alkenes. (n.d.). The Journal of Organic Chemistry.[24]
- A Novel and Efficient Method for Purification of Tert-Butylhydroquinone. (2014, November 4).
- Inhibitor composition for stabilizing free-radical polymerizable substance. (n.d.). Google Patents. Retrieved February 27, 2026, from a URL available through Google Search.
- First Example of Unsaturated Poly(Ester Amide)s Derived From Itaconic Acid and Their Application as Bio-Based UV-Curing Polymers. (2020, March 22). MDPI.
- Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (n.d.). Google Patents. Retrieved February 27, 2026, from a URL available through Google Search.
- Cyclic Dipeptide Synthesis. (n.d.). ScholarWorks. Retrieved February 27, 2026, from a URL available through Google Search.
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natural butylated hydroxytoluene (bht): a review. (n.d.). Quantum Journal of Medical and Health Sciences.[1]
- Proper Handling and Storage of Chemicals. (2016, October 15).
-
tert butyl hydroxyquinoane (tbhq). (n.d.). VDH Chemtech Pvt Ltd.[10]
- Accurate quantification of modified cyclic peptides without the need for authentic standards. (n.d.). Scientific Reports.
- Polyamides from Lactams by Centrifugal Molding via Anionic Ring-Opening Polymerization. (2025, August 6).
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
-
Inhibition of Free Radical Polymerization: A Review. (2023, January 17). National Institutes of Health.[11]
- Synthesis of β,γ-unsaturated primary amides from α,β-unsaturated acids and investigation of the mechanism. (2025, November 20).
- Cyclic Dipeptides: The Biological and Structural Landscape with Special Focus on the Anti-Cancer Proline-Based Scaffold. (n.d.). Molecules.
- Impurity Analysis of Synthetic Cyclic Peptides. (2023, June 21).
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Technical Support Center: NMR Solvent Selection for Insoluble Diketopiperazine Derivatives
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges when preparing diketopiperazine (DKP) derivatives for Nuclear Magnetic Resonance (NMR) spectroscopy. Instead of a simple list of solvents, this guide provides a logical, troubleshooting framework to help you understand and overcome these common experimental hurdles.
Understanding the Challenge: Why Are Diketopiperazines So Often Insoluble?
Diketopiperazines, the smallest class of cyclic peptides, possess a rigid six-membered ring containing two amide bonds.[1] This structure is predisposed to forming powerful intermolecular interactions, which are the primary cause of their poor solubility in common NMR solvents.
The core of the issue lies in their ability to form extensive intermolecular hydrogen-bonding networks. The amide protons (N-H) act as hydrogen bond donors, while the carbonyl oxygens (C=O) are potent acceptors. This allows DKP molecules to self-assemble into highly stable, one-dimensional "tapes" or more complex two-dimensional sheets in the solid state.[2][3][4] These interactions are so strong that they often resist disruption by standard deuterated solvents like chloroform-d (CDCl₃) or even dimethyl sulfoxide-d6 (DMSO-d₆).[5]
Furthermore, if the DKP is substituted with aromatic side chains, π-π stacking can introduce an additional layer of intermolecular attraction, further reducing solubility.[6] To achieve a high-quality NMR spectrum, the chosen solvent system must be capable of effectively breaking apart these robust networks to solvate individual DKP molecules.
Troubleshooting Guide & FAQs
This guide is structured as a series of questions that a researcher might ask when facing a solubility problem. We will proceed from the most common issues to more advanced and specialized solutions.
FAQ 1: I've tried the standard solvents (CDCl₃, DMSO-d₆, MeOD-d₄) with no luck. What should I do first?
This is the most common starting point. When a DKP derivative fails to dissolve in the "go-to" polar and non-polar solvents, it's a clear indication that strong intermolecular forces are at play.[7][8] Before moving to more aggressive solvents, the first step is to try and enhance the solubilizing power of these standard solvents.
Initial Troubleshooting Steps:
-
Sonication: Place the sample vial in a sonicator bath for 5-15 minutes. The ultrasonic waves can help break up solid aggregates and facilitate solvent penetration.
-
Gentle Heating: Gently warm the sample using a heat gun or a warm water bath.[8] Be cautious, especially with volatile solvents like CDCl₃. For higher boiling point solvents like DMSO-d₆, you can heat more aggressively. However, always be mindful of your compound's thermal stability to avoid degradation.
-
Co-Solvents: If a compound shows partial solubility in two different solvents, a mixture might work. A common strategy for compounds that are sparingly soluble in CDCl₃ is to add a few drops of a more polar, aprotic solvent like DMSO-d₆ or DMF-d₇.[7] This can disrupt the hydrogen bonding network just enough to achieve dissolution.
If these methods fail, it is time to consider more advanced solvent systems. The following workflow diagram outlines the logical progression for solvent selection.
Caption: A workflow for selecting an NMR solvent for insoluble DKPs.
FAQ 2: My DKP is still insoluble. What are the more powerful solvent systems I should try?
When standard methods are insufficient, you must employ solvents specifically chosen for their ability to disrupt strong hydrogen bonds. The most effective choices fall into two categories: fluorinated alcohols and acidified solvent systems.
2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) are powerful solvents for peptides and other molecules with strong hydrogen bonding capabilities.[9][10] Deuterated versions (TFE-d₂ and HFIP-d₂) are commercially available for NMR studies.
Mechanism of Action: TFE and HFIP work by creating a low-dielectric environment that preferentially coats the peptide backbone. This action displaces water (or residual water in other solvents) and weakens intermolecular hydrogen bonds, thereby favoring the formation of intramolecular hydrogen bonds.[11] This property is so pronounced that TFE is often used to induce and stabilize secondary structures like α-helices in linear peptides.[12][13][14] For DKPs, this translates to an effective disruption of the intermolecular "tape" structures, leading to dissolution.
Adding a small amount of a strong acid, like deuterated trifluoroacetic acid (TFA-d), to a polar aprotic solvent like DMSO-d₆ is a highly effective strategy.[15][16]
Mechanism of Action: The acid protonates the basic sites on the DKP molecule, primarily the amide carbonyl oxygens. This protonation breaks the intermolecular hydrogen bonds by converting the hydrogen bond acceptors into donors. This disruption of the crystal lattice or aggregate structure often leads to rapid dissolution. This technique has been successfully used to acquire NMR spectra for otherwise insoluble poly(amino acids) derived from DKPs.[17]
Caption: Disrupting intermolecular H-bonds is key to solubilization.
FAQ 3: Are there any trade-offs or things to watch out for with these aggressive solvents?
Yes, absolutely. While these solvents are excellent for solubilization, they can introduce complexities into your NMR spectrum.
-
Exchangeable Protons: The amide (N-H) protons of the DKP ring are "labile" or "exchangeable." In protic solvents like TFE-d₂ or in the presence of TFA-d, these protons will exchange with deuterium from the solvent.[7] This will cause the N-H signals to broaden and eventually disappear from your ¹H NMR spectrum. This can be useful for peak assignment but is problematic if you need to observe these specific protons.
-
Chemical Shift Changes: The chemical environment in these solvents is drastically different from standard solvents. Do not expect chemical shifts to match literature values reported in CDCl₃ or DMSO-d₆. The ¹H residual peak for TFA-d, for instance, appears far downfield (around 11.5 ppm).[18]
-
Compound Stability: The highly acidic conditions created by TFA-d could potentially degrade very sensitive molecules. Always consider the stability of your specific derivative before using an acidified system.
-
Sample Recovery: TFE, HFIP, and especially TFA are corrosive and have high boiling points, making sample recovery more difficult compared to volatile solvents like CDCl₃.[7]
Solvent Selection Summary Table
| Solvent System | Typical Use Case | Mechanism | Pros | Cons | ¹H Residual Peak (ppm) |
| DMSO-d₆ | Standard polar compounds | H-bond acceptor | Good for many polar molecules, high boiling point | Can broaden exchangeable protons, hygroscopic | ~2.50[18] |
| TFE-d₂ | H-bonded peptides, DKPs | H-bond disruption, stabilizes intramolecular H-bonds | Excellent for moderately insoluble peptides | Exchanges with labile protons, expensive | ~3.9 (CH), ~4.6 (OH) |
| HFIP-d₂ | Highly aggregated peptides | Stronger H-bond disruption than TFE | Extremely powerful solubilizing agent for peptides | Very expensive, hygroscopic, exchanges labile protons | ~4.5 |
| DMSO-d₆ + TFA-d | Extremely insoluble DKPs, basic compounds | Protonates molecule, breaks H-bonds | Very high solubilizing power | Can degrade acid-sensitive compounds, exchanges labile protons, complex spectrum | ~2.50 (DMSO), ~11.5 (TFA)[18][19] |
| Ionic Liquids-dₙ | Specialized research cases | Multiple interaction modes | High thermal stability, can dissolve complex biopolymers like cellulose[20] | Very expensive, high viscosity, limited availability | Varies widely |
Experimental Protocols
Protocol 1: Sample Preparation with an Acidified Solvent System (DMSO-d₆ / TFA-d)
This protocol is intended for a DKP derivative that is completely insoluble in neat DMSO-d₆.
-
Initial Weighing: Weigh approximately 1-5 mg of your DKP derivative directly into a clean, dry NMR tube.
-
Add Primary Solvent: Add approximately 0.6 mL of DMSO-d₆ (99.9+ atom % D) to the NMR tube.[21]
-
Attempt Initial Dissolution: Cap the tube and attempt to dissolve the sample by vortexing and gentle warming. If the sample remains a solid suspension, proceed to the next step.
-
Acid Addition: Prepare a stock solution of 5% (v/v) TFA-d in DMSO-d₆. Alternatively, for a more direct approach, use a microliter syringe to add 1-2 µL of pure TFA-d directly to the sample suspension in the NMR tube.
-
Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment (PPE) in a fume hood.
-
-
Final Dissolution: Cap the NMR tube securely and vortex. The sample will likely dissolve rapidly. If not, another 1-2 µL of TFA-d can be added. Avoid adding a large excess, as it will create a very large solvent peak in the spectrum.
-
Acquisition: The sample is now ready for NMR analysis. Be aware that the N-H protons will likely not be observable.
Protocol 2: Sample Preparation with a Fluorinated Alcohol (TFE-d₂ or HFIP-d₂)
This protocol is suitable for DKP derivatives that require a strong hydrogen-bond-disrupting environment but may be sensitive to strong acids.
-
Weigh Sample: Weigh 1-5 mg of your DKP derivative into a clean NMR tube.
-
Add Solvent: Directly add 0.6 mL of TFE-d₂ or HFIP-d₂ to the tube. These solvents are often packaged in sealed ampules; handle with care.
-
Dissolution: Cap the tube and vortex. Sonication can be applied if dissolution is slow. Gentle warming is typically not necessary as these solvents are very powerful.
-
Acquisition: The sample is ready for analysis. Note that the amide N-H protons will exchange with the solvent's hydroxyl deuterium and will likely be absent from the ¹H spectrum.
References
-
Stratton, T. (2018, February 26). Diketopiperazines. Baran Group Meeting, Scripps Research. [Link]
-
De Santis, P., & Liquori, A. M. (1971). Determination of the molecular packing in diketopiperazine crystal by means of van der Waals and hydrogen-bonding energy calculations. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(6), 1202-1207. [Link]
-
Quora. (2017, February 15). Is there any way we can tell from NMR spectroscopy that pi-pi stacking is taking place?. [Link]
-
Appel, M., et al. (2020). Impact of ionic liquids on the structure of peptides proved by HR-MAS NMR spectroscopy. Scientific Reports, 10(1), 13385. [Link]
-
Roy, B. N., et al. (2009). Stabilization of quinapril by incorporating hydrogen bonding interactions. Indian Journal of Pharmaceutical Sciences, 71(4), 395–405. [Link]
-
Gardanier, K. M., et al. (1997). Hydrogen-Bonded Tapes Based on Symmetrically Substituted Diketopiperazines: A Robust Structural Motif for the Engineering of Molecular Solids. Journal of the American Chemical Society, 119(33), 7599–7608. [Link]
-
Reddit. (2018, December 4). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. r/chemistry. [Link]
-
ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3?. [Link]
-
Luo, P., & Baldwin, R. L. (1997). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. Biochemistry, 36(27), 8413-8421. [Link]
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Krishna, N. R., et al. (1999). CD and NMR investigations on trifluoroethanol-induced step-wise folding of helical segment from scorpion neurotoxin. Journal of Biomolecular Structure and Dynamics, 16(5), 987-1000. [Link]
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Gardanier, K. M., & MacDonald, J. C. (2000). Engineering Crystalline Architecture with Diketopiperazines: An Investigation of the Strength of Hydrogen-Bonded Tapes Based on the Cyclic Dipeptide of (S)-Aspartic Acid. Chemistry of Materials, 12(7), 1947–1955. [Link]
-
ResearchGate. (2016, October 18). Why 13C NMR spectrum shows peaks in CF3COOD and doesn't show peaks in DMSO-d6?. [Link]
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Mackenzie, L. E., et al. (2021). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Angewandte Chemie International Edition, 60(23), 12813-12818. [Link]
-
Kim, J., et al. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. RSC Advances, 11(10), 5651–5658. [Link]
-
ResearchGate. (2021). 2,5-Diketopiperazines: A Review of Source, Synthesis, Bioactivity, Structure, and MS Fragmentation. [Link]
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ANSTO. (2022, November 22). Deuterated ionic liquids. [Link]
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Martínez, A., et al. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2779–2790. [Link]
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CORE. (1999). CD and NMR investigations on trifluoroethanolinduced stepwise folding of helical segment from scorpion neurotoxin. [Link]
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ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]
-
Ishizu, T., et al. (2022). Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance. Analytical Science Advances, 3(1-2), 38-46. [Link]
-
ResearchGate. Fig. S7. 1 H NMR (d6-DMOS) of TFA. ( 1 H NMR (400 MHz, DMSO-d6) δ 7.94 (s, 1H)). [Link]
-
PubMed. (2021, November 10). Analysis of the isomerization of diketopiperazine consisting of proline and aromatic amino acid residues using nuclear magnetic resonance. [Link]
-
ResearchGate. (2025, August 6). Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function. [Link]
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Rototec-Spintec. TECH NOTE: 22-004. [Link]
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ResearchGate. (2020, February 20). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.?. [Link]
-
Yoder, C. (2026). Common NMR Solvents. Wired Chemist. [Link]
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O'Connor, S., et al. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Molecules, 26(11), 3245. [Link]
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White Rose Research Online. (2025, March 19). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. [Link]
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Schemmert, S., et al. (2016). Monomeric Amyloid Beta Peptide in Hexafluoroisopropanol Detected by Small Angle Neutron Scattering. PLoS ONE, 11(2), e0149259. [Link]
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Kumar, A., et al. (2018). Hexafluoroisopropanol mediated benign synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones by using a domino protocol. Scientific Reports, 8, 14781. [Link]
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Roccatano, D., et al. (2002). Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study. Proceedings of the National Academy of Sciences, 99(19), 12179–12184. [Link]
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Grathwohl, C., & Wüthrich, K. (1981). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. Biopolymers, 20(12), 2623-2633. [Link]
-
RDiscovery. (1993, June 1). Nmr and computer‐aided modeling studies of the interactions between a cyclic hexapeptide and the two enantiomers of some Boc‐ and Fmoc‐amino acids. [Link]
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Education Sciences. (2022, June 13). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. [Link]
-
PMC. Deuterium Magic Angle Spinning NMR Used to Study the Dynamics of Peptides Adsorbed onto Polystyrene and Functionalized Polystyrene Surfaces. [Link]
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Frontiers. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides. [Link]
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Technical Support Center: Stereoselective Synthesis of 3-Ylidene-2,5-Piperazinediones
Welcome to the technical support center for the stereoselective synthesis of 3-ylidene-2,5-piperazinediones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in these valuable synthetic scaffolds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in established scientific principles and supported by peer-reviewed literature.
Introduction to Stereoselectivity Challenges
The 3-ylidene-2,5-piperazinedione core is a privileged scaffold in medicinal chemistry, present in numerous bioactive natural products.[1] The stereochemical configuration of substituents on the piperazinedione ring significantly influences biological activity, making stereocontrol a critical aspect of their synthesis.[2] Researchers often face challenges in achieving high diastereoselectivity and enantioselectivity, including controlling the E/Z geometry of the exocyclic double bond and the chirality of newly formed stereocenters upon reduction or other transformations. This guide provides practical solutions to common issues encountered during these synthetic endeavors.
Part 1: Troubleshooting Guide - Frequently Asked Questions (FAQs)
FAQ 1: Poor E/Z Selectivity in Condensation Reactions
Question: My condensation reaction between a 2,5-piperazinedione and an aldehyde is yielding a mixture of E/Z isomers. How can I improve the stereoselectivity?
Answer: Achieving high E/Z selectivity in the formation of the exocyclic double bond is a common challenge. The outcome is often influenced by the reaction conditions and the nature of the substrates.
Underlying Causes and Solutions:
-
Thermodynamic vs. Kinetic Control: The reaction can be under either kinetic or thermodynamic control. The (Z,Z)-isomer is often the thermodynamically more stable product.[1] Running the reaction at a higher temperature or for a longer duration may favor the formation of the thermodynamic product. Conversely, lower temperatures might favor a kinetically controlled product distribution.
-
Base and Catalyst Choice: The choice of base and catalyst is crucial. For instance, procedures have been developed to condense various methoxylated benzaldehydes to exclusively form (Z,Z)-(benzylidene)piperazine-2,5-diones.[1] Consider screening different bases (e.g., piperidine, sodium acetate) and catalysts to optimize the selectivity for your specific substrate.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the condensation reaction and, consequently, the E/Z ratio. Experiment with a range of solvents with varying polarities (e.g., toluene, ethanol, acetic acid).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor E/Z selectivity.
FAQ 2: Low Diastereoselectivity in the Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines
Question: I am hydrogenating a 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione, but I am obtaining a mixture of cis and trans diastereomers. How can I favor the formation of the cis isomer?
Answer: The diastereoselectivity of the hydrogenation of 3,6-dialkylidene-2,5-diketopiperazines is highly dependent on the catalyst system and reaction conditions. The cis isomer is often the desired product due to its prevalence in natural products.
Underlying Causes and Solutions:
-
Catalyst System: The choice of catalyst and ligand is paramount. Iridium-based catalysts with chiral ligands like SpinPHOX have been shown to provide exclusive cis-diastereo- and excellent enantioselectivities in the double asymmetric hydrogenation of these substrates.[3] Similarly, palladium on carbon (Pd/C) has been reported to yield the cis isomer as the major product under specific hydrogenation conditions.[1]
-
Reaction Mechanism: The hydrogenation can proceed through a processive mechanism where a single catalyst molecule performs consecutive hydrogenations without dissociation of the partially reduced intermediate.[3] This can favor the formation of the cis product as the catalyst approaches the second double bond from the same face.
-
Substrate Control: In some cases, the second hydrogenation step is controlled by the chirality of the monohydrogenated intermediate, leading to the formation of the cis product as the only isomer.[3]
Recommended Protocol for High cis-Selectivity:
Table 1: Comparison of Catalytic Systems for cis-Selective Hydrogenation
| Catalyst System | Ligand | Diastereoselectivity (cis:trans) | Enantioselectivity (ee) | Reference |
| Ir-complex | SpinPHOX | >99:1 | up to 98% | [3] |
| Pd/C (10 wt%) | N/A | Major product | Not reported | [1] |
| Rh-complex | f-spiroPhos | High | up to 99.9% | [4] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation [3]
-
Catalyst Preparation: In a glovebox, dissolve the iridium precursor and the SpinPHOX ligand in a suitable degassed solvent (e.g., dichloromethane) and stir for 30 minutes.
-
Reaction Setup: In a separate vial, dissolve the 3,6-dialkylidene-1,4-dimethylpiperazine-2,5-dione substrate in the reaction solvent.
-
Hydrogenation: Transfer the substrate solution to an autoclave. Add the catalyst solution under an inert atmosphere.
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas (e.g., 50 bar) and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or HPLC. Upon completion, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst. Concentrate the filtrate to obtain the crude product.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.
FAQ 3: Poor Enantioselectivity in Asymmetric Synthesis
Question: My asymmetric reaction to introduce a chiral center at the 3-position is resulting in low enantiomeric excess (ee). What factors should I investigate?
Answer: Achieving high enantioselectivity requires careful optimization of several reaction parameters, primarily centered around the chiral catalyst or auxiliary used.
Underlying Causes and Solutions:
-
Chiral Ligand/Catalyst Choice: The structure of the chiral ligand is the most critical factor. For Rh-catalyzed asymmetric hydrogenations, ligands like f-spiroPhos have demonstrated high enantioselectivities (up to 99.9% ee).[4] For other transformations, a thorough screening of different classes of chiral ligands (e.g., phosphines, oxazolines) is often necessary.[5] Chiral oxazaborolidines are also effective catalysts for various asymmetric reductions.[6]
-
Catalyst Loading: The catalyst loading can influence the enantioselectivity. While a higher loading may increase the reaction rate, it can sometimes lead to the formation of less selective catalytic species. It is advisable to screen a range of catalyst loadings.
-
Temperature: Temperature can have a significant impact on enantioselectivity. Lowering the reaction temperature often enhances the energy difference between the diastereomeric transition states, leading to higher ee.
-
Solvent: The solvent can affect the conformation of the catalyst-substrate complex and thus influence the stereochemical outcome. A screening of different solvents is recommended.
-
Additives: In some cases, the addition of co-catalysts or additives can improve enantioselectivity by modifying the active catalytic species or influencing the reaction mechanism.
Logical Flow for Optimizing Enantioselectivity:
Caption: Decision-making process for improving enantioselectivity.
Part 2: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (Z,Z)-3,6-bis(benzylidene)piperazine-2,5-diones[1]
This protocol describes a method for the condensation of piperazine-2,5-dione with benzaldehydes to favor the formation of the (Z,Z)-isomers.
Materials:
-
Piperazine-2,5-dione
-
Substituted benzaldehyde (2.2 equivalents)
-
Acetic anhydride
-
Sodium acetate (anhydrous)
Procedure:
-
Combine piperazine-2,5-dione, the substituted benzaldehyde, and sodium acetate in a round-bottom flask.
-
Add acetic anhydride to the mixture.
-
Heat the reaction mixture at reflux with stirring for the appropriate time (typically 2-4 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure (Z,Z)-isomer.
-
Confirm the stereochemistry using NMR analysis.
Part 3: Mechanistic Insights
Understanding the reaction mechanisms is key to troubleshooting and optimizing stereoselectivity.
Mechanism of cis-Selective Hydrogenation
The high cis-selectivity observed in the hydrogenation of 3,6-dialkylidene-2,5-diketopiperazines with certain catalysts can be explained by a proposed mechanism where the catalyst remains associated with the substrate after the first hydrogenation event and delivers hydrogen to the second double bond from the same face of the piperazinedione ring.[1]
Caption: Proposed mechanism for cis-selective hydrogenation.
References
-
Ir-Catalyzed Double Asymmetric Hydrogenation of 3,6-Dialkylidene-2,5-diketopiperazines for Enantioselective Synthesis of Cyclic Dipeptides. Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of Chiral Substituted 2,4-Diketoimidazolidines and 2,5-Diketopiperazines via Asymmetric Hydrogenation. Organic Letters. [Link]
-
Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation. Angewandte Chemie International Edition. [Link]
-
Stereoselective synthesis of polysubstituted piperazines and oxopiperazines. Useful building blocks in medicinal chemistry. Current Topics in Medicinal Chemistry. [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Journal of the American Chemical Society. [Link]
-
Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines Through Azomethine Ylide Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Regio- and Stereoselective Synthesis of Spiropyrrolizidines and Piperazines through Azomethine Ylide Cycloaddition Reaction. PubMed. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing. [Link]
-
Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Stereoselective synthesis and rearrangement-fragmentation of arylidene N-alkoxydiketopiperazines. PubMed. [Link]
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]
-
Highly stereoselective synthesis of steroidal 2,5-diketopiperazines based on isocyanide chemistry. Notables de la Ciencia - CONICET. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC. [Link]
-
Stereoselective functionalization strategy of 2,5-diketopiperazine derived from L- proline and glycine. Bulgarian Chemical Communications. [Link]
-
Solution-phase combinatorial synthesis and evaluation of piperazine-2,5-dione derivatives. PubMed. [Link]
-
Total Syntheses of Diketopiperazine Alkaloids via Divergent C3–N1' and C3–C5' Bond Anchor. Angewandte Chemie International Edition. [Link]
-
On the synthesis of 3-benzylidenepiperazine-2,5-diones. Journal of the Chemical Society C: Organic. [Link]
-
Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. White Rose Research Online. [Link]
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- 3. acs.figshare.com [acs.figshare.com]
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- 5. researchgate.net [researchgate.net]
- 6. labinsights.nl [labinsights.nl]
Removing unreacted aldehyde from 3-isopropylidene-DKP crude product
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the removal of unreacted aldehydes from crude 3-isopropylidene-diketopiperazine (DKP) products. Our goal is to equip you with the scientific principles and practical methodologies to achieve high product purity.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual aldehyde from my 3-isopropylidene-DKP product?
Residual aldehydes are highly reactive impurities that can interfere with subsequent experimental steps.[1][2] Their presence can lead to side reactions, complicate product characterization by introducing extraneous signals in NMR and mass spectra, and potentially exhibit cellular toxicity, confounding results in biological assays. For drug development applications, achieving high purity is a regulatory and safety imperative.
Q2: How can I detect the presence of an unreacted aldehyde in my crude product?
The most definitive method is ¹H NMR spectroscopy . Aldehyde protons have a characteristic chemical shift in the downfield region of the spectrum, typically between 9 and 10 ppm . This peak is usually a singlet or a triplet and is well-separated from other signals, making it an excellent diagnostic marker.
Another quick, qualitative method is Thin Layer Chromatography (TLC) . You can use a p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) stain. Aldehydes will typically form a distinctly colored spot with these stains, which will be absent in your pure product fraction.
Q3: What chemical properties should I consider before selecting a purification strategy?
Before choosing a method, it is essential to understand the properties of both your 3-isopropylidene-DKP product and the aldehyde impurity. Key considerations include:
-
Solubility: DKPs are often polar and may have good solubility in solvents like methanol, ethyl acetate, or dichloromethane.[3][4] Assess the solubility of your crude product and the likely solubility of the aldehyde in various organic solvents and water.
-
Volatility & Boiling Point: Is the aldehyde a low-boiling compound (e.g., formaldehyde, acetaldehyde)? If so, it might be removable under high vacuum. Aromatic or higher molecular weight aldehydes will not be easily removed this way.
-
Chemical Stability: Diketopiperazines can be sensitive to harsh acidic or basic conditions, which may cause epimerization or hydrolysis.[5][6] Purification methods should ideally be conducted under neutral or mildly acidic/basic conditions to preserve the integrity of the DKP core.[5][7]
Troubleshooting Guide: Removing Unreacted Aldehyde
This section addresses specific purification challenges in a problem-and-solution format.
Problem 1: My NMR spectrum shows a significant aldehyde peak (~9-10 ppm). What is the simplest purification method to try first?
Answer: Always begin with the least complex and most direct methods.
Option A: Recrystallization
If your 3-isopropylidene-DKP is a solid, recrystallization is an excellent first choice. This technique exploits differences in solubility between your product and the aldehyde impurity at different temperatures.
-
Causality: The highly ordered crystal lattice of your DKP product will tend to exclude the disordered, structurally dissimilar aldehyde molecules, leaving them behind in the mother liquor. This is particularly effective if the aldehyde is a liquid or oil at room temperature.
-
Recommended Solvents: For DKPs, common recrystallization solvents include glacial acetic acid, ethanol, methanol, or solvent/anti-solvent systems like ethyl acetate/hexanes or dichloromethane/ether.[3][8][9]
Option B: Liquid-Liquid Extraction (Aqueous Wash)
If the aldehyde has some water solubility, a simple aqueous wash of your crude product dissolved in an immiscible organic solvent can be effective.
-
Causality: This method relies on partitioning. The aldehyde distributes between the organic and aqueous phases based on its relative solubility. Multiple washes increase the efficiency of removal.
-
Limitations: This is often insufficient for removing significant quantities of less polar aldehydes, which will preferentially remain in the organic layer with your product.
Problem 2: Recrystallization failed; the aldehyde appears to be co-crystallizing or oiling out with my product. What is a more robust chemical approach?
Answer: When physical separation methods are insufficient, a chemical approach is necessary. The classic and most effective method is a sodium bisulfite wash .
-
Scientific Principle: This technique is based on the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the carbonyl carbon of the aldehyde.[10] This reaction forms a stable, ionic bisulfite adduct that is highly soluble in water.[10][11] Your DKP product, lacking an aldehyde group, will not react and will remain in the organic phase. The reaction is reversible, typically by adding a base, allowing for recovery of the aldehyde if needed.[10]
-
Workflow Visualization:
Caption: Workflow for aldehyde removal via bisulfite extraction.
-
Detailed Protocol: See Protocol 1 in the "Detailed Methodologies" section below.
Problem 3: My DKP is sensitive to aqueous conditions, or I prefer to avoid solvent-intensive extractions. Is there a solid-phase alternative?
Answer: Yes, scavenger resins are an excellent modern alternative for solution-phase purification.[12] These are polymer-supported reagents designed to selectively bind and remove excess reagents or byproducts.
-
Scientific Principle: Aldehyde scavenger resins are typically functionalized with primary amine or hydrazine groups (e.g., aminomethyl or hydrazinyl resins).[13][14][15] When the resin is stirred with the crude product solution, the aldehyde covalently binds to the resin to form an imine or hydrazone. The purified DKP remains in solution. The resin-bound impurity is then simply removed by filtration.[12]
-
Advantages: This method avoids aqueous workups, simplifies the purification to a single filtration step, and is compatible with a wide range of organic solvents.[12]
-
Detailed Protocol: See Protocol 2 in the "Detailed Methodologies" section below.
Problem 4: I have multiple impurities, or the above methods are not achieving baseline purity. How should I approach column chromatography?
Answer: Flash column chromatography is a powerful technique for purifying complex mixtures when other methods fall short.[16][17] Given the typically polar nature of DKP scaffolds, special consideration for the stationary and mobile phases is required.
-
Option A: Normal-Phase Chromatography (Silica Gel)
-
Principle: Separation is based on polarity. Polar compounds like your DKP will have a stronger interaction with the silica and elute more slowly than less polar impurities.
-
Solvent System: A gradient of ethyl acetate in hexanes is a common starting point. For highly polar DKPs, you may need to add a more polar solvent like methanol to a dichloromethane or ethyl acetate mobile phase.
-
Caution: Very polar DKPs can exhibit poor peak shape or irreversibly stick to the silica column.
-
-
Option B: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Principle: HILIC is ideal for purifying very polar compounds that are poorly retained in reverse-phase chromatography.[18][19] It uses a polar stationary phase (like silica, diol, or amine-functionalized silica) with a mobile phase containing a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent.[19]
-
Advantages: HILIC can provide superior separation and peak shape for highly polar molecules like DKPs compared to traditional normal-phase silica chromatography.[18][20]
-
Decision-Making Workflow for Purification
To help select the most appropriate technique, use the following decision tree:
Caption: Decision tree for selecting a purification strategy.
Detailed Methodologies
Protocol 1: Aldehyde Removal via Sodium Bisulfite Extraction [10][11]
This protocol is adapted for the selective removal of both aromatic and aliphatic aldehydes from an organic mixture.
-
Dissolution: Dissolve the crude 3-isopropylidene-DKP product in a suitable water-miscible organic solvent like methanol (for aromatic aldehydes) or DMF (for aliphatic aldehydes) to ensure the aldehyde can react with the aqueous bisulfite.[11][21]
-
Reaction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bisulfite solution.
-
Agitation: Stopper the funnel and shake vigorously for 30-60 seconds. This facilitates the formation of the water-soluble aldehyde-bisulfite adduct.
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and an equal volume of deionized water to the funnel. Shake vigorously to extract your purified DKP into the new organic layer.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which contains the aldehyde-bisulfite adduct.
-
Work-up: Wash the remaining organic layer with deionized water, followed by a brine wash to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified 3-isopropylidene-DKP.
-
Validation: Confirm the absence of the aldehyde peak (~9-10 ppm) via ¹H NMR.
Protocol 2: Aldehyde Removal Using a Scavenger Resin
This protocol provides a general guideline for using a polymer-supported scavenger. Always consult the manufacturer's specific recommendations.
-
Dissolution: Dissolve the crude 3-isopropylidene-DKP product in a suitable anhydrous organic solvent (e.g., dichloromethane, THF, or toluene).
-
Resin Addition: Add the aldehyde scavenger resin (typically 2-4 equivalents relative to the estimated amount of aldehyde impurity) to the solution.
-
Agitation: Stir the suspension at room temperature. Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by periodically taking a small aliquot of the solution (filter it to remove the resin) and analyzing it by TLC or NMR.
-
Filtration: Once the reaction is complete (i.e., the aldehyde is no longer detectable in the solution), filter the mixture to remove the resin beads.
-
Washing: Wash the filtered resin with a small amount of the reaction solvent to ensure complete recovery of your product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Validation: Confirm the purity of the isolated DKP product by ¹H NMR.
Data Summary
| Purification Method | Principle | Advantages | Limitations |
| Recrystallization | Differential Solubility | Simple, cost-effective, can yield high purity crystals. | Only for solids; not effective if aldehyde co-crystallizes. |
| Sodium Bisulfite Wash | Chemical Derivatization | Highly effective and selective for aldehydes; scalable.[10] | Requires aqueous workup; may be unsuitable for water-sensitive compounds. |
| Scavenger Resin | Solid-Phase Covalent Capture | No aqueous workup; simple filtration-based removal; high selectivity.[12] | Resins can be expensive; may require longer reaction times. |
| Flash Chromatography | Differential Adsorption | Excellent for complex mixtures; high resolution.[16] | More time and solvent intensive; potential for product loss on the column. |
References
-
Urh, I., et al. (2004). New Scavenger Resin for the Reversible Linking and Monoprotection of Functionalized Aromatic Aldehydes. Organic Letters, 6(22), 3921-3924. [Link]
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Urh, I., et al. (2004). New scavenger resin for the reversible linking and monoprotection of functionalized aromatic aldehydes. PubMed. [Link]
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Goolcharran, A., & Borchardt, R. T. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
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Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
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Amerigo Scientific. (n.d.). Scavenger Resins. [Link]
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Unnamed Source. (n.d.). Aldehyde Scavenger. [Link]
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Glycopep. (n.d.). Resins with Functional Groups as Scavengers. [Link]
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Sullivan, B. P., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
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Handunnetti, S. M., et al. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine Drugs. [Link]
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Deshmukh, M. B. (2017, January 9). Response to "How to separate highly water soluble polar organic molecule from inorganic salt also dissolved in water". ResearchGate. [Link]
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Reddit User. (2021, April 2). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp. [Link]
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Drug Development. (2012, June 15). Laboratory Techniques of Purification and Isolation. [Link]
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Kim, H., et al. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. Polymer Chemistry. [Link]
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Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
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Kumar, P., et al. (2025, March 17). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis. ACS Omega. [Link]
- Google Patents. (n.d.).
-
Sciencemadness Discussion Board. (2022, May 13). 2,5-diketopiperazine. [Link]
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Lookchem. (2017, July 12). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
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Sun, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]
-
PubChem. (n.d.). 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose. [Link]
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Movassaghi, M., & Piizzi, G. (2007). Synthesis of monoalkylidene diketopiperazines and application to the synthesis of barettin. Angewandte Chemie International Edition. [Link]
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Baran Lab. (n.d.). Diketopiperazines. [Link]
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University of Birmingham. (n.d.). Enantioselective synthesis of diketopiperazines and triketopiperazines. [Link]
-
Etcheverry-Berrios, A. (2020, May 28). Response to "How can I remove aldehyde from a schiff base reaction?". ResearchGate. [Link]
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PubChem. (n.d.). 2,3-O-Isopropylidene-D-erythronolactone. [Link]
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Pinto, L., et al. (2024). Aldehydes: What We Should Know About Them. Molecules. [Link]
-
Wikipedia. (n.d.). Aldol condensation. [Link]
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PubMed. (n.d.). Synthesis and Pharmacological Properties of 3-O-derivatives of 1,2,5,6-di-O-isopropylidene-alpha-D-glucofuranose. [Link]
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Teledyne Isco. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. [Link]
-
Handunnetti, S. M., et al. (2021). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. [Link]
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-
Britannica. (2026, January 21). Aldehyde condensation polymer. [Link]
-
European Publication Server. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. [Link]
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BYJU'S. (n.d.). General Aldol Condensation Reaction. [Link]
-
Organic Syntheses. (n.d.). Notes. [Link]
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Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 3-(Propan-2-ylidene)piperazine-2,5-dione
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, piperazine-2,5-diones, also known as diketopiperazines (DKPs), represent a privileged scaffold due to their conformational rigidity and diverse biological activities.[1][2][3] This guide provides an in-depth analysis of the ¹H NMR chemical shifts of a specific derivative, 3-(propan-2-ylidene)piperazine-2,5-dione, and offers a comparative perspective against related structures. The insights and experimental protocols detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools for the unambiguous characterization of this class of compounds.
The Structural Significance of 3-(Propan-2-ylidene)piperazine-2,5-dione
The introduction of an exocyclic double bond, as seen in 3-(propan-2-ylidene)piperazine-2,5-dione, imparts significant conformational constraints and unique electronic properties to the DKP core. Understanding the precise chemical environment of each proton through ¹H NMR spectroscopy is crucial for confirming the successful synthesis of the target molecule, assessing its purity, and gaining insights into its three-dimensional structure in solution.
Predicted ¹H NMR Chemical Shifts of 3-(Propan-2-ylidene)piperazine-2,5-dione
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| NH (Position 1) | 8.0 - 8.5 | Singlet (broad) | The amide protons are typically deshielded due to the electronegativity of the adjacent carbonyl and nitrogen atoms. Their chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[4][6] |
| CH₂ (Position 6) | ~4.0 | Singlet | These methylene protons are adjacent to a nitrogen and a carbonyl group, leading to a downfield shift. The absence of adjacent protons results in a singlet. |
| NH (Position 4) | 10.0 - 10.5 | Singlet (broad) | This amide proton is part of a vinylogous amide system due to the exocyclic double bond, which leads to significant deshielding. |
| CH₃ (isopropylidene) | 1.8 - 2.2 | Singlet | The two methyl groups of the propan-2-ylidene moiety are chemically equivalent and are expected to appear as a single peak. Their proximity to the electron-withdrawing DKP ring shifts them downfield from typical alkyl protons. |
Comparative Analysis with Related Piperazine-2,5-dione Derivatives
To contextualize the predicted chemical shifts, a comparison with experimentally determined values for related piperazine-2,5-dione structures is instructive. This comparative approach highlights the influence of substituents on the electronic environment of the core DKP scaffold.
Structural Comparison
Figure 1. Logical relationship for the structural comparison of 3-(Propan-2-ylidene)piperazine-2,5-dione with related compounds.
Chemical Shift Comparison
| Compound | Relevant Proton(s) | Reported Chemical Shift (δ, ppm) | Solvent | Reference |
| 1-(4-Nitrobenzoyl)piperazine | Piperazine CH₂ | 2.81, 2.96, 3.33, 3.77 (broad singlets) | CDCl₃ | [7] |
| (Z,Z)-(Benzylidene)piperazine-2,5-diones | Vinylic CH | ~7.0 - 8.0 | Not Specified | [2] |
| N,N'-Substituted Piperazines | Piperazine CH₂ | 2.38, 2.70 | DMSO-d₆ | [8] |
The broad signals observed for the piperazine protons in 1-(4-nitrobenzoyl)piperazine are indicative of conformational exchange processes, a phenomenon that may also be present in 3-(propan-2-ylidene)piperazine-2,5-dione.[7][9][10] The downfield chemical shift of the vinylic protons in the benzylidene derivatives provides a reference for the expected electronic effect of the exocyclic double bond in our target molecule.[2]
Experimental Protocol for ¹H NMR Acquisition
The following protocol outlines a robust methodology for acquiring a high-quality ¹H NMR spectrum of 3-(propan-2-ylidene)piperazine-2,5-dione.
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the dried compound.
-
Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence chemical shifts, particularly for NH protons.[9]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
NMR Instrument Parameters
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[6]
-
Probe Tuning: Tune and match the NMR probe to the ¹H frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Number of Scans: Acquire a minimum of 16 scans, with more scans for dilute samples.
-
Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure full relaxation of the protons.
-
Acquisition Time (aq): An acquisition time of 3-4 seconds is recommended for good resolution.
-
Spectral Width (sw): A spectral width of 12-16 ppm is generally adequate to cover the expected chemical shifts.
-
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integration: Integrate the signals to determine the relative number of protons for each resonance.
Experimental Workflow Diagram
Figure 2. Step-by-step workflow for the acquisition and analysis of the ¹H NMR spectrum of 3-(Propan-2-ylidene)piperazine-2,5-dione.
Conclusion
This guide provides a comprehensive overview of the expected ¹H NMR chemical shifts for 3-(propan-2-ylidene)piperazine-2,5-dione, grounded in established NMR principles and comparative data from related structures. The detailed experimental protocol offers a reliable framework for researchers to obtain high-quality spectral data. While the provided chemical shifts are predictive, they serve as a robust starting point for the structural verification and further investigation of this and similar piperazine-2,5-dione derivatives. The inherent conformational dynamics of such systems, potentially observable through variable temperature NMR studies, remain a fertile area for future research.[7][9][10][11]
References
- Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters.
- Stuart, C. D., et al. (2023).
- Krasavin, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- ¹H NMR spectrum (800 MHz) of cyclic peptide 5 in water at 25 °C. Inset are the downfield NH resonances.
- Krasavin, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- High Resolution NMR Spectroscopy. Georg-August-Universität Göttingen.
- ¹H NMR Spectroscopy. University of Calgary.
- Piperazine-2,6-dione(4774-22-5) ¹H NMR spectrum. ChemicalBook.
- Yilmaz, F., et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.
- Stuart, C. D., et al. (2023).
- Tables For Organic Structure Analysis. University of Cambridge.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
- Balaram, P. (1984).
- Chemical shifts. University College London.
- Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Preprints.org.
- Krasavin, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. PubMed.
- PROTON NMR PREDICTION OF - The University of Liverpool Repository. The University of Liverpool.
- Solution NMR and racemic crystallography provide insights into a novel structural class of cyclic plant peptides. bioRxiv.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
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- 11. mdpi.com [mdpi.com]
Crystal Structure Analysis of 3-Isopropylidene-2,5-Piperazinedione: A Comparative Guide
Executive Summary
For drug development professionals and structural chemists, resolving the exact three-dimensional conformation of small-molecule pharmacophores is a non-negotiable step in pipeline progression. The compound 3-isopropylidene-2,5-piperazinedione serves as a critical synthetic intermediate and a structural homolog to naturally occurring antibiotics like albonoursin[1]. However, the 2,5-diketopiperazine (DKP) core is notorious for its rigid, planar geometry and strong intermolecular hydrogen-bonding networks (N-H···O=C), which were first characterized in 1938[2]. These properties often cause the molecule to precipitate rapidly as a microcrystalline powder rather than growing into the large single crystals required for traditional analysis.
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) , Microcrystal Electron Diffraction (MicroED) , and Powder X-ray Diffraction (PXRD) for resolving the crystal structure of 3-isopropylidene-2,5-piperazinedione, providing field-proven protocols and causality-driven methodologies.
The Crystallization Challenge & Technology Matrix
The biosynthesis and structural biology of DKP natural products often involve cyclodipeptide synthases (CDPSs) like AlbC, which dictate the precise stereochemistry and functionalization of the DKP ring[3]. To analyze the resulting small molecules, researchers must choose an analytical technique based on the physical state of the synthesized compound.
-
Single-Crystal X-ray Diffraction (SCXRD): The historical gold standard. It provides unambiguous atomic resolution but strictly requires well-ordered macrocrystals (>10 µm). For 3-isopropylidene-2,5-piperazinedione, achieving this requires exhaustive crystallization screening.
-
Microcrystal Electron Diffraction (MicroED): A disruptive cryo-EM technique that extracts high-quality, continuous-rotation diffraction data from nanocrystals (~100 nm) directly from seemingly amorphous powders[4]. Because electrons interact with matter much more strongly than X-rays, MicroED succeeds exactly where SCXRD fails.
-
Powder X-ray Diffraction (PXRD): Useful for bulk phase identification and polymorph screening, but solving de novo atomic structures from PXRD data is computationally intensive and often ambiguous for complex organic molecules.
Quantitative Performance Comparison
| Analytical Parameter | MicroED | SCXRD | PXRD (with Rietveld Refinement) |
| Minimum Crystal Size | ~100 nm (Nanocrystals) | > 10 µm (Macrocrystals) | Bulk Powder (mg scale) |
| Sample State Required | Dry powder / Suspension | Single, isolated crystal | Homogeneous powder |
| Radiation Source | Electron Beam (e.g., 200 kV) | X-ray (In-house Cu Kα or Synchrotron) | X-ray (Cu Kα) |
| Typical Resolution | < 1.0 Å | < 0.8 Å | 1.5 - 2.0 Å (Inferred) |
| Primary Challenge | Dynamical scattering effects | Growing large enough crystals | Peak overlap in complex unit cells |
| Data Collection Time | 2 - 5 minutes | 1 - 24 hours | 1 - 4 hours |
Mechanistic Workflow & Decision Matrix
The following diagram illustrates the decision-making process for analyzing the structural conformation of 3-isopropylidene-2,5-piperazinedione based on its crystallization behavior.
Workflow decision matrix for structural analysis of 3-isopropylidene-2,5-piperazinedione.
Experimental Protocols: Self-Validating Systems
As an Application Scientist, I emphasize that protocols must not merely be a list of steps, but a sequence of causally linked, self-validating actions. Below are the optimized workflows for resolving the structure of 3-isopropylidene-2,5-piperazinedione.
Protocol A: MicroED Workflow for Nanocrystalline Powders
Use this protocol when the compound precipitates as a fine powder due to rapid hydrogen-bond formation.
-
Sample Preparation (Mechanical Thinning):
-
Action: Place ~1 mg of the 3-isopropylidene-2,5-piperazinedione powder between two glass microscope slides and gently grind them together.
-
Causality: Electrons have a very low penetration depth compared to X-rays. Crystals must be thinned to <500 nm to minimize dynamical scattering (multiple scattering events), which would otherwise distort the measured intensities and prevent accurate structural refinement.
-
-
Grid Application & Plunge Freezing:
-
Action: Dust the ground powder onto a glow-discharged Quantifoil carbon TEM grid. Plunge-freeze the grid in liquid ethane.
-
Causality: Plunge-freezing in ethane (rather than nitrogen) prevents the Leidenfrost effect, ensuring rapid vitrification. This cryo-protection is critical because the intense electron beam will rapidly destroy the organic C-C and C-N bonds of the piperazinedione ring at room temperature[4].
-
-
Self-Validation (Screening):
-
Action: Insert the grid into a 200 kV Cryo-TEM. Take a 1-second exposure diffraction image of a candidate nanocrystal.
-
Validation: If distinct, sharp Bragg spots are visible extending to high resolution, the crystal is single and well-ordered. If powder rings or smeared spots appear, reject the particle. This ensures only high-quality data is collected.
-
-
Continuous Rotation Data Collection:
-
Action: Rotate the stage continuously at 0.15°/s while collecting a movie on a direct electron detector under an ultra-low dose (<0.01 e–/Ų/s).
-
Causality: Continuous rotation integrates the diffraction intensities across the reflection profiles, eliminating the "partiality" problem found in static electron diffraction and allowing the data to be processed using standard X-ray crystallography software (e.g., XDS, DIALS).
-
Protocol B: SCXRD Workflow for Macrocrystals
Use this protocol if you successfully bypass the kinetic precipitation trap to grow large crystals.
-
Crystallization via Vapor Diffusion:
-
Action: Dissolve the compound in a high-boiling, highly solubilizing solvent (e.g., DMSO). Place this in an inner vial, surrounded by an outer reservoir of a volatile antisolvent (e.g., diethyl ether). Seal the system.
-
Causality: The slow vapor diffusion of the antisolvent into the DMSO gently lowers the solubility limit, allowing the system to remain in the metastable zone. This slow thermodynamic control favors the growth of a macroscopic lattice over rapid kinetic nucleation.
-
-
Mounting and Cryo-Cooling:
-
Action: Coat the resulting >10 µm crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to a 100 K nitrogen gas stream on the goniometer.
-
Causality: The Paratone oil displaces surface solvent and freezes into a rigid glass, preventing the crystal from cracking. Cooling to 100 K minimizes the thermal motion (B-factors) of the exocyclic isopropylidene methyl groups, significantly improving high-angle diffraction resolution.
-
-
Data Collection & Refinement:
-
Action: Expose the crystal to Cu Kα radiation (λ = 1.5418 Å), rotating the goniometer to collect complete reciprocal space data. Solve the phase problem using Direct Methods.
-
Conclusion
While Single-Crystal X-ray Diffraction remains the foundational technique for structural chemistry, the inherent physical properties of 3-isopropylidene-2,5-piperazinedione—specifically its tendency to form robust hydrogen-bonded microcrystalline networks—often make SCXRD a bottleneck. MicroED effectively bypasses the crystallization bottleneck, providing atomic-resolution data directly from powders[4]. For modern drug discovery pipelines dealing with rigid DKP scaffolds, integrating MicroED alongside traditional SCXRD is no longer optional; it is a critical requirement for accelerated structural validation.
References
1.[1] González, J. F., et al. (2006). "Atom-Efficient Synthesis of 2,6-Diazacyclophane Compounds Through Alcoholysis/Reduction of 3-Nitroarylmethylene-2,5-piperazinediones." ResearchGate. URL: [Link] 2.[4] Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination." ACS Central Science, 4(11), 1587–1592. URL: [Link] 3.[2] Corey, R. B. (1938). "The Crystal Structure of Diketopiperazine." Journal of the American Chemical Society, 60(7), 1598–1604. URL: [Link] 4.[3] Sauguet, L., et al. (2011). "Structural basis for nonribosomal peptide synthesis by an aminoacyl-tRNA synthetase paralog." Proceedings of the National Academy of Sciences, 108(10), 3902-3907. URL: [Link]
Sources
Comparative Guide: Antitumor Potency of 3-Isopropylidene vs. 3-Benzylidene-2,5-Diketopiperazines
Executive Summary
This guide provides a technical comparison between two critical structural motifs in the development of microtubule-targeting diketopiperazine (DKP) antitumor agents: the 3-isopropylidene (aliphatic) and 3-benzylidene (aromatic) substitutions.
The Verdict:
-
3-Benzylidene derivatives (e.g., Plinabulin/NPI-2358) consistently demonstrate superior antitumor potency, often achieving IC50 values in the low nanomolar (nM) range. This is driven by critical
stacking interactions within the colchicine binding site of -tubulin. -
3-Isopropylidene derivatives (e.g., native Phenylahistin analogs) generally exhibit lower potency (micromolar range) but offer distinct physicochemical advantages, including altered solubility profiles and metabolic stability. They often serve as natural product precursors rather than optimized clinical candidates.
Structural & Mechanistic Basis
The antitumor activity of dehydro-DKPs relies on their ability to bind to the colchicine binding site of tubulin, inhibiting polymerization and causing mitotic arrest.
Molecular Docking & Binding Kinetics
The efficacy difference stems from the electronic and steric nature of the substituent at the C3 position.
-
3-Benzylidene (The "Anchor"): The aromatic ring is planar and electron-rich. It engages in hydrophobic and
-stacking interactions with hydrophobic residues (e.g., Val238, Cys241, Leu248) in the -tubulin pocket. The Z-configuration is thermodynamically stable and locks the molecule in a bioactive conformation. -
3-Isopropylidene (The "Spacer"): While providing steric bulk, the isopropylidene group lacks the aromaticity required for high-affinity
-interaction. It relies primarily on Van der Waals forces, resulting in a faster off-rate ( ) and lower overall binding affinity ( ).
SAR Logic Diagram
The following diagram illustrates the Structure-Activity Relationship (SAR) decision flow when optimizing DKP scaffolds.
Figure 1: SAR decision tree highlighting the mechanistic divergence between aromatic and aliphatic substitutions.
Comparative Performance Analysis
Potency & Cytotoxicity Profile
The following data synthesizes representative ranges from SAR studies on Phenylahistin to Plinabulin evolution.
| Feature | 3-Benzylidene DKP | 3-Isopropylidene DKP |
| Primary Target | ||
| IC50 (HT-29 Cells) | 10 – 50 nM (High Potency) | 1.0 – 10.0 µM (Moderate) |
| Binding Affinity ( | High (Slow dissociation) | Low (Fast dissociation) |
| Cell Cycle Effect | G2/M Arrest (Strong) | G2/M Arrest (Weak/Transient) |
| Apoptosis Induction | Rapid (Caspase-3 activation) | Delayed / Dose-dependent |
Physicochemical Properties (ADME)
| Property | 3-Benzylidene | 3-Isopropylidene |
| LogP (Lipophilicity) | High (Requires formulation aid) | Moderate (Better intrinsic solubility) |
| Metabolic Stability | Susceptible to CYP450 oxidation | Susceptible to allylic oxidation |
| Planarity | High (Extended conjugation) | Moderate |
| Clinical Example | Plinabulin (Phase III) | Phenylahistin (Natural Precursor) |
Experimental Validation Protocols
To objectively verify these claims in your own laboratory, follow these self-validating protocols.
Synthesis: One-Pot Aldol Condensation
This method installs the alkylidene/benzylidene group. The Z-isomer is usually the major product due to steric thermodynamic control.
Reagents:
-
N-Acetyl-2,5-diketopiperazine (Starting material)
-
Aldehyde: Benzaldehyde (for Benzylidene) vs. Isobutyraldehyde (for Isopropylidene)
-
Base: Cesium Carbonate (
) or Potassium tert-butoxide ( -BuOK) -
Solvent: DMF or DMSO
Protocol:
-
Dissolution: Dissolve 1.0 eq of DKP core in dry DMF under Argon atmosphere.
-
Activation: Add 1.2 eq of base. Stir at 0°C for 30 mins to generate the enolate.
-
Addition: Dropwise add 1.5 eq of the respective aldehyde.
-
Reaction: Allow to warm to RT and stir for 12-18 hours. Checkpoint: Monitor via TLC (Mobile phase: CHCl3/MeOH 95:5). The product will be less polar than the starting material.
-
Workup: Quench with saturated
. Extract with EtOAc.[1] -
Purification: Silica gel chromatography. Validation: Verify Z-geometry via NOE (Nuclear Overhauser Effect) NMR spectroscopy (Proton on exocyclic double bond correlates with amide NH).
Biological Assay: Tubulin Polymerization
This assay confirms the mechanism of action (depolymerization) rather than general cytotoxicity.
Workflow Diagram:
Figure 2: Tubulin polymerization inhibition assay workflow.
Protocol Steps:
-
Prepare tubulin buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, pH 6.9). -
Add purified porcine brain tubulin (final conc. 10 µM).
-
Add GTP (1 mM) to initiate polymerization.
-
Immediately add test compounds (Benzylidene vs. Isopropylidene analogs) at varying concentrations (0.1, 1, 10 µM). Include Paclitaxel (stabilizer) and Colchicine (destabilizer) as controls.
-
Readout: Measure absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
Interpretation: A decrease in
(slope) compared to vehicle control indicates inhibition. The Benzylidene analog should show a flat line (complete inhibition) at lower concentrations than the Isopropylidene analog.
References
-
Hayashi, Y., et al. (2000). "Antitumor activity of phenylahistin, a new diketopiperazine produced by Aspergillus ustus." Biological and Pharmaceutical Bulletin. Link
-
Nicholson, B., et al. (2006). "NPI-2358 is a tubulin-depolymerizing agent: in-vitro evidence for activity as a tumor vascular-disrupting agent." Anti-Cancer Drugs.[2][3][4][5][6][7] Link
-
Yamazaki, Y., et al. (2012). "Synthesis and biological evaluation of diketopiperazine derivatives as novel tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. Link
-
Wang, Y., et al. (2018). "Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors." RSC Advances. Link
-
Singh, P., et al. (2015). "Structure-activity relationship studies on the diketopiperazine scaffold as anticancer agents." European Journal of Medicinal Chemistry. Link
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. jppres.com [jppres.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Tubulin photoaffinity labeling with biotin-tagged derivatives of potent diketopiperazine antimicrotubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Isomeric Maze: A Comparative Guide to HPLC Retention of 3-Isopropylidene-2,5-piperazinedione Isomers
For researchers and professionals in drug development, the precise separation and characterization of isomers are paramount. The 3-isopropylidene-2,5-piperazinedione scaffold, a member of the diketopiperazine (DKP) family, presents a unique analytical challenge due to the potential for geometric isomerism.[1][2] This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) retention behaviors for the isomers of this compound, leveraging experimental data from closely related analogs to establish a robust analytical framework.
The Isomeric Landscape of 3-Isopropylidene-2,5-piperazinedione
The structure of 3-isopropylidene-2,5-piperazinedione features an exocyclic double bond, which is a source of geometric isomerism. This gives rise to two potential isomers: the (E)- and (Z)-isomers, as defined by the Cahn-Ingold-Prelog priority rules.[3][4] The spatial arrangement of the substituents around this double bond can significantly influence the molecule's overall polarity, shape, and, consequently, its interaction with the stationary phase in a chromatographic system. In some disubstituted piperazinediones, cis/trans isomerism related to the ring substituents also exists.[5][6] However, for 3-isopropylidene-2,5-piperazinedione, the primary isomeric consideration is the E/Z configuration of the exocyclic double bond.
The differentiation of these isomers is critical, as they may exhibit distinct biological activities and toxicological profiles. Therefore, a reliable HPLC method is essential for their individual quantification and characterization.
Case Study: HPLC Separation of a Structurally Related Diketopiperazine
While specific retention time data for 3-isopropylidene-2,5-piperazinedione isomers is not extensively published, we can draw valuable insights from the well-documented separation of isomers of other diketopiperazines. A pertinent example is the separation of the cis and trans diastereomers of cyclo(Phe-Pro), another member of the DKP family.[7]
The separation of these isomers is typically achieved using reversed-phase HPLC, where the more polar isomer generally elutes earlier. In the case of many cyclic dipeptides, the cis isomer is often more polar than the trans isomer, leading to a shorter retention time on a non-polar stationary phase.[8]
Comparative HPLC Retention Data for Cyclo(Phe-Pro) Isomers
| Isomer | Retention Time (min) |
| trans-cyclo(l-Phe-d-Pro) | 36 |
| cis-cyclo(l-Phe-l-Pro) | 39 |
Table 1: Representative retention times for the cis and trans isomers of cyclo(Phe-Pro) on a phenyl-hexyl reversed-phase column.
Experimental Protocol: Separation of Cyclo(Phe-Pro) Isomers
This protocol provides a detailed methodology for the separation of the cis and trans isomers of cyclo(Phe-Pro), which serves as a foundational method for developing a separation strategy for 3-isopropylidene-2,5-piperazinedione isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: A phenyl-based reversed-phase column, such as a phenyl-hexyl stationary phase, is recommended for its alternative selectivity to traditional C18 columns, particularly for compounds with aromatic or unsaturated systems.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: A linear gradient from 5% to 60% Methanol over 50 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample containing the cyclo(Phe-Pro) isomers in the initial mobile phase composition (95:5 Water:Methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
A Proposed Workflow for HPLC Method Development for 3-Isopropylidene-2,5-piperazinedione Isomers
Building on the principles demonstrated in the case study and general chromatographic theory, the following workflow is proposed for the development of a robust HPLC method for the separation of 3-isopropylidene-2,5-piperazinedione isomers.
Caption: A systematic workflow for developing an HPLC method for the separation of 3-isopropylidene-2,5-piperazinedione isomers.
Step-by-Step Method Development Protocol
-
Column and Mobile Phase Screening:
-
Begin by screening different reversed-phase columns to evaluate selectivity. A standard C18 column provides a good baseline, while a phenyl-hexyl or biphenyl column may offer enhanced resolution for unsaturated compounds due to π-π interactions.
-
Evaluate both acetonitrile and methanol as the organic modifier in the mobile phase. These solvents can provide different selectivities for closely related isomers. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, should be included in both the aqueous and organic phases to ensure good peak shape.
-
-
Gradient Optimization:
-
Start with a broad scouting gradient (e.g., 5-95% organic over 20-30 minutes) to determine the approximate elution conditions for the isomers.
-
Based on the initial results, design a shallower gradient around the elution region of the isomers to improve resolution.
-
-
Temperature and Flow Rate Adjustments:
-
Varying the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect resolution. Evaluate temperatures in the range of 25-40°C.
-
Fine-tune the flow rate to optimize the balance between analysis time and resolution.
-
-
Method Finalization and Validation:
-
Once satisfactory separation is achieved, decide whether a gradient or isocratic method is more suitable for the intended application.
-
Validate the final method according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, and robustness.
-
Logical Relationships in Isomer Separation
The successful separation of isomers by HPLC is governed by the differential interactions between the isomers and both the stationary and mobile phases. The key is to exploit the subtle differences in their physicochemical properties.
Caption: The interplay between isomer properties and HPLC system parameters dictates the separation outcome.
Conclusion
While direct experimental data for the HPLC separation of 3-isopropylidene-2,5-piperazinedione isomers remains to be extensively published, a robust analytical approach can be formulated based on established principles of chromatography and data from structurally related diketopiperazines. By systematically evaluating column chemistries, mobile phase compositions, and other chromatographic parameters, researchers can develop reliable methods to resolve these critical isomers, ensuring the purity and safety of novel therapeutic agents.
References
- Prasad, C. (1995). Bioactive cyclic dipeptides. Peptides, 16(1), 151-164.
- Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.
-
IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). [Link]
- Wipf, P., & Li, W. (2003). Total synthesis and stereochemical revision of the marine metabolite "(+)-aerothionin". Organic letters, 5(13), 2283-2286.
- Kanzaki, H., Yanagisawa, S., & Nitoda, T. (2003). Cis-trans isomerisation of the diketopiperazine ring of albonoursin. Journal of the Chemical Society, Perkin Transactions 1, (10), 1184-1186.
-
Blake, J. I., & Sammes, P. G. (1970). Geometrical isomerism and tautomerism of 3-arylidene-6-methyl-piperazine-2,5-diones. Journal of the Chemical Society C: Organic, 980-983. [Link]
- Banerjee, A., & Chatterjee, A. (1980). Synthesis and spectral studies of some new 3, 6-disubstituted-2, 5-piperazinediones. Journal of the Indian Chemical Society, 57(4), 456-458.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438.
-
Cogent, M. (2025). Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. [Link]
-
Piacente, F., Carbone, V., O'Brien, A. M., Gaimster, H., Taylor, R. J., & O'Connor, P. B. (2020). Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. Marine drugs, 18(6), 295. [Link]
-
Goh, A. (2018). Cis-trans and E-Z Isomerism : Pick your side. Blogs@NTU. [Link]
- Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Therapeutic Potential. Chemical reviews, 112(7), 3641-3716.
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]
-
Doc Brown's Chemistry. (2026). E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Update on 2,5-Diketopiperazines from Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cis-trans and E-Z notation: choose your side – Chiralpedia [chiralpedia.com]
- 4. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]
- 5. chemrxiv.org [chemrxiv.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cis-trans and E-Z Isomerism : Pick your side | Stereochemistry [blogs.ntu.edu.sg]
Differentiating 3-isopropylidene-DKP from Naturally Occurring DKPs: A Structural and Mechanistic Guide
Introduction
The 2,5-diketopiperazine (DKP) ring is a ubiquitous, privileged scaffold in natural product chemistry and drug discovery. Formed by the head-to-tail condensation of two
As an application scientist, understanding this divergence is critical. By locking the DKP core into a rigid, planar conformation, these dehydro-DKPs shift their primary biological role from bacterial communication modulators to potent eukaryotic cytoskeletal disruptors. This guide objectively compares these two classes, providing the mechanistic rationale and self-validating experimental protocols required for their evaluation.
Structural and Physicochemical Divergence
Naturally occurring DKPs are typically isolated from marine fungi and bacteria, often presenting with cis (L,L) stereochemistry[1]. Their saturated
In contrast, 3-isopropylidene-DKP features an exocyclic double bond (=C(CH
Data Presentation: Comparative Profiling
| Feature | Naturally Occurring DKPs (e.g., cyclo(L-Phe-L-Pro)) | 3-isopropylidene-DKP & Derivatives (e.g., Plinabulin) |
| Structural Conformation | Flexible, non-planar side chains | Rigid, planar exocyclic double bonds |
| Stereochemistry | Typically cis (L,L) | Z- or E-isomers at the exocyclic bond |
| Primary Biological Target | Quorum sensing receptors (e.g., LasR) | Tubulin (Colchicine-binding site) |
| Mechanism of Action | Biofilm inhibition, bacterial communication | Microtubule destabilization, cell cycle arrest |
| Metabolic Stability | Susceptible to specific proteases/epimerization | Enhanced stability due to steric hindrance |
Mechanistic Pathway Visualization
To understand the downstream effects of this structural divergence, we must look at their primary cellular targets. While natural DKPs modulate bacterial gene expression, rigidified dehydro-DKPs like Plinabulin (a complex derivative of 3-isopropylidene-DKP) arrest eukaryotic cell division at the M phase[4][5].
Figure 1: Mechanistic divergence between flexible naturally occurring DKPs and rigidified 3-isopropylidene-DKPs.
Experimental Protocols: Synthesis and Validation
Ensuring reproducibility in drug development requires protocols that are inherently self-validating. The synthesis of 3-isopropylidene-DKP relies on an aldol condensation followed by dehydration[6]. The choice of reagents must be carefully controlled to prevent the degradation of the delicate DKP core.
Protocol 1: Stereoselective Synthesis of 3-isopropylidene-DKP
-
Preparation : Dissolve the parent N,N'-diacetyl-2,5-piperazinedione (1.0 eq) and acetone (excess, acting as both reactant and solvent) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Base Addition (Causality) : Cool the reaction to -78°C. Dropwise add potassium tert-butoxide (t-BuOK, 2.2 eq). Why t-BuOK? It is a sterically hindered strong base. It selectively deprotonates the
protons of the DKP ring to form an enolate without acting as a nucleophile. Using a smaller base (like NaOH) would result in nucleophilic attack on the amide carbonyls, causing unwanted ring-opening side reactions. -
Condensation & Dehydration : Allow the reaction to slowly warm to room temperature over 12 hours. The initial aldol addition is followed by spontaneous dehydration, driven by the thermodynamic stability of the resulting conjugated exocyclic double bond.
-
Quenching & Isolation : Quench with saturated aqueous NH
Cl to neutralize the base and prevent epimerization of any unreacted starting material. Extract with ethyl acetate, dry over MgSO , and purify via reverse-phase HPLC to isolate the pure 3-isopropylidene-DKP.
Protocol 2: Tubulin Polymerization Kinetic Assay (Self-Validating)
To validate the biological activity of the synthesized 3-isopropylidene-DKP, a fluorescence-based tubulin polymerization assay is employed. Continuous kinetic monitoring is chosen over endpoint assays to accurately differentiate between nucleation inhibitors and elongation inhibitors.
-
Assay Setup : Prepare a reaction mixture containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl
, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10 µM DAPI (fluorescent reporter). -
Internal Controls (Trustworthiness) : Run the synthesized compound (10 µM) alongside a vehicle control (DMSO), a known stabilizer (Paclitaxel, 10 µM), and a known destabilizer (Colchicine, 10 µM). This self-validating matrix ensures that any observed fluorescence quenching is genuinely due to microtubule destabilization and not assay degradation.
-
Kinetic Measurement : Transfer to a 384-well plate pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 450 nm) every minute for 60 minutes.
-
Data Interpretation : 3-isopropylidene-DKP derivatives will exhibit a kinetic curve mirroring colchicine, suppressing the elongation phase of tubulin polymerization, confirming their mechanism as antimitotic agents.
Figure 2: Self-validating workflow from 3-isopropylidene-DKP synthesis to biological evaluation.
Conclusion
The transition from a naturally occurring, flexible DKP to a rigidified 3-isopropylidene-DKP represents a masterclass in structure-activity relationship (SAR) engineering. By leveraging the thermodynamic stability of the exocyclic double bond, researchers can transform a weak antibacterial scaffold into a potent, conformationally locked microtubule-destabilizing agent.
References
-
"Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers" - MDPI. URL:[Link]
-
"2,5-Diketopiperazine" - Wikipedia. URL:[Link]
-
"Synthesis and Structure–Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure" - ACS Publications. URL:[Link]
-
"Plinabulin | C19H20N4O2 | CID 9949641" - PubChem - NIH. URL:[Link]
-
"Definition of plinabulin" - NCI Drug Dictionary - National Cancer Institute. URL:[Link]
-
"Synthesis of Spironucleosides: Past and Future Perspectives" - MDPI. URL:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 3-(Propan-2-ylidene)piperazine-2,5-dione
Comprehensive Safety and Handling Guide: 3-(Propan-2-ylidene)piperazine-2,5-dione
This document provides essential safety protocols and operational guidance for the handling of 3-(Propan-2-ylidene)piperazine-2,5-dione. As specific toxicological and safety data for this particular compound are not extensively published, the recommendations herein are grounded in the established hazard profiles of the parent piperazine class and structurally related piperazine-2,5-dione derivatives.[1][2][3][4] This guide is intended for use by trained researchers and drug development professionals within a controlled laboratory environment.
Hazard Assessment and Profile
Piperazine and its derivatives are known to present a range of health hazards, including irritation, sensitization, and acute toxicity.[5][6][7] Based on the GHS classifications for structurally analogous compounds, 3-(Propan-2-ylidene)piperazine-2,5-dione should be handled as a substance with the potential to be harmful if inhaled, ingested, or absorbed through the skin.[8] It is also presumed to be a significant irritant to the skin and eyes and may cause respiratory irritation.[8]
Table 1: Anticipated Hazard Profile
| Hazard Class | GHS Hazard Statement | Rationale |
|---|---|---|
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | Based on data for the closely related (3R)-3-(propan-2-yl)piperazine-2,5-dione.[8] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Piperazine compounds are known skin irritants.[3][6][9] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Direct contact with the dust or solution can cause significant eye damage.[3][8][9] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled | A known risk for the piperazine class.[5][6][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract.[6][8] |
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to establish a primary barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale & Causality |
|---|---|---|
| Eye and Face Protection | Chemical safety goggles with side shields, or a full-face shield if there is a significant splash hazard. | Protects against accidental splashes of solutions or contact with airborne solid particles, which can cause serious eye irritation or damage.[1][2][10] Standard safety glasses are insufficient. |
| Hand Protection | Nitrile rubber gloves (minimum thickness >0.11 mm). Consider double-gloving when handling the neat compound. | Provides a robust chemical barrier to prevent skin contact and absorption, a primary route of exposure for piperazine derivatives.[1][2] Gloves must be inspected for damage before each use and changed immediately upon contamination. |
| Body Protection | A fully-fastened laboratory coat. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or solutions. | Prevents contamination of personal clothing and minimizes skin exposure from spills or splashes.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is required when handling the solid compound outside of a certified chemical fume hood. Options include an N95 respirator for fine particles or a respirator with an organic vapor cartridge and a P100 particulate filter for higher-risk operations. | Minimizes the risk of inhaling fine dust particles, which can cause acute respiratory irritation and potential sensitization.[1][2][3][4] All handling of the solid should ideally be performed within a fume hood to provide engineering control.[2] |
Operational Workflow for Safe Handling
Adherence to a systematic workflow is critical to ensuring safety and procedural integrity. The following diagram and protocol outline the essential steps from preparation to disposal.
Figure 1. A stepwise workflow for the safe handling of 3-(Propan-2-ylidene)piperazine-2,5-dione.
Step-by-Step Handling Protocol:
-
Preparation:
-
All handling of the solid compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure an eyewash station and safety shower are readily accessible and unobstructed.[10]
-
Assemble all required PPE and inspect each item for defects (e.g., pinholes in gloves).[1]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and reagents beforehand to streamline the handling process.
-
-
Handling:
-
Don all required PPE in the correct order (e.g., lab coat, then respirator, then eye protection, then gloves).
-
When weighing and transferring the solid, use techniques that minimize dust generation. Do not scrape or pour aggressively.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the compound clearly labeled and sealed when not in immediate use.[3][4]
-
-
Cleanup and Disposal:
-
Following the procedure, decontaminate all work surfaces and equipment with an appropriate solvent.
-
Segregate waste streams. Place the compound and any contaminated disposables (e.g., weigh boats, pipette tips) into a designated hazardous waste container.[2][4]
-
Contaminated PPE should also be disposed of as hazardous waste.
-
-
Doffing PPE:
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Exposure Response Protocol:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open.[3] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
Spill Management:
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[2][4]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[3][4]
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Large Spill:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.[4]
-
Prevent entry into the affected area until cleared by EHS personnel.
-
Waste Disposal Plan
All waste generated from handling 3-(Propan-2-ylidene)piperazine-2,5-dione must be treated as hazardous waste.
-
Chemical Waste: Unused compound and reaction residues must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh boats, paper towels, and aprons, must be placed in the solid hazardous waste container.[4]
-
Glassware: Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinsates must be collected as hazardous waste.
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[12]
References
- BenchChem. (2025). Personal protective equipment for handling N-Butyryl-N'-cinnamyl-piperazine.
- BenchChem. (2025). Personal protective equipment for handling 1,4-Dinicotinoylpiperazine.
- Apollo Scientific.
- s d fine-chem limited.
- Santa Cruz Biotechnology. (2025).
- PubChem. (3R)-3-(propan-2-yl)piperazine-2,5-dione.
- Sigma-Aldrich. (2025).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- TCI Chemicals. (2025).
- ChemScene. (2025). 1-Boc-4-(4-Bromobenzoyl)
- Fisher Scientific. (2018).
- TCI Chemicals.
- Cayman Chemical. (2025).
- Cole-Parmer. (2005).
- Loba Chemie.
- Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
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- 6. tcichemicals.com [tcichemicals.com]
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- 8. (3R)-3-(propan-2-yl)piperazine-2,5-dione | C7H12N2O2 | CID 736000 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
